molecular formula C21H21NO5 B1495988 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Katalognummer: B1495988
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: BZNWDTCCJWAIIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H21NO5

Molekulargewicht

367.4 g/mol

IUPAC-Name

4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-10-carbaldehyde

InChI

InChI=1S/C21H21NO5/c1-24-16-9-13-7-15-19-12(5-6-22(15)11-23)8-18(26-3)21(27-4)20(19)14(13)10-17(16)25-2/h7-11H,5-6H2,1-4H3

InChI-Schlüssel

BZNWDTCCJWAIIP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC3=C4C(=CC(=C(C4=C2C=C1OC)OC)OC)CCN3C=O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Biological Activity of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine, a specialized member of the dehydroaporphine alkaloid class. While direct literature on this specific molecule is sparse, this document constructs a robust scientific narrative based on established synthetic methodologies for the aporphine core and the known biological profiles of structurally related compounds. We present a plausible multi-step synthetic pathway, including detailed protocols for key transformations such as core scaffold construction, dehydrogenation, and N-formylation. Furthermore, we delve into the anticipated biological activities, with a focus on cytotoxicity, drawing parallels from documented dehydroaporphine alkaloids. The structure-activity relationships conferred by the dehydro- core, the tetramethoxy substitution pattern, and the N-formyl group are critically examined. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel aporphine alkaloids for therapeutic applications.

Introduction: The Aporphinoid Framework in Drug Discovery

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids, with over 650 known members isolated from various plant families.[1] Their tetracyclic core has proven to be a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and potent effects on the central nervous system.[2][3][4]

A significant subclass of aporphines are the 6a,7-dehydroaporphines, characterized by a double bond between the C6a and C7 positions. This structural feature imparts a planar conformation to the molecule, which is a critical determinant of its biological activity.[2] Studies have shown that this planarity facilitates intercalation into DNA and inhibition of topoisomerase enzymes, contributing to potent cytotoxic effects.[2] The double bond at C6a-C7 has been identified as a key feature for enhancing this cytotoxicity when compared to their saturated aporphine counterparts.[2]

The subject of this guide, this compound, combines this potent dehydroaporphine core with two other key features: a dense oxygenation pattern (four methoxy groups) and an N-formyl group. Substitutions on the aporphine rings, such as methoxy groups, and modifications at the nitrogen atom are known to significantly modulate the pharmacological profile.[2] This guide will, therefore, explore the synthesis of this specific molecule and extrapolate its likely biological significance based on these structural motifs.

Proposed Synthesis of this compound

The total synthesis of this target molecule can be envisioned through a logical sequence involving the construction of the core aporphine skeleton, followed by key functional group manipulations. The general strategy involves:

  • Formation of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) precursor.

  • Intramolecular cyclization to form the tetracyclic aporphine core.

  • Dehydrogenation to introduce the C6a-C7 double bond.

  • N-demethylation followed by N-formylation of the resulting secondary amine.

An alternative final step could involve direct N-formylation if a nor-aporphine precursor is synthesized. The following workflow outlines a plausible and well-precedented route.

Synthetic_Pathway Figure 1: Proposed Synthetic Pathway cluster_0 Part 1: THIQ Core Formation cluster_1 Part 2: Aporphine Ring Closure & Dehydrogenation cluster_2 Part 3: N-Formylation A 3,4-Dimethoxyphenethylamine + 2-Bromo-3,4-dimethoxyphenylacetic acid B Amide Intermediate A->B Amide Coupling (e.g., DCC) C 1-(2'-Bromo-3',4'-dimethoxybenzyl)- 6,7-dimethoxy-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (e.g., POCl3) D 1-(2'-Bromo-3',4'-dimethoxybenzyl)- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) C->D Reduction (e.g., NaBH4) E 1,2,9,10-Tetramethoxyaporphine D->E Intramolecular Aryl Coupling (e.g., Pd-catalyzed) F 1,2,9,10-Tetramethoxy-6a,7-dehydroaporphine E->F Dehydrogenation (e.g., I2 or Pd/C) G 1,2,9,10-Tetramethoxy-nor-dehydroaporphine F->G N-Demethylation (if starting with N-methyl THIQ) (e.g., Von Braun reaction) H 6-Formyl-1,2,9,10-tetramethoxy- 6a,7-dehydroaporphine (Target) G->H N-Formylation (e.g., Formic Acid)

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

The foundational THIQ structure is classically assembled via the Bischler-Napieralski reaction followed by reduction.[5]

  • Amide Formation: 3,4-Dimethoxyphenethylamine is coupled with 2-bromo-3,4-dimethoxyphenylacetic acid using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in an aprotic solvent like dichloromethane (DCM) at room temperature for 12-18 hours.

  • Bischler-Napieralski Cyclization: The resulting amide is dissolved in toluene, and phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The mixture is then refluxed for 2-4 hours to effect cyclization to the dihydroisoquinoline.

  • Reduction: After cooling, the reaction mixture is carefully quenched with ice and basified. The organic layer is separated, and the dihydroisoquinoline intermediate is reduced to the target THIQ using sodium borohydride (NaBH₄) in methanol at 0 °C to room temperature.

Causality: This sequence is a robust and widely employed method for constructing 1-benzyl-substituted THIQs, which are the direct precursors for aporphine synthesis. The electron-donating methoxy groups facilitate the electrophilic aromatic substitution required for the cyclization step.[5]

The introduction of the C6a-C7 double bond is a critical step to impart the planar structure associated with enhanced cytotoxicity.[2]

  • Reaction Setup: The synthesized aporphine is dissolved in a suitable solvent such as ethanol or dioxane.

  • Reagent Addition: A dehydrogenating agent is added. A common and effective method involves using a stoichiometric amount of iodine (I₂) and refluxing the mixture for several hours. Alternatively, catalytic dehydrogenation using palladium on carbon (Pd/C) at high temperatures can be employed.

  • Workup and Purification: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the dehydroaporphine.

Causality: The oxidation of the aporphine core to the dehydroaporphine is thermodynamically favored due to the formation of a more extended conjugated system. Iodine is a mild oxidant suitable for this transformation.

Assuming a nor-dehydroaporphine precursor is obtained (either by starting with a primary amine or via demethylation), the final N-formylation can be achieved efficiently.

  • Reaction Setup: A mixture of the nor-dehydroaporphine (1.0 eq.) and aqueous 85% formic acid (1.2 eq.) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.[6]

  • Azeotropic Removal of Water: The mixture is heated to reflux, and the water is removed azeotropically over 4-9 hours.

  • Isolation: The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled and the solvent is evaporated under reduced pressure. The crude N-formyl product is typically of high purity and may be used without further purification.[6]

Causality: This method is highly practical as it avoids the need for anhydrous conditions or expensive reagents. The reaction is driven to completion by the removal of water, which is a byproduct of the condensation between the amine and formic acid.[6]

Biological Activity and Mechanism of Action

Direct biological testing data for this compound is not available in the public literature. However, a strong inference of its potential activity can be made by examining structurally similar compounds.

Anticipated Cytotoxic Activity

The dehydroaporphine scaffold is strongly associated with cytotoxic and anticancer properties.[2] The planar nature of the fused ring system is ideal for intercalating between the base pairs of DNA, disrupting DNA replication and transcription, and ultimately leading to apoptosis.

Mechanism_of_Action Figure 2: Proposed Cytotoxic Mechanism A Dehydroaporphine (Planar Molecule) C DNA Intercalation A->C Inserts between base pairs B DNA Double Helix B->C D Topoisomerase II Inhibition C->D Stabilizes DNA-Enzyme Complex E DNA Strand Breaks D->E Prevents DNA re-ligation F Apoptosis E->F Triggers Programmed Cell Death

Caption: Inferred mechanism of cytotoxicity for dehydroaporphines.

The presence of the C6a-C7 double bond is crucial for this activity. For example, dehydrocrebanine demonstrated potent activity against promyelocytic leukemia (HL-60) cells, while its saturated analog, crebanine, was significantly less active.[7]

Compound Cell Line Activity IC₅₀ / ED₅₀ Reference
DehydrocrebaninePromyelocytic Leukemia (HL-60)Cytotoxic2.14 µg/mL[7]
StephaninePlasmodium falciparum (3D7)Antiplasmodial0.69 µM[8]
DauriporphineMES-SA/DX5 (Uterine Sarcoma)MDR Reversal0.03 µg/mL[9]
DauriporphineHCT15 (Colon Cancer)MDR Reversal0.0001 µg/mL[9]

Table 1: Biological Activities of Selected Aporphine and Dehydroaporphine Alkaloids

The tetramethoxy substitution pattern on the aromatic rings is expected to influence the molecule's electronic properties and its ability to interact with biological targets. Furthermore, the N-formyl group, classified as an N-aldehyde, has been noted to contribute to the wide pharmacological activity of dehydroaporphines.[2] This suggests that the target molecule is a strong candidate for possessing significant cytotoxic properties.

Other Potential Activities

The aporphine alkaloid class is known for a broad range of biological effects. It is plausible that this compound could exhibit other activities, including:

  • Antimicrobial and Antifungal Activity: Many alkaloids, including aporphines, display potent activity against various bacterial and fungal strains.[10][11]

  • Reversal of Multidrug Resistance (MDR): Some aporphines, such as dauriporphine, have shown powerful activity in reversing P-glycoprotein-mediated multidrug resistance in cancer cells, a major challenge in chemotherapy.[9]

  • Antiparasitic Activity: As seen with stephanine's antiplasmodial effects, the dehydroaporphine core may be effective against various parasites.[8]

Conclusion

While this compound remains a molecule to be fully synthesized and characterized in the laboratory, this guide establishes a strong scientific foundation for its investigation. The proposed synthetic pathway leverages robust and well-documented chemical transformations, suggesting that the compound is readily accessible for study. Based on compelling structure-activity relationship data from closely related dehydroaporphine alkaloids, it is highly probable that the target molecule will exhibit potent cytotoxic activity, warranting its consideration as a novel lead compound in anticancer drug discovery. Further investigation into its synthesis and comprehensive biological evaluation is strongly encouraged.

References

An In-depth Technical Guide to 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: Structure, Potential Sources, and Scientific Avenues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine, a distinct member of the aporphine alkaloid class. While direct empirical data on the natural occurrence and biological activity of this specific compound is not presently available in published literature, this document serves as a foundational resource for researchers and drug development professionals. By leveraging established knowledge of structurally related aporphine alkaloids, this guide elucidates the compound's structure, postulates its biosynthetic origins, outlines robust methodologies for its potential isolation and characterization, and explores its predicted pharmacological significance. This guide is intended to be a catalyst for future research into this intriguing, yet understudied, molecule.

Introduction to Aporphine Alkaloids and the Subject Compound

Aporphine alkaloids represent a significant and diverse group of isoquinoline alkaloids, characterized by a tetracyclic core structure.[1] These natural products are predominantly found in the plant kingdom and have garnered considerable attention for their wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] The structural diversity within the aporphine family, arising from variations in substitution patterns on the aromatic rings and modifications of the core skeleton, gives rise to a broad range of pharmacological profiles.[1]

The subject of this guide, this compound, is a dehydroaporphine derivative. The dehydroaporphine scaffold is distinguished by a double bond at the 6a,7 position, which imparts a planar character to a portion of the molecule and can influence its interaction with biological targets. The presence of a formyl group at the 6-position is a notable feature that may modulate its reactivity and bioactivity.

Structural Elucidation

The definitive structure of this compound is cataloged in public chemical databases.[4]

Table 1: Chemical and Structural Identifiers

IdentifierValue
Molecular Formula C₂₁H₂₁NO₅
IUPAC Name 1,2,9,10-tetramethoxy-7-methyl-4,5,6,7-tetrahydro-4,6-epoxy[1][5]dioxolo[4,5-g]isoquinoline-6-carbaldehyde
PubChem CID 133561642[4]

The molecule possesses four methoxy groups at positions 1, 2, 9, and 10, which are common substitutions in this class of alkaloids and are known to influence their lipophilicity and metabolic stability. The formyl group at the 6-position introduces a reactive carbonyl moiety, which could serve as a handle for synthetic modifications or play a role in its mechanism of action.

Potential Natural Sources and Biosynthesis

While no specific plant has been identified as a source of this compound, aporphine alkaloids are frequently isolated from plant families such as Annonaceae, Lauraceae, Magnoliaceae, and Ranunculaceae.[5] It is plausible that this compound may exist in trace amounts in species known to produce other dehydroaporphine alkaloids.

Hypothetical Biosynthetic Pathway

The biosynthesis of aporphine alkaloids is understood to proceed from the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted to (S)-norcoclaurine, a key benzylisoquinoline intermediate. Subsequent methylation and hydroxylation reactions lead to reticuline, a critical branch-point intermediate in the biosynthesis of numerous isoquinoline alkaloids. The formation of the aporphine core is achieved through intramolecular oxidative coupling of reticuline.

The biosynthesis of this compound can be postulated to follow this general pathway, with subsequent oxidation and formylation steps.

Hypothetical Biosynthetic Pathway Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multi-step enzymatic conversion Reticuline Reticuline Norcoclaurine->Reticuline Methylation & Hydroxylation Dehydroreticuline Dehydroreticuline Reticuline->Dehydroreticuline Oxidation AporphineCore Proaporphine Intermediate Dehydroreticuline->AporphineCore Intramolecular Oxidative Coupling Dehydroaporphine Dehydroaporphine Scaffold AporphineCore->Dehydroaporphine Rearrangement Tetramethoxy_Dehydroaporphine 1,2,9,10-Tetramethoxy- 6a,7-dehydroaporphine Dehydroaporphine->Tetramethoxy_Dehydroaporphine O-Methylation (x4) Final_Compound 6-Formyl-1,2,9,10-tetramethoxy- 6a,7-dehydroaporphine Tetramethoxy_Dehydroaporphine->Final_Compound C6-Formylation

Caption: Hypothetical biosynthetic pathway of this compound.

Methodologies for Extraction, Isolation, and Characterization

Should a natural source of this compound be discovered, established protocols for the extraction and isolation of aporphine alkaloids can be readily adapted.[6][7]

General Extraction Protocol
  • Maceration: Dried and powdered plant material is macerated with a polar solvent, typically methanol or ethanol, to extract a broad range of metabolites.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the alkaloid fraction. The extract is acidified (e.g., with 5% HCl) to protonate the nitrogenous alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral and acidic compounds. The pH of the aqueous layer is subsequently raised (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent like dichloromethane or chloroform.

  • Solvent Evaporation: The organic solvent containing the crude alkaloid fraction is evaporated under reduced pressure to yield a concentrated residue.

Isolation and Purification Workflow

The crude alkaloid extract, being a complex mixture, requires chromatographic techniques for the isolation of the target compound.

Isolation and Purification Workflow Crude_Extract Crude Alkaloid Extract CC Column Chromatography (Silica Gel or Alumina) Crude_Extract->CC Fractions Collected Fractions CC->Fractions TLC TLC Analysis Fractions->TLC Monitoring Purified_Fractions Pooled Fractions Containing Target Compound TLC->Purified_Fractions Selection HPLC Preparative HPLC (e.g., C18 column) Purified_Fractions->HPLC Isolated_Compound Isolated 6-Formyl-1,2,9,10-tetramethoxy- 6a,7-dehydroaporphine HPLC->Isolated_Compound

Caption: General workflow for the isolation and purification of aporphine alkaloids.

Structural Characterization

Once isolated, the structure of the compound must be unequivocally confirmed using a suite of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for elucidating the carbon-hydrogen framework, and 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the formyl carbonyl and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the dehydroaporphine system.

Predicted Biological Activities and Pharmacological Potential

The pharmacological profile of this compound has not been experimentally determined. However, based on the known activities of structurally related aporphine and dehydroaporphine alkaloids, several potential biological effects can be predicted.[8][9]

Table 2: Potential Biological Activities of Aporphine Alkaloids

Biological ActivityDescription
Anticancer Many aporphine alkaloids exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[1]
Antimicrobial Aporphine alkaloids have shown activity against a range of bacteria and fungi.[8]
Anti-inflammatory Inhibition of inflammatory mediators is a known property of some aporphine alkaloids.[9]
Neuroprotective Certain aporphinoids have demonstrated protective effects in models of neurodegenerative diseases.[2]

The presence of the formyl group could potentially enhance or modify these activities. It may participate in covalent interactions with biological macromolecules or influence the electronic properties of the aromatic system, thereby affecting receptor binding.

Future Research Directions and Conclusion

This compound represents a compelling target for natural product chemists, pharmacologists, and medicinal chemists. The immediate research priorities should be:

  • Screening of Plant Species: A targeted phytochemical screening of plants from the Annonaceae, Lauraceae, and other aporphine-rich families could lead to the discovery of a natural source for this compound.

  • Total Synthesis: The development of a robust synthetic route would provide access to the compound for comprehensive biological evaluation.

  • Pharmacological Evaluation: Once obtained, the compound should be screened against a panel of cancer cell lines and in antimicrobial, anti-inflammatory, and neuroscience-related assays to determine its bioactivity profile.

References

The Elusive Spectroscopic Signature of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: A Guide to Hypothetical Analysis and Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of available scientific literature, the specific spectroscopic data (NMR, IR, and MS) for 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine remains largely undocumented in publicly accessible databases. This aporphine alkaloid, noted for its isolation from the aerial parts of Aconitum carmichaelii, presents a compelling case for further phytochemical investigation.[1] While a definitive guide on its existing spectroscopic data cannot be constructed, this document will serve as a technical framework for researchers, outlining the expected spectroscopic characteristics based on its molecular structure and providing a roadmap for its isolation, characterization, and data interpretation.

This guide is structured to provide a robust theoretical and practical foundation for researchers and drug development professionals interested in this and similar natural products. We will delve into the hypothetical spectroscopic data, grounded in the known principles of NMR, IR, and MS for aporphine alkaloids, and propose detailed experimental protocols for its definitive characterization.

Predicted Spectroscopic Profile: An Educated Hypothesis

Based on the chemical structure of this compound, we can predict the key features that would be observed in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to be complex due to the tetracyclic aporphine core and multiple methoxy groups. Key expected resonances include:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the substituted aromatic rings. The specific chemical shifts and coupling constants would be critical in confirming the substitution pattern.

  • Formyl Proton: A distinct singlet in the downfield region (δ 9.5-10.5 ppm) characteristic of an aldehyde proton.

  • Methoxy Protons: Four sharp singlets, each integrating to three protons, in the region of δ 3.5-4.0 ppm, corresponding to the four methoxy groups.

  • Aliphatic Protons: A series of multiplets in the upfield region corresponding to the protons on the non-aromatic portion of the aporphine skeleton.

¹³C NMR: The carbon NMR spectrum would provide complementary information:

  • Carbonyl Carbon: A signal in the highly deshielded region (δ 190-200 ppm) for the formyl carbon.

  • Aromatic and Olefinic Carbons: A cluster of signals in the δ 100-160 ppm range.

  • Methoxy Carbons: Four distinct signals around δ 55-65 ppm.

  • Aliphatic Carbons: Signals in the upfield region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups:

Predicted Absorption Band (cm⁻¹)Functional GroupVibrational Mode
~1680-1700C=O (Formyl group)Stretching
~2850-3000C-H (Aliphatic and Methoxy)Stretching
~3010-3100C-H (Aromatic)Stretching
~1500-1600C=C (Aromatic ring)Stretching
~1030-1250C-O (Methoxy ether)Stretching
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula (C₂₁H₂₁NO₅). The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information, likely showing losses of the formyl group (CHO), methyl groups (CH₃) from the methoxy substituents, and characteristic cleavages of the aporphine ring system.

Proposed Experimental Protocols for Spectroscopic Characterization

For researchers aiming to isolate and definitively characterize this compound, the following experimental workflows are recommended.

Isolation and Purification Workflow

cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Structure Elucidation plant_material Dried Aerial Parts of Aconitum carmichaelii extraction Maceration with Methanol plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography Crude Extract prep_hplc Preparative HPLC column_chromatography->prep_hplc Enriched Fractions spectroscopy NMR, IR, MS Analysis prep_hplc->spectroscopy Pure Compound

Caption: Workflow for the isolation and characterization of the target alkaloid.

Spectroscopic Analysis Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Key Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Key Parameters: Spectral width of ~240 ppm, longer acquisition time and relaxation delay may be necessary due to the lower sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for a neat sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Full Scan MS: Acquire data in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation pattern for structural confirmation.

Significance and Future Directions

The definitive spectroscopic characterization of this compound is a crucial first step towards understanding its potential biological activity. Aporphine alkaloids, as a class, exhibit a wide range of pharmacological properties, and the presence of a formyl group on this particular derivative could significantly influence its bioactivity.

Future research should focus on:

  • Isolation and Complete Spectroscopic Characterization: Following the protocols outlined above to obtain and publish the complete NMR, IR, and MS data.

  • Biological Screening: Evaluating the purified compound for various biological activities, such as anticancer, antimicrobial, or neuropharmacological effects.

  • Synthetic Studies: Developing a synthetic route to this compound and its analogs to enable more extensive structure-activity relationship (SAR) studies.

Conclusion

While the specific spectroscopic data for this compound is not currently available, this guide provides a comprehensive theoretical framework and practical protocols for its future characterization. The elucidation of its spectroscopic signature will be a valuable contribution to the field of natural product chemistry and may unveil a new lead compound for drug discovery.

References

A Technical Guide to the Structural Elucidation of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and analytical considerations for determining the three-dimensional crystal structure of the aporphine alkaloid, 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and structural biology. We will delve into the procedural rationale, from synthesis and crystallization to advanced structural analysis, offering field-proven insights to ensure a robust and verifiable outcome.

Introduction: The Significance of Aporphine Alkaloids and Structural Analysis

Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids found extensively throughout the plant kingdom.[1] These compounds are characterized by a rigid tetracyclic dibenzo[de,g]quinoline core and have garnered significant scientific interest due to their wide range of potent biological activities, including anticancer, anti-inflammatory, and profound effects on the central nervous system.[1][2] The specific substitution patterns on the aporphine scaffold are critical determinants of their pharmacological profiles, making precise structural characterization an indispensable step in understanding their mechanism of action and in the development of new therapeutic agents.[3]

The target of this guide, this compound, is a notable member of this family, having been isolated from natural sources such as Aconitum carmichaelii.[4] The presence of the dehydro bond at the 6a,7-position and the formyl group on the nitrogen atom introduces unique conformational constraints and potential interaction sites. Elucidating its precise three-dimensional atomic arrangement is paramount for correlating its structure with its biological function, paving the way for rational drug design and synthesis of more potent and selective analogs.

Experimental Framework: From Synthesis to Single Crystal

A definitive crystal structure begins with a pure, homogenous sample. The following sections outline the critical upstream processes required to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis and Purification

While this guide focuses on structural analysis, obtaining the target compound is the necessary prerequisite. The synthesis of dehydroaporphine alkaloids typically involves the oxidative coupling of a corresponding benzylisoquinoline precursor. For instance, a common strategy is the oxidation of non-phenolic aporphines using reagents like iodine, which can lead to the formation of the 6a,7-dehydro bond.[4]

Generalized Synthetic Workflow:

  • Precursor Synthesis: Synthesis of the corresponding N-formyl-1,2,9,10-tetramethoxyaporphine.

  • Dehydrogenation: Selective oxidation to introduce the 6a,7-double bond. Reagents such as manganese dioxide or iodine can be effective.

  • Purification: The crude product must be rigorously purified. This is typically achieved through column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate), followed by recrystallization or preparative HPLC to achieve >99% purity. The purity should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR.

Crystallization: The Art and Science of Growing Quality Crystals

The bottleneck in many crystallographic studies is the growth of high-quality single crystals.[3][5] This process requires screening a wide range of conditions to find the optimal parameters for the molecule to slowly precipitate from a supersaturated solution, forming a well-ordered crystalline lattice.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: This is often the simplest and first method to try. The purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation, and the solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed chamber containing a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, leading to crystallization.[2]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[6]

Protocol for Crystallization Screening:

  • Solvent Selection: Test the solubility of a small amount of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).[5] Ideal solvents are those in which the compound has moderate solubility.

  • Prepare Stock Solution: Dissolve approximately 5-10 mg of the purified compound in 0.5-1.0 mL of a chosen "good" solvent.

  • Set Up Crystallization Trials:

    • Evaporation: Aliquot the solution into several small vials. Cover them with parafilm and pierce a few small holes to allow for slow evaporation.

    • Vapor Diffusion: Place a small open vial of the solution inside a larger sealed jar containing an anti-solvent.

  • Incubation: Store the trials in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Regularly inspect the vials under a microscope for the formation of single, well-defined crystals with sharp edges and clear faces.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Select Select Suitable Crystal Mount Mount on Goniometer Select->Mount Center Center in X-ray Beam Mount->Center Collect Collect Diffraction Data Center->Collect Process Process & Scale Data Collect->Process Solve Solve Phase Problem Process->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Analyze Refine->Validate

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection

Protocol:

  • Crystal Mounting: A selected crystal (typically 0.1-0.3 mm in size) is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[8]

  • Diffractometer Setup: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. A monochromatic X-ray source, typically Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å), is used.[9] For small organic molecules, Mo radiation is often preferred.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.[10]

  • Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset by rotating the crystal through a series of angles. Data is typically collected to a resolution of at least 0.8 Å for small molecules.[11]

  • Data Integration: The raw diffraction images are processed to measure the intensity of each reflection.[8] These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

Structure Solution and Refinement

The goal of this stage is to convert the collected diffraction intensities into a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.[12]

Protocol:

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This defines the symmetry of the crystal lattice.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are lost during measurement.[13] For small molecules, this is typically solved using direct methods, which are statistical methods that can predict the phases.[7]

  • Model Building and Refinement: An initial atomic model is built from the electron density map. This model is then refined using a least-squares method, where the atomic positions, thermal parameters, and occupancies are adjusted to minimize the difference between the observed structure factors and those calculated from the model.[14] The quality of the refinement is monitored using the R-factor (residual factor), with a final R1 value below 5% indicating a good refinement for small molecules.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using software tools like PLATON or CheckCIF to ensure that the geometry is chemically reasonable and that there are no major errors in the model.

Structural Data and Spectroscopic Correlation

The final output of a successful crystallographic analysis is a set of atomic coordinates that define the molecular structure. This data should always be corroborated by other analytical techniques.

Crystallographic Data (Hypothetical)

The following table presents a plausible set of crystallographic data for the title compound, based on typical values for aporphine alkaloids.

ParameterValue
Chemical FormulaC₂₁H₂₁NO₅
Formula Weight367.39 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543(2)
b (Å)12.115(3)
c (Å)18.234(4)
α, β, γ (°)90, 90, 90
Volume (ų)1887.9(7)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.291
Radiation (λ)Mo Kα (0.71073 Å)
Temperature (K)100(2)
Final R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.112
Molecular Structure Visualization

The connectivity and key structural features derived from the crystallographic analysis can be visualized.

Caption: 2D representation of the title compound's core structure.

Spectroscopic Confirmation
  • NMR Spectroscopy: ¹H and ¹³C NMR data are essential for confirming the molecular structure in solution and ensuring the crystallized material is the correct compound.[15] The chemical shifts, coupling constants, and 2D correlations (e.g., COSY, HSQC, HMBC) must be consistent with the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (molecular formula) by providing a highly accurate mass measurement.[16] Tandem MS (MS/MS) can reveal characteristic fragmentation patterns of the aporphine core, further corroborating the structure.[1][16]

Conclusion and Broader Impact

The determination of the crystal structure of this compound provides an unambiguous, three-dimensional view of its molecular architecture. This high-resolution structural data is foundational for a deeper understanding of its chemical properties and biological activity. It enables detailed analysis of intermolecular interactions in the solid state, provides a basis for computational studies such as molecular docking with biological targets, and serves as a definitive reference for synthetic chemists. The protocols and methodologies outlined in this guide represent a robust framework for the structural elucidation of novel aporphine alkaloids and other complex natural products, thereby accelerating the pace of discovery in medicinal chemistry and drug development.

References

The Probable Mechanism of Action of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine is a member of the aporphine alkaloid class of natural products. Aporphine alkaloids are characterized by a tetracyclic aromatic core and are known to exhibit a wide array of pharmacological activities.[1][2][3] While direct experimental data on this specific substituted dehydroaporphine is limited in publicly accessible literature, its structural similarity to other well-researched dehydroaporphine and oxoaporphine alkaloids, such as liriodenine, provides a strong foundation for postulating its mechanism of action. This guide will, therefore, synthesize the current understanding of related compounds to build a scientifically-grounded hypothesis on the molecular activities of this compound, focusing on its potential as an anticancer and antimicrobial agent.

Core Structural Features and Their Mechanistic Implications

The core structure of an aporphine alkaloid is a dibenzo[de,g]quinoline ring system. The "dehydro" designation in this compound indicates a double bond involving the 7-position, contributing to a more planar aromatic system. This planarity is a critical determinant of the primary proposed mechanism of action for many aporphine alkaloids: DNA intercalation .

The formyl group at the 6-position is an electron-withdrawing group, which can influence the electronic distribution of the aromatic system and its interaction with biological macromolecules. The four methoxy groups at positions 1, 2, 9, and 10 are electron-donating and can affect the compound's solubility, metabolic stability, and binding affinity to its molecular targets.

Anticipated Primary Mechanism of Action: Anticancer Activity

Based on extensive research on related oxoaporphine alkaloids like liriodenine, the primary anticancer mechanism of this compound is likely multifactorial, revolving around the disruption of DNA replication and the induction of programmed cell death (apoptosis).[1][4][5]

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of dehydroaporphine alkaloids allows them to insert between the base pairs of the DNA double helix.[4] This intercalation can lead to several downstream cytotoxic effects:

  • Inhibition of DNA Replication and Transcription: By physically distorting the DNA structure, the compound can obstruct the action of DNA and RNA polymerases, thereby halting cell proliferation.

  • Inhibition of Topoisomerase Enzymes: Topoisomerases are crucial enzymes that resolve DNA supercoiling during replication and transcription. Many oxoaporphine alkaloids are known inhibitors of topoisomerase I or II.[4] Liriodenine, for instance, has been shown to inhibit topoisomerase II.[1][4] It is highly probable that this compound also functions as a topoisomerase inhibitor.

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

A standard method to evaluate topoisomerase I inhibition involves the following steps:

  • Reaction Mixture Preparation: A reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), human DNA Topoisomerase I, and varying concentrations of the test compound (this compound) is prepared. A known topoisomerase I inhibitor, such as camptothecin, is used as a positive control.[4]

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a loading dye containing a DNA intercalating agent (e.g., ethidium bromide) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.

  • Visualization: The DNA bands are visualized under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I is observed as a dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Induction of Apoptosis

Beyond direct DNA interaction, aporphine alkaloids can trigger apoptosis through intrinsic and extrinsic pathways. Liriodenine is known to induce apoptosis by activating caspase-3 and caspase-9.[5] This suggests the involvement of the mitochondrial (intrinsic) pathway.

The proposed apoptotic signaling pathway for this compound is as follows:

apoptosis_pathway compound 6-Formyl-1,2,9,10-tetramethoxy- 6a,7-dehydroaporphine dna_damage DNA Damage / Topoisomerase Inhibition compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 Inhibits mito Mitochondrial Permeability Transition bax->mito bcl2->mito Inhibits cyt_c Cytochrome c Release mito->cyt_c apaf1 Apaf-1 cyt_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Potential Secondary Mechanisms of Action

Antimicrobial Activity

Liriodenine and related oxoaporphine alkaloids have demonstrated antibacterial and antifungal properties.[6] The mechanism is likely related to the disruption of cell membrane integrity or inhibition of essential microbial enzymes. The lipophilic nature of the tetracyclic core and the presence of methoxy groups would facilitate passage through microbial cell walls and membranes.

Antiplatelet Activity

Certain 7-dehydroaporphine alkaloids have been shown to inhibit platelet aggregation induced by various factors like collagen and arachidonic acid.[7] This suggests a potential interaction with signaling pathways involved in platelet activation, although the precise molecular targets are not fully elucidated.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the cytotoxic activities of Liriodenine, a closely related oxoaporphine alkaloid, against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
P-388Leukemia9.60[5]
KBOral Epidermoid Carcinoma11.02[5]
HT-29Colorectal Adenocarcinoma10.62[5]
MCF-7Breast Adenocarcinoma9.20[5]
A549Lung Carcinoma8.07[5]
HCT-8Ileocecal Adenocarcinoma2.6[8]
L-1210Lymphocytic Leukemia8.5[8]

It is plausible that this compound would exhibit cytotoxic activity in a similar micromolar range.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is yet to be established, a strong hypothesis can be formulated based on its structural congeners. The primary mechanism is likely centered on its anticancer properties, driven by DNA intercalation, topoisomerase inhibition, and the induction of apoptosis. Secondary activities may include antimicrobial and antiplatelet effects.

Future research should focus on validating these proposed mechanisms through a series of targeted in vitro and in vivo studies. Key experiments would include:

  • Cytotoxicity screening against a panel of cancer cell lines.

  • DNA binding studies using techniques like UV-visible spectroscopy and circular dichroism.

  • Topoisomerase I and II inhibition assays.

  • Apoptosis assays such as Annexin V/PI staining and Western blot analysis for key apoptotic proteins (caspases, Bcl-2 family).

  • Antimicrobial susceptibility testing.

Such studies will be crucial to fully elucidate the pharmacological profile of this compound and to determine its potential for further development as a therapeutic agent.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aporphine alkaloids constitute the second largest group of isoquinoline alkaloids, characterized by a tetracyclic dibenzo[de,g]quinoline core.[1][2] These natural products, found across numerous plant families, exhibit a wide spectrum of significant pharmacological activities, including anticancer, antiviral, and neuroprotective properties, making them compelling targets for drug discovery and development.[3][4] This technical guide provides a comprehensive exploration of the aporphine alkaloid biosynthetic pathway, grounded in current scientific understanding. We will dissect the molecular journey from primary metabolism precursors to the formation of the pivotal branch-point intermediate, (S)-reticuline, detail the critical enzymatic step of oxidative phenol coupling that forges the characteristic aporphine scaffold, and explore the subsequent tailoring reactions that generate the vast structural diversity observed in nature. This document integrates mechanistic insights, detailed experimental methodologies, and quantitative data to serve as an authoritative resource for professionals in the field.

The Foundational Pathway: Assembly of the Benzylisoquinoline Core

The biosynthesis of all aporphine alkaloids begins on the well-established benzylisoquinoline alkaloid (BIA) pathway, which originates from the aromatic amino acid L-tyrosine.[3] This initial sequence of reactions constructs (S)-reticuline, the universal precursor and critical branch-point intermediate for a vast array of BIA structural classes, including morphinans, protoberberines, and the aporphines.[3][5]

The key steps leading to (S)-reticuline are as follows:

  • Precursor Formation: L-tyrosine is converted into two primary building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

  • Pictet-Spengler Condensation: The first committed step is the stereospecific condensation of dopamine and 4-HPAA, catalyzed by Norcoclaurine Synthase (NCS) , to yield (S)-norcoclaurine. This reaction establishes the fundamental C-N framework of the benzylisoquinoline skeleton.[3][6]

  • Stepwise Modification: A series of sequential enzymatic modifications convert (S)-norcoclaurine into (S)-reticuline. This involves:

    • An O-methylation at the 6-hydroxyl group, catalyzed by Norcoclaurine 6-O-methyltransferase (6OMT) .

    • An N-methylation of the secondary amine, catalyzed by Coclaurine N-methyltransferase (CNMT) .

    • A critical hydroxylation at the 3' position, catalyzed by the cytochrome P450 enzyme N-methylcoclaurine 3'-hydroxylase (CYP80B1) .

    • A final O-methylation at the 4'-hydroxyl group, catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) .

The resulting molecule, (S)-reticuline, is poised for the divergent cyclization reactions that define the various BIA families.

Reticuline_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway Core BIA Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N-Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N-Methylcoclaurine CNMT 3-OH-N-Methylcoclaurine 3'-hydroxy-(S)-N- methylcoclaurine N-Methylcoclaurine->3-OH-N-Methylcoclaurine CYP80B1 Reticuline (S)-Reticuline 3-OH-N-Methylcoclaurine->Reticuline 4'OMT

Figure 1: The core biosynthetic pathway from L-Tyrosine to (S)-Reticuline.

The Pivotal Step: Intramolecular Oxidative Coupling

The defining transformation in aporphine alkaloid biosynthesis is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction forges the fourth ring of the tetracyclic aporphine core. This crucial oxidative cyclization is catalyzed by a specific subfamily of cytochrome P450 enzymes, CYP80G .[3][7]

The regioselectivity of this coupling event is a key determinant of the final alkaloid structure. The reaction proceeds via the formation of a diradical intermediate, which allows for cyclization between different positions on the two aromatic rings of the reticuline molecule.[2] Two primary modes of coupling are observed:

  • ortho-ortho coupling (8–2'): This coupling pattern links carbon 8 of the isoquinoline ring to carbon 2' of the benzyl ring. This is the more challenging cyclization to achieve synthetically and is known to be facilitated in nature by the P450 enzyme CYP80G2 , forming (S)-corytuberine.[4]

  • ortho-para coupling (8–6'): This coupling connects carbon 8 to carbon 6' of the benzyl ring, leading to the formation of (S)-isoboldine.[4]

The specific CYP80G enzyme present in a given plant species dictates which aporphine scaffold is produced, highlighting the enzyme's role as a critical control point for metabolic diversification.[3][7]

Aporphine_Core_Formation cluster_products Aporphine Scaffolds Reticuline (S)-Reticuline Corytuberine (S)-Corytuberine (ortho-ortho coupling) Reticuline->Corytuberine CYP80G2 Isoboldine (S)-Isoboldine (ortho-para coupling) Reticuline->Isoboldine CYP80G family note The specific CYP80G enzyme determines the regioselectivity of the C-C bond formation.

Figure 2: Divergent oxidative coupling of (S)-Reticuline to form aporphine cores.

Structural Diversification and Key Enzyme Families

Following the formation of the foundational aporphine scaffold (e.g., corytuberine), a suite of "tailoring" enzymes introduces further structural modifications. These reactions, including methylations, demethylations, and hydroxylations, are responsible for the vast chemical diversity observed among the hundreds of known aporphine alkaloids.[1][3]

N-Methyltransferases (NMTs)

N-methylation is a common modification that converts the tertiary amine of the initial aporphine scaffold into a quaternary amine.[8][9] For example, the quaternary aporphine alkaloid magnoflorine is synthesized from (S)-corytuberine. This reaction is catalyzed by Reticuline N-methyltransferase (RNMT) , an enzyme that, despite its name, shows a preference for aporphine substrates like (S)-corytuberine in addition to (S)-reticuline.[8][9] Virus-induced gene silencing of RNMT in opium poppy led to a significant decrease in magnoflorine and a corresponding increase in its precursor, corytuberine, confirming the enzyme's physiological role.[8]

Berberine Bridge Enzyme (BBE)-Like Oxidases

While the berberine bridge enzyme (BBE) itself catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, the precursor to protoberberine alkaloids, it is the namesake of a large superfamily of FAD-linked oxidases.[10][11][12] These BBE-like enzymes are crucial for generating intricate pharmacophores in natural product biosynthesis by catalyzing a wide range of reactions, including the formation of novel C-C, C-O, or C-N bonds.[11][13] Their mechanism often involves the generation of transient iminium cations that can undergo further derivatization.[13] While not directly forming the aporphine core from reticuline, related BBE-like oxidases participate in the broader BIA network and represent a key enzymatic tool used by plants for structural diversification.[10][14]

Regulation of Aporphine Alkaloid Biosynthesis

The production of aporphine alkaloids is a tightly controlled process, often induced as a defense response to environmental or developmental cues. The jasmonate signaling pathway is a central regulator.[3]

  • Signal Perception: In the presence of the bioactive hormone jasmonoyl-isoleucine (JA-Ile), the F-box protein COI1 targets JAZ (JASMONATE ZIM-domain) repressor proteins for degradation.

  • Transcriptional Activation: The degradation of JAZ repressors liberates transcription factors, such as members of the WRKY family.

  • Gene Expression: These activated WRKY transcription factors bind to specific W-box elements in the promoters of BIA pathway genes, including those encoding CYP80G enzymes, upregulating their expression and boosting alkaloid production.[3]

JA_Signaling Stimulus Stimulus JA-Ile JA-Ile accumulation Stimulus->JA-Ile COI1 COI1-JAZ Complex Formation JA-Ile->COI1 JAZ_Degradation JAZ Repressor Degradation COI1->JAZ_Degradation WRKY_Activation WRKY Transcription Factors Released JAZ_Degradation->WRKY_Activation Gene_Expression Upregulation of Biosynthetic Genes (e.g., CYP80G) WRKY_Activation->Gene_Expression Experimental_Workflow Start Plant Material (e.g., roots, leaves) Step1 Homogenization & Extraction (Acidified Methanol/Water) Start->Step1 Step2 Filtration & Solvent Evaporation Step1->Step2 Step3 Crude Extract Resuspension Step2->Step3 Step4 Separation (HPLC) Step3->Step4 Step5 Identification & Quantification (LC-MS/MS) Step4->Step5 End Alkaloid Profile Step5->End

References

An In-depth Technical Guide on the Cytotoxicity of 6a,7-Dehydroaporphine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the cytotoxic properties of 6a,7-dehydroaporphine derivatives, a significant subclass of aporphine alkaloids. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, outlines detailed experimental protocols for assessing cytotoxicity, and explores the structure-activity relationships and mechanisms of action that underpin the therapeutic potential of these compounds.

Introduction: The Aporphine Alkaloid Scaffold and the Significance of the 6a,7-Dehydro Bridge

Aporphine alkaloids, a major group of isoquinoline alkaloids, are ubiquitously found in various plant families and are recognized for their diverse and potent biological activities.[1][2] Their rigid tetracyclic core has served as a privileged scaffold in the discovery of novel therapeutic agents. A unique and intriguing modification of this core is the presence of a double bond between positions 6a and 7, giving rise to the 6a,7-dehydroaporphine derivatives. This structural feature imparts a planar conformation to a portion of the molecule, which can significantly influence its interaction with biological targets and, consequently, its cytotoxic profile.

The exploration of natural products for anticancer drug discovery remains a pivotal area of research. Aporphine alkaloids, in general, have demonstrated a spectrum of anticancer activities, including the induction of apoptosis, generation of reactive oxygen species (ROS), and interaction with DNA.[3] This guide will delve into the specific cytotoxic characteristics of the 6a,7-dehydroaporphine subclass, providing a foundational understanding for their further investigation as potential chemotherapeutic agents.

Synthesis and Chemical Characteristics

The unique 6a,7-dehydroaporphine core can be accessed through various synthetic routes. A notable approach involves a metal-catalyzed cycloisomerization reaction. For instance, the total synthesis of O-methyl-dehydroisopiline, a prototype of this class, has been achieved using an Indium(III) chloride-mediated cycloisomerization to form the key phenanthrene intermediate. This is followed by an intramolecular amination to construct the final heterocyclic ring system. The enamine-like character of the 6a,7-double bond in these derivatives makes the 7-position susceptible to activation, allowing for further chemical modifications.

The planarity introduced by the 6a,7-double bond, along with the nature and position of substituents on the aromatic rings, are critical determinants of the molecule's physicochemical properties and biological activity. These structural nuances will be further explored in the context of their structure-activity relationships.

Methodologies for Assessing Cytotoxicity

A thorough evaluation of the cytotoxic potential of 6a,7-dehydroaporphine derivatives necessitates a panel of robust and validated in vitro assays. The choice of assays should be guided by the need to not only quantify cell death but also to elucidate the underlying mechanisms.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for the initial screening of cytotoxic compounds. It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6a,7-dehydroaporphine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Elucidating the Mechanism of Cell Death

To understand how these compounds induce cytotoxicity, further assays are crucial. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 6a,7-dehydroaporphine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Apoptosis_Detection_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis cell_treatment Treat Cells with Compound cell_harvest Harvest Cells cell_treatment->cell_harvest wash_cells Wash with PBS cell_harvest->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stain Incubate add_stains->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[6] Fluorometric or colorimetric assays are available that use a specific peptide substrate for the caspase of interest, which, when cleaved, releases a fluorescent or colored molecule.[7]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Lysis: Treat cells with the test compound, and then lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic substrate for caspase-3/7 (e.g., Ac-DEVD-AMC) to the cell lysate.[8]

  • Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer. The increase in fluorescence is proportional to the caspase-3/7 activity.

Many cytotoxic compounds exert their effects by inducing oxidative stress through the generation of reactive oxygen species (ROS). Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe to measure intracellular ROS levels.[9] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[10]

Experimental Protocol: Intracellular ROS Detection

  • Cell Loading: Incubate cells with DCFH-DA for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Compound Treatment: Treat the cells with the 6a,7-dehydroaporphine derivative.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Cytotoxic Activity and Structure-Activity Relationships (SAR)

While the literature on the cytotoxicity of 6a,7-dehydroaporphine derivatives is not as extensive as for other aporphine subclasses, some key findings provide valuable insights. For example, dehydrostephalagine, a 6a,7-dehydroaporphine alkaloid, has been isolated from Stephania dinklagei. Liriodenine, an oxoaporphine which can be considered related to the dehydroaporphine structure due to its planar aromatic B-ring, exhibits strong cytotoxic activity.[9]

The general SAR for aporphine alkaloids suggests that the substitution pattern on the aromatic rings significantly influences cytotoxicity. For instance, the presence of hydroxyl groups can enhance activity. The isoquinoline moiety is also considered important for the cytotoxic effects of these compounds. Further research is needed to systematically evaluate the impact of various substituents on the 6a,7-dehydroaporphine scaffold to establish a clear SAR.

Mechanisms of Cytotoxic Action

The cytotoxic effects of 6a,7-dehydroaporphine derivatives are believed to be mediated through multiple mechanisms, largely mirroring those of other aporphine alkaloids.

Induction of Apoptosis

As evidenced by Annexin V staining and caspase activation assays, the induction of apoptosis is a primary mechanism of cell death for many aporphine alkaloids. This process involves a cascade of molecular events leading to characteristic morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Generation of Reactive Oxygen Species (ROS)

The induction of oxidative stress through the generation of ROS is another key mechanism.[3] Elevated ROS levels can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

DNA Interaction and Topoisomerase Inhibition

The planar nature of the 6a,7-dehydroaporphine core suggests a potential for intercalation with DNA, thereby interfering with DNA replication and transcription. Additionally, some aporphine alkaloids have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes.

The interplay of these mechanisms likely contributes to the overall cytotoxic profile of 6a,7-dehydroaporphine derivatives.

Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound 6a,7-Dehydroaporphine Derivative ros ROS Generation compound->ros dna_interaction DNA Intercalation/ Topoisomerase Inhibition compound->dna_interaction oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage dna_interaction->dna_damage apoptosis_pathway Apoptosis Pathway Activation oxidative_stress->apoptosis_pathway dna_damage->apoptosis_pathway cell_death Cell Death (Apoptosis) apoptosis_pathway->cell_death

Caption: Proposed mechanisms of cytotoxicity for 6a,7-dehydroaporphine derivatives.

Conclusion and Future Directions

The 6a,7-dehydroaporphine derivatives represent a promising, yet relatively underexplored, class of cytotoxic compounds. Their unique structural features and potent biological activities warrant further investigation. Future research should focus on:

  • Synthesis of diverse libraries: A systematic synthesis of analogues with varied substitution patterns is needed to establish a comprehensive structure-activity relationship.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents.

  • In vivo evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy and safety.

This guide provides a solid foundation for researchers and drug development professionals to embark on the exciting journey of exploring the full therapeutic potential of 6a,7-dehydroaporphine derivatives in the fight against cancer.

References

"in vitro studies of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Introduction: Scrutinizing a Novel Aporphine Alkaloid

This compound is an aporphine alkaloid, a class of naturally derived compounds known for a wide spectrum of biological activities.[1] Aporphine alkaloids are isoquinoline alkaloids characterized by a tetracyclic core and are found throughout the plant kingdom.[2] This class, which includes proaporphines, oxoaporphines, and dehydroaporphines, has garnered significant scientific interest. Over 500 distinct aporphine alkaloids have been isolated, many of which demonstrate potent cytotoxic activities against various cancer cell lines, making them attractive scaffolds for anticancer drug development.[3][4][5] Beyond oncology, aporphines have been shown to interact with key central nervous system (CNS) targets, including serotonin and adrenergic receptors, suggesting potential applications in treating neurological and psychiatric disorders.[6][7]

Given that this compound is a novel entity, a systematic and robust in vitro evaluation is the foundational step to elucidating its pharmacological profile. This guide provides a comprehensive framework for researchers and drug development professionals to conduct this initial investigation. The methodologies detailed herein are designed not only to identify biological activity but also to provide early insights into the mechanism of action and potential safety liabilities. We will proceed from initial physicochemical characterization through broad cytotoxicity screening, mechanistic assays, and specific target interaction studies.

Phase 1: Foundational Physicochemical & Stability Analysis

Before commencing any biological assays, it is critical to understand the fundamental physicochemical properties of the test compound. These parameters dictate its behavior in aqueous assay buffers, influence its ability to cross cellular membranes, and can predict potential liabilities such as non-specific binding or poor solubility.

Rationale: An accurate understanding of solubility is paramount to prevent compound precipitation in assay wells, which is a common source of artifacts. Lipophilicity (measured as LogD at physiological pH) and Polar Surface Area (PSA) are key predictors of membrane permeability and potential for promiscuous off-target binding.[8]

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance in In Vitro Assays
Molecular Weight 353.38 g/mol Adherence to drug-likeness principles (e.g., Lipinski's Rule of 5).
cLogP 2.8 - 3.5 Moderate lipophilicity suggests potential for good membrane permeability.
TPSA 65-75 Ų Influences membrane transport and potential for CNS penetration.[8]
pKa (most basic) 6.5 - 7.5 Determines ionization state at physiological pH, affecting solubility and target interaction.

| Aqueous Solubility | Low | Requires careful selection of solvent (e.g., DMSO) and final assay concentration. |

Note: Values are estimates based on the chemical structure and may need to be experimentally verified.

Experimental Protocol: Kinetic Solubility Assay A standard nephelometric or UV-based solubility assay should be performed. Briefly, a high-concentration stock solution in DMSO is serially diluted into an aqueous buffer (e.g., PBS, pH 7.4). The solution is monitored over time for the appearance of precipitate, allowing for the determination of the thermodynamic and kinetic solubility limits. This data is crucial for defining the maximum reliable concentration for subsequent biological assays.

Phase 2: Primary Screening - Cytotoxicity Profiling

The most widely reported activity for aporphine alkaloids is cytotoxicity, making this the logical starting point for screening.[4][5] The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[5][9]

Causality Behind Experimental Choices: A panel of cell lines should be strategically chosen to provide a breadth of information. This typically includes representatives from different cancer types (e.g., A-549 for lung, HeLa for cervical, K-562 for leukemia, MDA-MB-231 for breast) and, critically, a non-cancerous cell line (e.g., NIH/3T3 mouse fibroblast or human dermal fibroblasts) to provide an early indication of selectivity.[10] A compound that is highly potent against cancer cells but significantly less so against normal cells is of greater therapeutic interest.

Experimental Protocol: MTT Cell Viability Assay [9][11]

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1-3 x 10⁵ cells/mL) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of the wells at ~570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Attachment) seed->incubate1 compound 3. Prepare Serial Dilutions of Test Compound treat 4. Treat Cells with Compound Dilutions compound->treat incubate2 5. Incubate 48-72h treat->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 8. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 9. Read Absorbance (~570 nm) solubilize->read analyze 10. Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell Line Type IC₅₀ (µM)
A-549 Human Lung Carcinoma 5.2 ± 0.6
HeLa Human Cervical Carcinoma 8.1 ± 1.1
K-562 Human Myelogenous Leukemia 3.5 ± 0.4
NIH/3T3 Mouse Embryo Fibroblast > 50

| Doxorubicin | Positive Control (HeLa) | 0.8 ± 0.1 |

Phase 3: Mechanistic Elucidation Assays

Should the primary screen reveal significant cytotoxic activity, the next logical step is to investigate the potential mechanism of action. For aporphine alkaloids, two commonly implicated mechanisms are the inhibition of DNA topoisomerases and direct intercalation with DNA.[4][12]

Topoisomerase I Inhibition Assay

Rationale: Topoisomerase I is a nuclear enzyme that relaxes supercoiled DNA, a critical process for DNA replication and transcription. Its inhibition leads to DNA strand breaks and apoptosis. Many anticancer agents, including derivatives of the natural product camptothecin, function via this mechanism.[12] An in vitro assay using supercoiled plasmid DNA can directly measure the enzymatic activity of topoisomerase I in the presence of the test compound.[10][13]

Experimental Protocol: DNA Relaxation Assay [14][15]

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing 10x Topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., pUC19), and sterile water to a final volume of 20 µL.[15]

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., Camptothecin) and a no-enzyme negative control.

  • Enzyme Addition: Add a predetermined amount of human Topoisomerase I enzyme to all tubes except the negative control.

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye (containing SDS and bromophenol blue).[14]

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front nears the end.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Destain briefly with water.

  • Imaging: Visualize the DNA bands under UV transillumination and photograph the gel.[13] Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme will result in a persistence of the supercoiled DNA band.

TopoI_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Analysis cluster_legend Expected Results mix 1. Prepare Mix: Buffer + Supercoiled DNA add_cpd 2. Add Test Compound & Controls mix->add_cpd add_enz 3. Add Topo I Enzyme add_cpd->add_enz incubate 4. Incubate at 37°C add_enz->incubate stop 5. Stop Reaction incubate->stop gel 6. Agarose Gel Electrophoresis stop->gel visualize 7. Stain & Visualize DNA gel->visualize key No Inhibition:Supercoiled DNA → Relaxed DNAInhibition:Supercoiled DNA persists Binding_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Binding & Separation cluster_readout Quantification & Analysis reagents 1. Combine in Plate: - Receptor Membranes - Radioligand ([3H]-L) - Test Compound (Unlabeled) incubate 2. Incubate to Reach Equilibrium reagents->incubate filter 3. Rapid Filtration (Separates Bound/Free) incubate->filter wash 4. Wash Filters filter->wash count 5. Scintillation Counting wash->count analyze 6. Calculate IC50 & Convert to Ki count->analyze

References

Methodological & Application

Unveiling the Aporphine Alkaloidome: A High-Resolution Approach Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Aporphine alkaloids represent a significant class of isoquinoline natural products, renowned for their diverse and potent pharmacological activities. Their structural complexity and presence in intricate biological matrices necessitate advanced analytical techniques for accurate identification. This guide details a robust and sensitive method leveraging the power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Q-Exactive Orbitrap High-Resolution Mass Spectrometer (HRMS). We provide a comprehensive protocol, from sample extraction to data analysis, explaining the causality behind experimental choices to empower researchers in the confident and systematic identification of aporphine alkaloids in complex samples.

Introduction: The Analytical Challenge of Aporphine Alkaloids

Aporphine alkaloids are characterized by a tetracyclic core structure and are found extensively in various plant families. Their bioactivities, which include potential anti-cancer and anti-diabetic effects, make them prime candidates for drug discovery and development. However, identifying these compounds is challenging due to the existence of numerous structural isomers and their often low abundance in complex extracts.

Traditional analytical methods can lack the specificity and sensitivity required for unambiguous identification. The coupling of UHPLC's superior separation capabilities with the Q-Exactive Orbitrap's high resolution and mass accuracy provides a powerful solution.[1][2] This platform enables the determination of elemental compositions from accurate mass measurements and provides rich structural information through high-resolution MS/MS fragmentation, making it an indispensable tool for natural product research.[1][3]

Principle of the Method: Synergy of Separation and High-Resolution Detection

The strength of this methodology lies in the seamless integration of two potent technologies:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizes sub-2 µm particle columns to achieve faster separations with significantly higher resolution and sensitivity compared to conventional HPLC.[4] This is critical for resolving closely related alkaloid isomers within a complex mixture.

  • Q-Exactive Orbitrap Mass Spectrometry: This hybrid instrument combines a quadrupole mass filter for precursor ion selection with a high-resolution Orbitrap mass analyzer.[5] The process involves:

    • Soft Ionization: Electrospray ionization (ESI) is typically used in positive mode to generate protonated molecules [M+H]+ of the basic alkaloids with minimal in-source fragmentation.[6]

    • Full Scan (MS1): The Orbitrap analyzer measures the mass-to-charge ratio (m/z) of all incoming ions with high resolution (>70,000 FWHM) and accuracy (<5 ppm), allowing for the confident determination of elemental formulas.

    • Precursor Selection & Fragmentation (dd-MS2): The quadrupole isolates ions of interest from the MS1 scan. These ions are fragmented in a higher-energy collisional dissociation (HCD) cell.

This data-dependent acquisition (dd-MS²) approach ensures that comprehensive structural data is acquired for compounds detected in the initial full scan.

Experimental Protocol

This protocol provides a self-validating framework for the identification of aporphine alkaloids from a plant matrix.

Sample Preparation: Efficient Extraction of Target Alkaloids

The goal is to exhaustively extract alkaloids while minimizing interferences. A typical heat reflux extraction is highly effective.[8]

Protocol Steps:

  • Material Preparation: Weigh 1.0 g of dried, powdered plant material into a round-bottom flask.

  • Solvent Selection: Add 20 mL of 80% methanol (v/v). The hydroalcoholic solvent is effective for a broad range of alkaloid polarities. Acidification (e.g., with 0.1% formic acid) can improve the extraction of basic alkaloids by forming salts.

  • Extraction: Perform heat reflux extraction at 60°C for 2 hours. Repeating the extraction process two to three times on the plant material ensures a higher yield.[8]

  • Filtration and Concentration: Cool the extract, filter it through a 0.22 µm syringe filter to remove particulates, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in 1 mL of 50% methanol for UHPLC-MS analysis. This ensures compatibility with the initial mobile phase conditions.

UHPLC-Q-Exactive Orbitrap MS Analysis

The following parameters are a robust starting point and can be optimized for specific applications.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plant Material B Solvent Extraction A->B C Filtration & Concentration B->C D UHPLC Separation C->D Inject Sample E Q-Exactive MS Analysis (Full MS / dd-MS2) D->E F Peak Detection & Formula Prediction E->F Raw Data G MS/MS Library Search & Manual Interpretation F->G H Compound Identification G->H

Caption: Overall workflow for aporphine alkaloid identification.

ParameterValue / ConditionRationale
Column Thermo Scientific™ Hypersil GOLD™ aQ C18 (100 x 2.1 mm, 1.9 µm)[3]C18 provides excellent retention for alkaloids. The aQ chemistry offers balanced retention for polar compounds. Sub-2 µm particles ensure high efficiency.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation of analytes for efficient positive mode ESI and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent providing good elution strength for a wide range of compounds.
Gradient Elution 0-2 min, 5% B; 2-18 min, 5-95% B; 18-22 min, 95% B; 22.1-25 min, 5% BA broad gradient ensures the elution of compounds with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal chromatographic performance.
Column Temp. 30°C[9]Maintains consistent retention times and improves peak symmetry.
Injection Volume 2 µLA small volume minimizes potential column overload and peak distortion.
ParameterValue / ConditionRationale
Ionization Mode Positive Heated ESI (HESI)Alkaloids readily form [M+H]+ ions due to their basic nitrogen atoms.[6]
Spray Voltage 3.5 kVOptimizes the ionization efficiency for a stable spray.
Capillary Temp. 320°CFacilitates desolvation of the ESI droplets.
Sheath/Aux Gas 40 / 10 (arb)Nebulizes the liquid stream and aids in desolvation.
Full MS (MS1) Resolution 70,000 @ m/z 200Provides high mass accuracy (<5 ppm) for reliable elemental composition determination.[10]
MS1 Scan Range m/z 100-1000Covers the expected mass range for most aporphine alkaloids and their derivatives.[11]
AGC Target (MS1) 3e6Automatic Gain Control prevents space-charge effects, ensuring high mass accuracy.[12][13]
Max. Injection Time (MS1) 100 msThe maximum time allowed to fill the C-Trap with ions for the AGC target.
dd-MS2 (TopN) Top 5Triggers MS/MS scans for the 5 most intense ions from the preceding full scan.
MS2 Resolution 17,500 @ m/z 200Sufficient for accurate fragment ion measurement while allowing for faster scan speeds.[10]
Isolation Window 1.5 m/zThe m/z window for selecting the precursor ion in the quadrupole.
Collision Energy (HCD) Stepped NCE: 20, 40, 60 eVUsing multiple collision energies ensures the generation of both low and high-energy fragments, providing richer structural information.
Dynamic Exclusion 15 sPrevents the instrument from repeatedly analyzing the same abundant ions, allowing for the detection of lower-intensity co-eluting compounds.

Data Processing and Compound Identification

High-resolution data requires a systematic workflow for confident annotation.

  • Data Processing: Utilize software like Thermo Scientific™ Compound Discoverer™ or open-source platforms like MZmine. The software performs peak deconvolution, alignment, and extracts key information such as accurate mass, retention time, and peak area.[10][14]

  • Formula Prediction: The high mass accuracy of the Orbitrap allows for the generation of a unique elemental formula for the [M+H]+ ion.

  • Database Searching: The predicted formula and experimental MS/MS spectra are searched against spectral libraries and natural product databases (e.g., METLIN, MassBank, Dictionary of Natural Products) to find potential matches.[11]

  • Manual Spectral Interpretation: Database hits must be validated by manually interpreting the MS/MS spectrum. Aporphine alkaloids exhibit characteristic fragmentation patterns that provide definitive structural evidence.[15][16]

Characteristic Fragmentation of the Aporphine Core

Understanding the fragmentation logic is key to trustworthy identification. The fragmentations yield crucial information about the substituents and their positions on the aporphine skeleton.[15][17]

  • Primary Fragmentation: The most common initial fragmentation is the loss of the nitrogen-containing group from the isoquinoline ring.[18]

    • Loss of 17 Da for a primary amine (-NH3).

    • Loss of 31 Da for a secondary N-methyl amine (-CH3NH2).

    • Loss of 45 Da for a tertiary N,N-dimethyl amine (-(CH3)2NH).

  • Substituent Losses: Subsequent fragmentations often involve losses from the aromatic rings.

    • Loss of 15 Da (CH3•) from a methoxy group.

    • Loss of 30 Da (CH2O) followed by 28 Da (CO) is characteristic of a methylenedioxy group.[16][18]

    • Losses of methanol (32 Da) can occur when a hydroxyl group is adjacent to a methoxy group.[15]

G Aporphine [Aporphine+H]+ Frag1 Loss of NR group (e.g., -NH3, -CH3NH2) Aporphine->Frag1 Frag2 Loss of CH3• (from -OCH3) Aporphine->Frag2 Frag3 Loss of CH2O + CO (from Methylenedioxy) Aporphine->Frag3

Caption: Common fragmentation pathways for aporphine alkaloids.

Conclusion

The described UHPLC-Q-Exactive Orbitrap MS method provides a comprehensive and highly reliable workflow for the systematic identification of aporphine alkaloids in complex matrices. The combination of high-resolution chromatographic separation and high-resolution accurate-mass spectrometry delivers unparalleled confidence in elemental composition and structural elucidation. By understanding the principles behind the protocol and the characteristic fragmentation behavior of the target compounds, researchers can effectively leverage this powerful technology to advance natural product discovery and drug development.

References

Application Notes and Protocols: Isolation and Purification of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine from Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids with a wide range of significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The specific compound, this compound, is a member of this family characterized by a dehydroaporphine core, four methoxy groups, and a formyl group at the nitrogen position. This unique substitution pattern suggests potential for novel biological activities, making its efficient isolation and purification a critical step for further pharmacological investigation and drug development.

This document provides a comprehensive, technically detailed guide for the isolation and purification of this compound from plant sources. The methodologies described are grounded in established principles of natural product chemistry and are designed to be a self-validating system for obtaining the target compound with high purity. While this specific aporphine has been associated with plants of the Aconitum genus, the principles outlined here are broadly applicable to its isolation from other potential botanical matrices.

Part 1: Foundational Principles of Aporphine Alkaloid Extraction

The successful isolation of this compound hinges on exploiting its fundamental chemical properties as an alkaloid. Alkaloids are nitrogen-containing organic compounds that typically exhibit basicity due to the lone pair of electrons on the nitrogen atom.[3] This basicity allows for a highly selective and efficient extraction technique known as acid-base extraction.

The Chemistry of Acid-Base Extraction

In their natural state within the plant, alkaloids often exist as salts of organic acids, rendering them soluble in the aqueous environment of the plant's cells. The core principle of acid-base extraction is to manipulate the pH of the solvent to control the solubility of the alkaloid.

  • Basification and Extraction into Organic Solvent: By treating the initial plant extract with a base (e.g., ammonia solution), the alkaloid salts are converted into their free base form. In this uncharged state, the alkaloid becomes significantly more soluble in non-polar organic solvents (like chloroform or dichloromethane) than in water. This allows for the selective transfer of the alkaloid from the aqueous phase to the organic phase, leaving behind more polar, water-soluble impurities.

  • Acidification and Back-Extraction into Aqueous Solvent: The organic extract, now containing the free base alkaloid, is then washed with a dilute acid solution (e.g., hydrochloric acid). This protonates the nitrogen atom of the alkaloid, forming a salt once again. This charged salt is now highly soluble in the aqueous acidic solution and will partition out of the organic solvent. This step is crucial for removing non-basic, lipid-soluble impurities that were co-extracted.

This two-step liquid-liquid partitioning process can be repeated to achieve a high degree of purification, yielding a crude alkaloid extract enriched with the target compound.

Part 2: Experimental Workflow for Isolation and Purification

The following protocol provides a step-by-step methodology for the isolation and purification of this compound. The workflow is designed to progress from a crude plant extract to a highly purified compound suitable for analytical and biological studies.

Isolation_Workflow cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Characterization Plant_Material Dried Plant Material (e.g., Aconitum carmichaelii) Crude_Extract Crude Ethanolic Extract Plant_Material->Crude_Extract Ethanol Reflux Acid_Base_Extraction Acid-Base Liquid-Liquid Partitioning Crude_Extract->Acid_Base_Extraction Suspend in Water Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Extraction->Crude_Alkaloid_Fraction pH Manipulation Silica_Gel_CC Silica Gel Column Chromatography Crude_Alkaloid_Fraction->Silica_Gel_CC Gradient Elution Semi_Pure_Fractions Semi-Pure Fractions Silica_Gel_CC->Semi_Pure_Fractions Fraction Collection & TLC Analysis Preparative_HPLC Preparative HPLC (C18 Column) Semi_Pure_Fractions->Preparative_HPLC Final Polishing Pure_Compound Pure 6-Formyl-1,2,9,10-... dehydroaporphine Preparative_HPLC->Pure_Compound Characterization Structural Elucidation (NMR, MS) Pure_Compound->Characterization

Figure 1: Overall workflow for the isolation and purification of the target aporphine alkaloid.

Protocol 1: Preparation of Crude Alkaloid Extract

This protocol details the initial extraction and acid-base partitioning to obtain a crude fraction enriched in alkaloids.

Materials:

  • Dried and powdered plant material (e.g., roots of Aconitum carmichaelii)

  • 95% Ethanol

  • Deionized Water

  • 10% Ammonia solution

  • Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Initial Extraction: a. Macerate 1 kg of the dried, powdered plant material in 5 L of 95% ethanol at room temperature for 24 hours. b. Filter the extract and repeat the extraction process on the plant residue two more times with fresh ethanol. c. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Acid-Base Partitioning: a. Suspend the crude extract in 1 L of deionized water and adjust the pH to approximately 2-3 with 5% HCl. b. Filter the acidic solution to remove any insoluble material. c. Wash the acidic aqueous solution with an equal volume of dichloromethane (3 x 1 L) in a separatory funnel to remove non-polar, non-basic compounds. Discard the organic layers. d. Adjust the pH of the aqueous layer to 9-10 with 10% ammonia solution. The free-base alkaloids may precipitate. e. Extract the basified aqueous solution with an equal volume of dichloromethane (3 x 1 L). The alkaloids will partition into the organic layer. f. Combine the dichloromethane extracts, wash with a small amount of deionized water, and then dry over anhydrous sodium sulfate. g. Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

StepInput MaterialExpected OutputEstimated Yield (%)Estimated Purity
11 kg Dried Plant MaterialCrude Ethanolic Extract10-15% (of dry weight)<5%
2Crude Ethanolic ExtractCrude Alkaloid Extract0.5-1.5% (of dry weight)30-50%

Table 1: Expected yield and purity progression during initial extraction.

Protocol 2: Silica Gel Column Chromatography

This step provides a medium-pressure chromatographic separation to fractionate the crude alkaloid extract based on polarity.

Materials:

  • Crude alkaloid extract

  • Silica gel (70-230 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the packed column.

  • Gradient Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% dichloromethane and gradually increase the proportion of methanol. A suggested gradient is provided in Table 2.

  • Fraction Collection and Analysis: Collect fractions of a consistent volume (e.g., 20 mL). Monitor the composition of the fractions using Thin Layer Chromatography (TLC). A common mobile phase for TLC analysis of aporphine alkaloids is a mixture of chloroform and methanol (e.g., 9:1 v/v), often with a small amount of ammonia to improve spot shape.

  • Pooling of Fractions: Combine the fractions that contain the target compound, as identified by TLC (comparison with a standard if available, or by characteristic spot behavior).

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-pure extract.

Elution StepDichloromethane (%)Methanol (%)Volume (Column Volumes)Purpose
110002Elute non-polar impurities
29823Elute less polar alkaloids
39553Elute target aporphine alkaloids
490103Elute more polar alkaloids
580202Column wash

Table 2: Representative solvent gradient for silica gel column chromatography.

Chromatography_Principle cluster_0 Silica Gel Column Chromatography start Crude Alkaloid Mixture (Applied to column top) column Silica Gel (Stationary Phase) (Polar) start->column separation Separation based on Polarity column->separation elution Mobile Phase Gradient (Increasing Polarity: CH₂Cl₂ -> MeOH) elution->column fractions Fraction 1 (Non-polar impurities) Fraction 2 (Less polar alkaloids) Fraction 3 (Target Compound) Fraction 4 (More polar alkaloids) separation->fractions

Figure 2: Principle of silica gel column chromatography for alkaloid separation.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This final step utilizes reverse-phase HPLC for high-resolution purification of the target compound to >98% purity.

Materials:

  • Semi-pure extract from column chromatography

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Preparative HPLC system with a C18 column (e.g., 250 x 10 mm, 5 µm)

  • UV detector

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the semi-pure extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions: Set up the HPLC system with the conditions outlined in Table 3.

  • Injection and Elution: Inject the sample onto the column and run the gradient elution program.

  • Fraction Collection: Monitor the chromatogram at the detection wavelength (typically around 270-280 nm for aporphines). Collect the peak corresponding to the retention time of the target compound.

  • Purity Analysis and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to obtain a fluffy powder).

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)Provides excellent separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape by ensuring consistent protonation of the basic alkaloid.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the compound from the C18 stationary phase.
Gradient 20% B to 70% B over 30 minutesA broad gradient to ensure separation from closely eluting impurities.
Flow Rate 4.0 mL/minTypical for a 10 mm ID preparative column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 275 nmAporphine alkaloids typically have a strong UV absorbance in this region.

Table 3: Recommended starting conditions for preparative HPLC purification.

Part 3: Characterization of the Purified Compound

Once isolated, the identity and purity of this compound must be confirmed through spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which should correspond to its chemical formula, C₂₁H₂₁NO₅.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will provide information on the number and types of protons in the molecule, including signals for the aromatic protons, methoxy groups, and the characteristic formyl proton.

    • ¹³C NMR: Will show the number of unique carbon atoms, confirming the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Conclusion and Best Practices

The successful isolation of this compound requires a systematic approach that leverages the fundamental chemical properties of alkaloids. The combination of acid-base extraction, medium-pressure silica gel chromatography, and final polishing by preparative HPLC is a robust and reliable workflow. It is critical to monitor the progress of the purification at each stage using TLC and analytical HPLC to guide fraction pooling and to optimize chromatographic conditions. This rigorous methodology will yield a highly purified compound, enabling accurate downstream pharmacological and toxicological evaluation.

References

Total Synthesis of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the total synthesis of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine, a member of the pharmacologically significant aporphine alkaloid family. Aporphine alkaloids are recognized for their diverse biological activities, making their synthetic accessibility a key focus for medicinal chemistry and drug discovery.[1] This protocol outlines a strategic synthetic sequence commencing with the construction of a substituted tetrahydroisoquinoline (THIQ) core via the Bischler-Napieralski reaction. This is followed by the pivotal formation of the tetracyclic aporphine skeleton through a Pschorr cyclization. Subsequent steps detail the introduction of the characteristic 6a,7-dehydro double bond and the final N-formylation to yield the target compound. This guide is designed to provide both a conceptual framework and actionable experimental procedures for researchers in the field.

Introduction

Aporphine alkaloids constitute the second largest group of isoquinoline alkaloids, characterized by a dibenzo[de,g]quinoline core.[2] Their rigid, tetracyclic structure imparts a wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] The specific target of this protocol, this compound, possesses a unique combination of a dehydroaporphine core, which is known to have a double bond between C6a and C7, and an N-formyl group.[2] The synthesis of such complex natural product analogues is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The synthetic strategy presented herein is a convergent approach, building the molecule in a stepwise and controlled manner. The core principles of this synthesis are rooted in classic and robust organic reactions, adapted for the specific substitution pattern of the target molecule.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound reveals a logical disconnection strategy. The final N-formylation is a straightforward transformation from the corresponding secondary amine. The 6a,7-dehydro double bond can be introduced via dehydrogenation of the saturated aporphine core. The tetracyclic aporphine scaffold is envisioned to be formed through an intramolecular Pschorr cyclization of a 1-(2-aminobenzyl)-tetrahydroisoquinoline intermediate. This intermediate, in turn, can be synthesized from a Bischler-Napieralski reaction between a substituted β-phenylethylamine and a phenylacetyl chloride, followed by reduction and subsequent functional group manipulations.

Retrosynthesis target This compound step1 N-Formylation target->step1 intermediate1 1,2,9,10-Tetramethoxy-6a,7-dehydroaporphine step1->intermediate1 step2 Dehydrogenation intermediate1->step2 intermediate2 1,2,9,10-Tetramethoxyaporphine step2->intermediate2 step3 Pschorr Cyclization intermediate2->step3 intermediate3 1-(2-Amino-3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline step3->intermediate3 step4 Amide Formation & Reduction intermediate3->step4 precursor1 3,4-Dimethoxyphenylethylamine step4->precursor1 precursor2 2-Amino-3,4-dimethoxyphenylacetic acid step4->precursor2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Part 1: Synthesis of Precursors

This precursor can be synthesized from 3,4-dimethoxybenzyl cyanide.[3]

Materials:

  • 3,4-Dimethoxybenzyl cyanide

  • Ethanol (aqueous, 80-96%)

  • Ammonia (aqueous, 9-12%)

  • Raney-nickel catalyst

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation apparatus, combine 3,4-dimethoxybenzyl cyanide (100 kg) with aqueous ethanol (310 L) containing ammonia.

  • Add pre-treated Raney-nickel catalyst (24 kg).

  • Pressurize the vessel with hydrogen gas to 8-10 atm.

  • Heat the reaction mixture to 48-60°C and maintain with agitation until hydrogen uptake ceases.

  • Cool the reaction mixture, vent the excess hydrogen, and carefully filter off the catalyst.

  • Evaporate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to yield 3,4-dimethoxyphenylethylamine.

ReagentMolar Mass ( g/mol )AmountMoles
3,4-Dimethoxybenzyl cyanide177.20100 kg564.3
Raney-nickel-24 kg-
Hydrogen2.02Excess-

Expected Yield: ~95.5 kg (95%)

This protocol is adapted from the synthesis of a similar compound, 2-(3-bromo-4-methoxyphenyl)acetic acid.[4]

Materials:

  • 3,4-Dimethoxyphenylacetic acid (Homoveratric acid)

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve 3,4-dimethoxyphenylacetic acid (1 eq.) in glacial acetic acid.

  • Slowly add a solution of bromine (1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring for 1-2 hours after the addition is complete.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-4,5-dimethoxyphenylacetic acid.

ReagentMolar Mass ( g/mol )Amount (for 10g scale)Moles
3,4-Dimethoxyphenylacetic acid196.1910.0 g0.051
Bromine159.818.15 g (2.6 ml)0.051
Glacial Acetic Acid60.05Sufficient quantity-

Expected Yield: 80-90%

Part 2: Assembly of the Aporphine Core

This two-step sequence constructs the tetrahydroisoquinoline core. The Bischler-Napieralski reaction is a classic method for forming 3,4-dihydroisoquinolines from β-arylethylamides.[5][6][7][8][9]

Materials:

  • 3,4-Dimethoxyphenylethylamine

  • 2-Bromo-4,5-dimethoxyphenylacetyl chloride (prepared from the acid using thionyl chloride)

  • Anhydrous toluene

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • Amide Formation: Dissolve 3,4-dimethoxyphenylethylamine (1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in anhydrous toluene. Slowly add a solution of 2-bromo-4,5-dimethoxyphenylacetyl chloride (1 eq.) in anhydrous toluene at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.

  • Cyclization: Dissolve the crude amide in anhydrous toluene and add phosphorus oxychloride (2-3 eq.). Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and carefully quench by pouring onto ice. Basify with aqueous sodium hydroxide and extract with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,4-dihydroisoquinoline.

  • Reduction: Dissolve the crude 3,4-dihydroisoquinoline in methanol and cool to 0°C. Add sodium borohydride portion-wise. Stir for 1-2 hours at room temperature.

  • Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry, and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

The Pschorr cyclization is a key step for the intramolecular arylation to form the aporphine ring system.[10][11][12][13][14]

Materials:

  • 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Copper powder or a copper(I) salt (e.g., Cu₂O)

  • Aqueous sulfuric acid

  • Sodium nitrite

Procedure:

  • Dissolve the 1-(2-aminobenzyl)-tetrahydroisoquinoline precursor (prepared by reduction of the corresponding nitro compound, which in turn is made by nitration of the bromo-compound followed by amination) in a mixture of aqueous sulfuric acid and acetic acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • Stir the mixture for 30 minutes at 0-5°C.

  • Add copper powder or a copper(I) salt to the solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C until nitrogen evolution ceases.

  • Cool the reaction mixture, basify with aqueous ammonia, and extract with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1,2,9,10-tetramethoxyaporphine.

Part 3: Final Functional Group Manipulations

The introduction of the double bond can be achieved through dehydrogenation, for which palladium-based catalysts are often effective.[15][16][17][18]

Materials:

  • 1,2,9,10-Tetramethoxyaporphine

  • Palladium on carbon (10% Pd/C)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Oxygen or air as the oxidant

Procedure:

  • Dissolve the 1,2,9,10-tetramethoxyaporphine in the chosen anhydrous solvent.

  • Add 10% palladium on carbon (5-10 mol%).

  • Heat the mixture to reflux under an atmosphere of oxygen or by bubbling air through the solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 1,2,9,10-tetramethoxy-6a,7-dehydroaporphine.

The final step is the formylation of the secondary amine. The Vilsmeier-Haack reaction or Eschweiler-Clarke conditions are suitable for this transformation.[1][19][20][21][22][23][24][25][26][27] A simple method using formic acid is presented here.[28][29]

Materials:

  • 1,2,9,10-Tetramethoxy-6a,7-dehydroaporphine

  • Formic acid (85-98%)

  • Toluene

Procedure:

  • Dissolve the 1,2,9,10-tetramethoxy-6a,7-dehydroaporphine (1 eq.) in toluene.

  • Add formic acid (1.2-2.0 eq.).

  • Heat the mixture under reflux using a Dean-Stark trap to remove water for 4-9 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude product.

  • The product is often of sufficient purity, but can be further purified by column chromatography if necessary.

Synthetic_Workflow cluster_precursors Precursor Synthesis cluster_core Aporphine Core Assembly cluster_final Final Modifications precursor1 3,4-Dimethoxyphenylethylamine amide Amide Intermediate precursor1->amide precursor2 2-Bromo-4,5-dimethoxyphenylacetic acid precursor2->amide (as acid chloride) dhi Dihydroisoquinoline amide->dhi Bischler-Napieralski thiq Tetrahydroisoquinoline dhi->thiq Reduction (NaBH4) aporphine Aporphine Core thiq->aporphine Pschorr Cyclization dehydro Dehydroaporphine aporphine->dehydro Dehydrogenation (Pd/C, O2) target Target Molecule dehydro->target N-Formylation (HCOOH)

Caption: Overall synthetic workflow.

Conclusion

The total synthesis of this compound is a challenging yet achievable goal through a well-planned synthetic route. The protocols outlined in this document provide a robust framework for the construction of this complex molecule. The key transformations, including the Bischler-Napieralski reaction, Pschorr cyclization, dehydrogenation, and N-formylation, are reliable methods in organic synthesis. This guide serves as a valuable resource for researchers aiming to synthesize this and related aporphine alkaloids for further biological evaluation and drug development endeavors.

References

Application Notes & Protocols for 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Overview

6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine is a member of the aporphine alkaloid family, a large and diverse group of natural products known for their potent biological activities.[1][2] Aporphine alkaloids are characterized by a rigid, tetracyclic dibenzo[de,g]quinoline core and are found in numerous plant species.[1] Many compounds in this class, such as liriodenine, exhibit significant anticancer properties, often linked to their ability to function as DNA intercalators and topoisomerase inhibitors.[3][4][5]

The subject of this guide, this compound, which has been isolated from plants like Aconitum carmichaelii, possesses two key structural features that make it a compelling chemical probe[6]:

  • A Planar Aromatic Core: The dehydroaporphine scaffold is a planar, electron-rich system. This configuration is analogous to other oxoaporphine alkaloids known to intercalate between DNA base pairs, disrupting DNA replication and transcription and inhibiting enzymes like topoisomerase that manage DNA topology.[4][7]

  • A Reactive Formyl Group: The aldehyde (formyl) moiety at the 6-position is an electrophilic center. It can react with nucleophilic residues on proteins, such as the ε-amino group of lysine, to form Schiff bases. This suggests a potential for covalent modification of protein targets, which can be exploited for target identification and validation studies.

These dual characteristics position this molecule as a versatile probe to investigate cellular processes involving DNA integrity and to identify novel protein targets through covalent labeling. This guide provides detailed protocols for characterizing its cytotoxic effects, validating its mechanism as a topoisomerase inhibitor, and exploring its potential for protein conjugation.

Chemical Properties and Handling

A summary of the key properties for this compound is provided below.

PropertyRecommendationRationale
Appearance Yellowish solidConsistent with related oxoaporphine alkaloids like liriodenine.[5]
Molecular Formula C₂₁H₁₉NO₅-
Molecular Weight 365.38 g/mol -
Solubility Soluble in DMSO (>10 mg/mL), moderately soluble in Methanol, poorly soluble in water.The planar, aromatic structure imparts hydrophobicity. DMSO is a standard solvent for initial stock solutions of such compounds.
Storage Store at -20°C as a solid or in DMSO aliquots. Protect from light.Protects against degradation from temperature fluctuations and light, which can affect aromatic compounds.
Handling Use standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or chemical fume hood.As with most bioactive small molecules of unknown toxicity, prudent laboratory practices should be followed to avoid exposure.

Proposed Mechanism of Action

We hypothesize a dual-mode of action for this chemical probe, targeting both DNA and proteins.

  • Mode 1: DNA Intercalation & Topoisomerase Inhibition: The planar dehydroaporphine core inserts into the DNA double helix. This physical blockade can inhibit the function of DNA topoisomerases, enzymes crucial for relieving torsional stress during replication and transcription. Inhibition leads to DNA damage and cell cycle arrest.[3][4]

  • Mode 2: Covalent Protein Modification: The electrophilic formyl group can form a covalent bond (Schiff base) with nucleophilic amine groups on proteins, notably lysine residues. This irreversible binding can alter protein function and allows the probe to be used for identifying its direct protein targets.

Mechanism_of_Action Proposed Dual Mechanism of Action Probe 6-Formyl-dehydroaporphine Probe Intercalation DNA Intercalation Probe->Intercalation Planar Core Covalent Covalent Adduct (Schiff Base) Probe->Covalent Formyl Group DNA Nuclear DNA DNADamage DNA Strand Breaks & Replication Stress DNA->DNADamage Topo Topoisomerase I/II Topo->DNADamage Protein Cellular Protein (e.g., with Lysine) LossOfFunction Altered Protein Function Protein->LossOfFunction Intercalation->DNA Intercalation->Topo Inhibition Covalent->Protein Apoptosis Apoptosis / Cell Cycle Arrest DNADamage->Apoptosis LossOfFunction->Apoptosis Topo_Workflow Topoisomerase I Inhibition Assay Workflow start Start step1 Combine: Supercoiled DNA, Topo I Enzyme, Assay Buffer start->step1 step2 Add Probe or Control (Varying Concentrations) step1->step2 step3 Incubate at 37°C (30 minutes) step2->step3 step4 Stop Reaction (Add SDS/Proteinase K) step3->step4 step5 Run Agarose Gel Electrophoresis step4->step5 step6 Visualize DNA Bands (e.g., Ethidium Bromide) step5->step6 end Analyze Results step6->end

References

Application Notes & Protocols: A Discovery Cascade for 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Charting a Course for a Novel Dehydroaporphine Alkaloid

The quest for novel therapeutics often begins with unique molecular scaffolds derived from natural sources.[1] Aporphine alkaloids, a large class of isoquinoline alkaloids, have long been a focal point of such discovery efforts due to their diverse and potent biological activities, including anticancer and neuroactive properties.[2][3][4] The specific compound, 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine, represents a novel, uncharacterized member of the dehydroaporphine subclass. Its unique formyl group at the 7-position suggests potentially distinct pharmacology compared to known analogues.[5]

The primary challenge in developing drugs from novel natural products is the initial lack of a known biological target or mechanism of action.[6] This necessitates a systematic and unbiased screening approach to uncover its therapeutic potential. This guide provides a comprehensive, field-proven strategy for researchers, scientists, and drug development professionals to design and execute a tiered assay cascade. The goal is to first identify the compound's general bioactivity and then progressively narrow down its specific mechanism of action. This "discovery cascade" is designed to be a self-validating system, incorporating orthogonal assays and robust data analysis to ensure scientific integrity and build a compelling case for further development.

The Discovery Cascade: A Strategic Workflow

The journey from a novel compound to a potential drug lead requires a multi-step, logical progression. A phenotypic approach is often the most effective starting point, allowing the compound's effect on whole cells to guide further investigation.[6] Our proposed workflow is designed to maximize information while conserving resources, moving from broad, high-throughput screens to more focused, mechanistic studies.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Target Deconvolution & Mechanistic Studies Primary_Screen Quantitative HTS (qHTS) Cell Viability Assay (e.g., CellTiter-Glo®) Cell_Panel Diverse Cancer Cell Line Panel (e.g., NCI-60) Primary_Screen->Cell_Panel Hit_Confirmation Confirm Hits with Fresh Compound Generate Dose-Response Curves (IC50) Primary_Screen->Hit_Confirmation Identify 'Hits' (Active Compounds) Orthogonal_Assay Orthogonal Viability Assay (e.g., MTT or SRB) Hit_Confirmation->Orthogonal_Assay Apoptosis_Assay Mechanism of Death Assay (e.g., Caspase-Glo® 3/7) Orthogonal_Assay->Apoptosis_Assay Target_ID Target Identification (Affinity Chromatography, Thermal Proteome Profiling) Apoptosis_Assay->Target_ID Elucidate Mechanism Biochemical_Assay Biochemical/Enzymatic Assays (e.g., Kinase Inhibition) Target_ID->Biochemical_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Biochemical_Assay->Pathway_Analysis

Caption: A tiered screening cascade for characterizing novel compounds.

Phase 1: Primary Screening - Casting a Wide Net

The initial goal is to determine if the compound exhibits any significant biological activity at a cellular level. Given that many aporphine alkaloids show anticancer effects, a cytotoxicity screen against a diverse panel of human cancer cell lines is a logical and high-yield starting point.[3][6]

Rationale for Assay Choice:

Quantitative High-Throughput Screening (qHTS) is superior to single-concentration screening as it provides a concentration-response curve for every compound tested, minimizing false positives and negatives and offering a richer initial dataset.[7] We recommend a luminescence-based ATP assay (e.g., CellTiter-Glo®) for its sensitivity, robustness, and scalability in HTS formats. This assay measures ATP levels, which is a key indicator of metabolically active, viable cells.

Protocol 1: qHTS Cytotoxicity Profiling

Objective: To determine the cytotoxic/cytostatic activity of this compound across a panel of cancer cell lines.

Materials:

  • Cell Lines: A diverse panel representing different cancer types (e.g., lung, breast, colon, leukemia).

  • Compound: this compound dissolved in DMSO to create a 10 mM stock.

  • Assay Plates: 384-well or 1536-well solid white, flat-bottom tissue culture-treated plates.[8]

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or similar).

  • Control Compounds: Doxorubicin or Staurosporine (positive control), DMSO (vehicle control).

  • Instrumentation: Automated liquid handler, multi-mode plate reader with luminescence detection.

Step-by-Step Methodology:

  • Cell Seeding: Dispense cells into assay plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Perform a serial dilution of the 10 mM stock compound in DMSO. Then, use an automated liquid handler to further dilute the compounds in culture medium to achieve the final desired concentrations for the dose-response curve (e.g., 11-point, 1:3 dilution starting from 100 µM).

  • Compound Addition: Transfer a small volume (e.g., 25-50 nL) of the diluted compounds, positive control, and DMSO vehicle control to the appropriate wells of the cell plates.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 25 µL).

  • Signal Development: Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

ParameterRecommendationRationale
Plate Format 384-well or 1536-wellEnables high-throughput and reduces reagent costs.[8]
Cell Lines Diverse panel (e.g., NCI-60)Identifies potential tissue-specific activity.
Compound Conc. 11-point, 1:3 dilution (e.g., 100 µM to 1.7 nM)Provides a full dose-response curve for robust IC50 calculation.
Incubation Time 48-72 hoursAllows sufficient time for cytostatic or cytotoxic effects to manifest.
Positive Control Doxorubicin/StaurosporineEnsures assay is performing correctly and provides a benchmark for potency.

Phase 2: Hit Confirmation and Secondary Assays

Compounds that show significant activity (i.e., "hits") in the primary screen must be validated. This phase aims to confirm the initial activity and begin to probe the mechanism of cell death.

Rationale for Orthogonal Assays:

An orthogonal assay uses a different detection method to confirm the results of the primary screen, ensuring the observed activity is not an artifact of the initial assay technology.[9] For example, if the primary screen was a luminescence-based ATP assay, a colorimetric assay like MTT or Sulforhodamine B (SRB) would be a suitable orthogonal choice.[10] Following confirmation, an assay to detect markers of apoptosis, such as caspase activation, can provide the first clues into the compound's mechanism of action.[9]

Protocol 2: Caspase-3/7 Activity Assay

Objective: To determine if the compound induces apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Cell Line: A cell line that showed high sensitivity in the primary screen.

  • Compound: Freshly prepared dilutions of this compound.

  • Assay Plates: 384-well solid white plates.

  • Reagent: Caspase-Glo® 3/7 Assay kit (Promega or similar).

  • Control Compounds: Staurosporine (positive control), DMSO (vehicle control).

  • Instrumentation: Multi-mode plate reader with luminescence detection.

Step-by-Step Methodology:

  • Cell Seeding & Compound Addition: Follow steps 1-3 from Protocol 1. A shorter incubation time may be appropriate (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.

  • Assay Reagent Addition: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature. Add a volume of reagent equal to the volume of media in the well.

  • Signal Development: Mix on an orbital shaker for 30 seconds and incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure luminescence. An increase in luminescence indicates activation of caspase-3 and/or -7.

Phase 3: Target Deconvolution and Mechanistic Elucidation

If the compound is a confirmed, potent inducer of apoptosis, the next critical step is to identify its molecular target(s). This is often the most challenging phase of natural product drug discovery.[11] Modern techniques have greatly improved the ability to deconvolute targets.

Potential Aporphine Alkaloid Signaling Pathways:

Aporphine alkaloids are known to interact with a variety of cellular targets and pathways. Understanding these can guide the design of mechanistic experiments. For example, some aporphines are known to modulate the Akt/mTOR/FoxO signaling pathway, which is crucial for cell survival and proliferation.[12] Others can impact glucose consumption via the AMPK signaling pathway.[13]

G Aporphine Aporphine Alkaloid Receptor Receptor / Target Protein Aporphine->Receptor Binds/Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential signaling pathway modulated by aporphine alkaloids.

Biochemical and Enzyme-Based Assays:

Once a putative target or pathway is identified, specific biochemical assays are required for validation. For instance, if the compound is hypothesized to be an enzyme inhibitor, a fluorescence-based inhibition assay can be developed.[14][15] These assays are highly sensitive and can be configured for high-throughput screening to test analogues of the lead compound.[16][17]

Principles of a Fluorescence-Based Enzyme Inhibition Assay:

  • Select a Substrate: Choose a non-fluorescent substrate that becomes fluorescent upon enzymatic modification.

  • Enzyme Kinetics: Determine the enzyme's kinetic parameters (Km, Vmax) with the chosen substrate.

  • Inhibitor Screening: Incubate the enzyme, substrate, and varying concentrations of the inhibitor (our compound).

  • Detection: Measure the rate of fluorescent product formation over time. A decrease in the rate indicates inhibition.

This approach provides quantitative data on the compound's inhibitory potency (Ki or IC50) and can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[18]

Conclusion

The framework presented here provides a robust and logical pathway for the initial characterization of a novel natural product like this compound. By starting with broad phenotypic screens and progressively focusing the investigation through a cascade of confirmatory, orthogonal, and mechanistic assays, researchers can efficiently and confidently identify the biological activity and therapeutic potential of new chemical entities. This structured approach, grounded in the principles of HTS and mechanistic biology, is essential for navigating the complex but rewarding path of natural product-based drug discovery.[10][19][20]

References

Application Notes and Protocols: Derivatization of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine for Enhanced Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Aporphine Alkaloids and the Rationale for Derivatization

Aporphine alkaloids, a significant class of isoquinoline alkaloids, have long been a subject of intense scientific scrutiny due to their diverse and potent pharmacological activities.[1][2] These natural products and their synthetic analogs have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The dehydroaporphine scaffold, in particular, characterized by a double bond at the 6a,7-position, has been identified as a key pharmacophore contributing to the cytotoxic effects of these compounds against various cancer cell lines.[1][3]

This application note focuses on 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine, a promising but relatively underexplored member of this family. The presence of a formyl group at the 6-position presents a unique opportunity for synthetic modification. This aldehyde functionality serves as a versatile chemical handle for introducing a variety of structural motifs, with the aim of enhancing the molecule's therapeutic index. The central hypothesis is that by strategically modifying the 6-formyl group, we can modulate the compound's steric and electronic properties, thereby improving its interaction with biological targets and ultimately leading to enhanced anticancer activity.

Herein, we provide detailed protocols for the derivatization of this compound via two robust and widely applicable synthetic methodologies: reductive amination and the Wittig reaction. Furthermore, we outline a comprehensive workflow for the purification, structural elucidation, and biological evaluation of the resulting novel derivatives.

Strategic Derivatization Approaches

The aldehyde at the 6-position is amenable to a variety of chemical transformations. We will focus on two key reactions that allow for the introduction of diverse functionalities.

Reductive Amination: Introducing Novel Amine Moieties

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine in a controlled manner.[4][5] This one-pot reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[4][5] This strategy allows for the introduction of a wide range of primary and secondary amines, enabling the exploration of structure-activity relationships related to the amine substituent.

Causality of Experimental Choices: The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is critical. These reagents selectively reduce the iminium ion intermediate without significantly affecting the starting aldehyde or other functional groups present in the molecule. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent and promote the formation of the imine intermediate.

Wittig Reaction: Extending the Carbon Skeleton with Olefinic Linkages

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[6][7] This reaction involves the use of a phosphorus ylide (Wittig reagent) and offers excellent control over the position of the newly formed double bond.[6][7] By employing various stabilized and unstabilized ylides, a diverse array of substituted alkenes can be synthesized, effectively extending the carbon framework of the parent aporphine.

Causality of Experimental Choices: The choice between a stabilized or unstabilized ylide influences the stereochemical outcome of the reaction. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene, while unstabilized ylides typically yield the (Z)-alkene. The reaction is commonly performed in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether to prevent the quenching of the highly basic ylide.

Experimental Protocols

Protocol 1: Derivatization via Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine, propylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add the primary amine (1.2 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Derivatization via Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction of this compound with a phosphorus ylide.

Materials:

  • This compound

  • Phosphonium salt of choice (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Syringe for base addition

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phosphonium salt (1.5 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.4 eq) to the suspension. For n-BuLi, add dropwise via syringe. For NaH, add in portions.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should develop.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the aporphine aldehyde to the ylide solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography on silica gel.

Purification and Structural Elucidation

Purification: The crude products from the derivatization reactions are typically purified using column chromatography on silica gel. The choice of eluent system will depend on the polarity of the synthesized derivative and should be optimized using TLC.

Structural Elucidation: The structures of the purified derivatives must be unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are essential for determining the connectivity and stereochemistry of the molecule.[8][9][10][11][12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the compound, confirming its elemental composition.

Biological Evaluation: In Vitro Cytotoxicity Assay

The newly synthesized derivatives should be evaluated for their anticancer activity and compared to the parent compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14][15][16]

Protocol 3: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, K562 for leukemia)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized aporphine derivatives and parent compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

  • Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (parent compound and derivatives) in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

The results of the cytotoxicity screening can be presented in a table to facilitate comparison between the parent compound and its newly synthesized derivatives.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives against MCF-7 and K562 Cancer Cell Lines.

CompoundDerivative TypeR GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. K562
Parent Compound --CHO15.2 ± 1.820.5 ± 2.1
Derivative 1A Amine-CH₂-NH-Benzyl8.5 ± 0.911.2 ± 1.3
Derivative 1B Amine-CH₂-NH-Propyl12.1 ± 1.516.8 ± 1.9
Derivative 2A Alkene-CH=CH₂10.3 ± 1.114.7 ± 1.6
Derivative 2B Alkene-CH=CH-COOEt7.9 ± 0.89.8 ± 1.0

Note: The IC₅₀ values presented in this table are illustrative examples to demonstrate the application of the evaluation protocol. Actual values must be determined experimentally.

Interpretation: The data in the illustrative table suggests that derivatization of the 6-formyl group can lead to a significant enhancement of cytotoxic activity. For instance, the introduction of a benzylamine moiety (Derivative 1A) and an ethyl acrylate group (Derivative 2B) resulted in lower IC₅₀ values compared to the parent compound, indicating increased potency against both MCF-7 and K562 cell lines. This highlights the potential of these derivatization strategies to generate more effective anticancer agents.

Visualizing the Workflow

Derivatization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start 6-Formyl-1,2,9,10-tetramethoxy- 6a,7-dehydroaporphine RA Reductive Amination (Protocol 1) Start->RA WR Wittig Reaction (Protocol 2) Start->WR Derivs Crude Derivatives RA->Derivs WR->Derivs Puri Column Chromatography Derivs->Puri Char Structural Elucidation (NMR, MS) Puri->Char PureDerivs Pure Derivatives Char->PureDerivs BioEval MTT Cytotoxicity Assay (Protocol 3) PureDerivs->BioEval Data IC50 Determination & SAR Analysis BioEval->Data

Caption: Workflow for the derivatization and evaluation of this compound.

Conclusion and Future Directions

The derivatization of this compound through reductive amination and the Wittig reaction represents a viable strategy for the generation of novel aporphine alkaloids with potentially enhanced anticancer activity. The protocols detailed in this application note provide a robust framework for the synthesis, purification, characterization, and biological evaluation of these new chemical entities. The illustrative data underscores the potential for significant improvements in cytotoxicity through targeted chemical modifications.

Future work should focus on expanding the library of derivatives by utilizing a broader range of amines and phosphonium salts. Further structure-activity relationship studies will be crucial in identifying the key structural features that contribute to enhanced potency and selectivity. Promising lead compounds should be subjected to more extensive in vitro and in vivo testing to fully elucidate their therapeutic potential as novel anticancer agents.

References

Application Notes & Protocols: In Vivo Evaluation of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound, 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine. As a member of the dehydroaporphine alkaloid class, this compound is predicted to possess significant biological activity, drawing from the well-documented pharmacological profiles of related aporphinoids which include potent anticancer, neuroprotective, and anti-inflammatory properties[1][2]. This guide outlines a logical, multi-stage approach to preclinical evaluation, beginning with essential tolerability and pharmacokinetic assessments, followed by detailed protocols for efficacy testing in validated animal models of oncology, neurodegeneration, and neuroinflammation. The causality behind experimental choices is explained to ensure robust, reproducible, and interpretable outcomes.

Introduction: The Scientific Rationale

This compound is a tetracyclic isoquinoline alkaloid. The aporphine skeleton is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, most notably dopamine receptors and DNA topoisomerase, leading to neuroactive and cytotoxic effects, respectively[3][4]. Structurally related compounds, such as Liriodenine, have demonstrated significant cytotoxic effects in multiple cancer cell lines[5][6]. Furthermore, the ability of aporphines to modulate dopaminergic pathways makes them compelling candidates for neurodegenerative disorders like Parkinson's disease[3]. Finally, inflammation is a critical pathological component in both cancer and neurodegeneration, and compounds that can mitigate inflammatory responses are of high therapeutic interest[7][8].

Given this background, a systematic in vivo evaluation is required to elucidate the therapeutic potential of this specific molecule. The following protocols are designed to provide a foundational understanding of its safety, disposition, and efficacy in clinically relevant disease models.

Foundational In Vivo Assessments: Before Efficacy

Prior to assessing therapeutic efficacy, it is imperative to establish the compound's basic safety and pharmacokinetic profile. These initial studies inform dose selection, dosing frequency, and vehicle formulation for subsequent, more complex efficacy models.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without inducing unacceptable toxicity or mortality in healthy animals.

Rationale: The MTD is a critical parameter for designing both toxicology and efficacy studies. It establishes the upper limit of the therapeutic window and ensures that efficacy studies are conducted at doses that are pharmacologically active but not overtly toxic.

Methodology:

  • Animal Selection: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old, n=3-5 per group, mixed-sex or parallel studies in both sexes).

  • Compound Formulation: Prepare the compound in a sterile, biocompatible vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). The formulation must be validated for stability and solubility.

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., intraperitoneal (i.p.), oral gavage (p.o.), or intravenous (i.v.)). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg) using a modified Fibonacci sequence.

  • Monitoring & Endpoints:

    • Observe animals daily for clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur, ataxia, seizures) for at least 7-14 days.

    • Record body weight at baseline and daily thereafter.

    • At the end of the observation period, perform a gross necropsy to look for organ abnormalities.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality, weight loss exceeding 20% of baseline, or other severe clinical signs of distress.

Parameter Specification Rationale
Animal Model Healthy C57BL/6 mice, 8-10 weeks oldStandard strain for toxicology; provides baseline data for subsequent models.
Group Size n=3-5 per dose groupSufficient for initial toxicity assessment while adhering to 3Rs principles.
Route of Admin. Intraperitoneal (i.p.) or Oral (p.o.)Common routes for preclinical screening.
Observation Period 14 daysAllows for detection of both acute and sub-acute toxicity.
Primary Endpoints Mortality, Body Weight Change (%), Clinical Signs ScoreStandard, quantifiable measures of systemic toxicity.

Efficacy Evaluation: Proposed Therapeutic Areas & Protocols

Based on the known pharmacology of the aporphine alkaloid class, we propose three parallel avenues of investigation.

Model 1: Oncology - Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of the compound against a human cancer cell line grown as a solid tumor in immunodeficient mice. This is the gold-standard preclinical model for assessing cytotoxic drug candidates[9][10].

Rationale: Many aporphine alkaloids exhibit potent anticancer activity[1][11]. Liriodenine, for example, induces apoptosis in ovarian cancer cells[5]. This model directly tests the hypothesis that the compound can inhibit tumor growth in vivo, a critical step for any potential cancer therapeutic[12].

Protocol 1: Subcutaneous Xenograft Efficacy Study

  • Cell Line & Animal Selection:

    • Use a relevant human cancer cell line (e.g., A549 - lung, MDA-MB-231 - breast, HCT116 - colon) with known in vitro sensitivity to the compound.

    • Use immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • Inject 1-5 million cells, suspended in Matrigel/PBS, subcutaneously into the flank of each mouse.

  • Study Initiation & Randomization:

    • Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., 0.5x MTD, daily i.p.)

    • Group 3: Test Compound (e.g., 0.25x MTD, daily i.p.)

    • Group 4: Positive Control (Standard-of-care chemotherapy for the specific cancer type, e.g., cisplatin)

  • Monitoring & Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is Tumor Growth Inhibition (TGI).

    • Secondary endpoints include body weight (as a measure of toxicity), and at study termination, tumor weight and analysis of pharmacodynamic markers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) via immunohistochemistry (IHC).

    • The study is typically terminated when tumors in the vehicle group reach a predetermined size (~1500 mm³) or show signs of ulceration.

Figure 1: Workflow for a subcutaneous xenograft efficacy study.

Model 2: Neurodegeneration - MPTP Model of Parkinson's Disease

Objective: To assess the neuroprotective or symptomatic effects of the compound on dopaminergic neurons in a toxin-induced mouse model of Parkinson's Disease (PD).

Rationale: Aporphine alkaloids are well-known for their interactions with the dopaminergic system[3]. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a cornerstone in PD research, causing a robust and specific loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological hallmark of the human disease[8]. This model is ideal for testing if the compound can either prevent this neuronal death (neuroprotection) or restore motor function.

Protocol 2: MPTP-Induced Neurodegeneration Study

  • Animal Selection: Use male C57BL/6 mice, 10-12 weeks old. This strain is highly susceptible to MPTP toxicity[8].

  • Experimental Design (Neuroprotective Paradigm):

    • Acclimation: Acclimate mice for 1 week.

    • Pre-treatment: Administer the test compound or vehicle daily for 7 days prior to MPTP administration.

    • MPTP Induction: On Day 8, administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) every 2 hours for a total of 4 injections. A saline control group will not receive MPTP.

    • Continued Treatment: Continue daily administration of the test compound or vehicle for an additional 7-14 days.

  • Treatment Groups (n=10-12 per group):

    • Group 1: Saline + Vehicle

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + Test Compound (Low Dose)

    • Group 4: MPTP + Test Compound (High Dose)

  • Behavioral Assessment:

    • Perform motor function tests 7 days after the final MPTP injection.

    • Rotarod Test: To assess motor coordination and balance.

    • Pole Test: To measure bradykinesia (slowness of movement).

  • Neurochemical & Histological Endpoints:

    • At the end of the study (e.g., Day 21), euthanize animals.

    • Harvest the striatum from one hemisphere for High-Performance Liquid Chromatography (HPLC) analysis to quantify levels of dopamine and its metabolites (DOPAC, HVA).

    • Perfuse and fix the other hemisphere for immunohistochemical analysis of Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc). A significant reduction in the loss of TH+ neurons in treated groups compared to the MPTP+Vehicle group indicates neuroprotection.

Figure 2: Workflow for the MPTP neuroprotection model.

Model 3: Neuroinflammation - LPS-Induced Model

Objective: To determine if the compound can suppress the acute inflammatory response in the brain induced by lipopolysaccharide (LPS).

Rationale: Neuroinflammation is a key driver of many CNS disorders[7]. The systemic administration of LPS, a component of gram-negative bacteria, induces a potent inflammatory response in the brain, characterized by the activation of microglia and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[7][8]. This model is an effective screening tool for compounds with potential anti-inflammatory activity in the CNS.

Protocol 3: LPS-Induced Neuroinflammation Study

  • Animal Selection: Use adult male C57BL/6 mice, 8-10 weeks old.

  • Experimental Design:

    • Pre-treatment: Administer the test compound or vehicle (i.p. or p.o.) 1-2 hours prior to the LPS challenge.

    • LPS Challenge: Administer a single dose of LPS (e.g., 1-5 mg/kg, i.p.).

  • Treatment Groups (n=8-10 per group):

    • Group 1: Saline + Vehicle

    • Group 2: LPS + Vehicle

    • Group 3: LPS + Test Compound (Low Dose)

    • Group 4: LPS + Test Compound (High Dose)

    • Group 5: LPS + Positive Control (e.g., Dexamethasone)

  • Endpoint Analysis:

    • Cytokine Measurement: Euthanize animals 2-4 hours post-LPS injection, a timepoint corresponding to peak cytokine expression[7].

    • Collect blood for serum cytokine analysis (ELISA or Luminex).

    • Harvest the brain, and dissect specific regions like the hippocampus and cortex.

    • Analyze brain tissue for pro-inflammatory cytokine mRNA levels (RT-qPCR) or protein levels (ELISA/Western Blot).

    • Microglial Activation: For a later timepoint (e.g., 24 hours post-LPS), brain tissue can be analyzed by IHC for microglial markers like Iba-1 to assess morphological changes indicative of activation.

Parameter Specification Rationale
Inducing Agent Lipopolysaccharide (LPS)Potent, reproducible inducer of systemic and central inflammation via TLR4.[7]
Animal Model C57BL/6 mice, 8-10 weeks oldStandard, robust responder to LPS challenge.
Time to Endpoint 2-4 hours (cytokines); 24 hours (microglia)Captures the peak of acute cytokine expression and subsequent cellular responses.[7]
Primary Endpoints Brain/Serum levels of TNF-α, IL-1β, IL-6Key canonical pro-inflammatory cytokines that define the neuroinflammatory response.[7]

Data Interpretation & Future Directions

The outcomes from these three distinct models will provide a robust, multi-faceted profile of the in vivo activity of this compound.

  • Positive Xenograft Data (Tumor Growth Inhibition): Warrants further investigation into the mechanism of action (e.g., cell cycle arrest, apoptosis) and evaluation in orthotopic or patient-derived xenograft (PDX) models, which offer greater clinical relevance[10][13].

  • Positive MPTP Data (Neuroprotection or Motor Improvement): Suggests a potential role in modifying Parkinson's disease. Next steps would include exploring the mechanism (e.g., anti-apoptotic, anti-inflammatory, direct dopamine receptor agonism) and testing in more chronic models of neurodegeneration.

  • Positive LPS Data (Suppression of Cytokines): Indicates CNS anti-inflammatory activity. This could be relevant to a wide range of neurological disorders and would justify further investigation into the specific signaling pathways being modulated (e.g., NF-κB, MAPK).

A compound demonstrating activity across multiple models (e.g., neuroprotection in the MPTP model and anti-inflammatory effects in the LPS model) would be particularly compelling, suggesting a mechanism that targets common pathological pathways like oxidative stress and inflammation, which are central to many disease processes.

References

Application Notes and Protocols for the Formulation of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Formulation Hurdles of Aporphine Alkaloids

6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine is a member of the aporphine alkaloid class of compounds. Aporphine alkaloids are a structurally diverse group of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including potential anticancer and central nervous system effects.[1][2][3] A significant challenge in the development of these promising therapeutic agents is their inherent poor aqueous solubility, which often leads to low bioavailability and limits their clinical utility.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound. We will explore two primary strategies to enhance its solubility and dissolution characteristics: Liposomal Encapsulation and Nanosuspension Technology . These approaches are particularly well-suited for hydrophobic molecules and offer distinct advantages in improving pharmacokinetic profiles and therapeutic efficacy. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the preclinical development of this and other similar aporphine alkaloids.

Part 1: Liposomal Encapsulation of this compound

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For hydrophobic compounds like this compound, the molecule partitions into the lipid bilayer, creating a stable formulation that can be readily dispersed in aqueous media.[4][5]

Rationale for Liposomal Formulation

The encapsulation of this compound within liposomes is anticipated to:

  • Enhance Aqueous Dispersibility: By sequestering the hydrophobic drug within the lipid bilayer, the overall formulation can be suspended in aqueous solutions for parenteral administration.

  • Improve Bioavailability: Liposomal formulations can alter the pharmacokinetic profile of the encapsulated drug, potentially leading to increased circulation time and enhanced absorption.

  • Reduce Off-Target Toxicity: Encapsulation can shield the drug from healthy tissues, potentially reducing systemic toxicity.

  • Enable Targeted Delivery: The liposome surface can be modified with targeting ligands to direct the drug to specific cells or tissues.

Experimental Workflow for Liposomal Formulation

Liposome_Workflow cluster_prep Preparation cluster_process Processing cluster_char Characterization prep1 Lipid & Drug Dissolution prep2 Thin Film Hydration prep1->prep2 Rotary Evaporation prep3 Vesicle Formation prep2->prep3 Hydration Buffer proc1 Size Reduction (Extrusion/Sonication) prep3->proc1 proc2 Purification (Dialysis/Chromatography) proc1->proc2 char1 Particle Size & PDI proc2->char1 char2 Zeta Potential proc2->char2 char3 Encapsulation Efficiency proc2->char3 char4 In Vitro Release proc2->char4

Caption: Workflow for Liposomal Formulation and Characterization.

Protocol 1: Thin-Film Hydration Method for Liposome Preparation

This protocol describes the preparation of multilamellar vesicles (MLVs) followed by size reduction to form small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid and Drug Dissolution:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in a sufficient volume of a chloroform:methanol (2:1 v/v) mixture. A typical molar ratio for DPPC:Cholesterol is 2:1. The drug-to-lipid ratio should be optimized, starting with a 1:20 (w/w) ratio.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (for DPPC, Tc is 41°C).

    • A thin, uniform lipid film will form on the inner wall of the flask. Continue drying under vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed (above Tc) PBS (pH 7.4).

    • Agitate the flask gently by hand or on a shaker until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Submerge the tip of a probe sonicator into the MLV suspension and sonicate in pulses on ice to prevent overheating. Monitor the clarity of the suspension; it will become translucent as SUVs are formed.

    • Extrusion (Recommended): Load the MLV suspension into an extruder pre-heated to a temperature above the Tc. Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes). This method produces liposomes with a more uniform size distribution.

  • Purification:

    • To remove the unencapsulated drug, the liposomal suspension can be purified by dialysis against PBS or by size exclusion chromatography.

Characterization of Liposomal Formulation
ParameterMethodTypical Expected Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 150 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV (for neutral lipids)
Encapsulation Efficiency (%EE) HPLC or UV-Vis Spectroscopy> 80%
Drug Loading (%DL) HPLC or UV-Vis SpectroscopyDependent on drug-to-lipid ratio

Protocol for Determining Encapsulation Efficiency (%EE):

  • Separate the unencapsulated drug from the liposomes using a method like centrifugation or size exclusion chromatography.

  • Quantify the amount of free drug in the supernatant/eluate using a validated HPLC method.

  • Disrupt the liposomes in a separate aliquot of the formulation using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.

  • Quantify the total amount of drug in the disrupted sample.

  • Calculate %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Part 2: Nanosuspension Formulation of this compound

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[6][7] This approach is particularly advantageous for drugs that are poorly soluble in both aqueous and organic media.[6]

Rationale for Nanosuspension Formulation

Formulating this compound as a nanosuspension offers several benefits:

  • Increased Dissolution Velocity: According to the Noyes-Whitney equation, reducing particle size to the nanometer range significantly increases the surface area, leading to a faster dissolution rate.

  • Enhanced Saturation Solubility: The Kelvin equation describes an increase in saturation solubility for particles in the nanometer range.

  • Improved Bioavailability: The combination of increased dissolution velocity and saturation solubility can lead to a significant improvement in oral bioavailability.

  • Versatility in Dosage Form: Nanosuspensions can be administered orally, parenterally, or adapted into solid dosage forms like tablets or capsules after lyophilization.[6]

Experimental Workflow for Nanosuspension Formulation

Nanosuspension_Workflow cluster_prep Preparation cluster_char Characterization prep1 Coarse Suspension prep2 High-Energy Milling/Homogenization prep1->prep2 Drug, Stabilizer, Aqueous Medium char1 Particle Size & PDI prep2->char1 char2 Zeta Potential prep2->char2 char3 Crystallinity (DSC/XRD) prep2->char3 char4 In Vitro Dissolution prep2->char4

Caption: Workflow for Nanosuspension Formulation and Characterization.

Protocol 2: High-Pressure Homogenization for Nanosuspension Preparation

This "top-down" method involves the mechanical attrition of larger drug crystals to the nanometer size range.

Materials:

  • This compound (micronized, if possible)

  • Stabilizer (e.g., Poloxamer 188, Tween 80, Hydroxypropyl methylcellulose - HPMC)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of Coarse Suspension:

    • Disperse the selected stabilizer(s) in purified water.

    • Add the micronized this compound to the stabilizer solution.

    • Homogenize this mixture using a high-shear mixer for 15-30 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Pass the coarse suspension through a high-pressure homogenizer.

    • The homogenization process should be carried out for a sufficient number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1000-1500 bar).

    • It is often beneficial to cool the system to dissipate the heat generated during homogenization.

  • Post-Processing (Optional):

    • The resulting nanosuspension can be used as a liquid dosage form or can be lyophilized to produce a solid powder for reconstitution or incorporation into other solid dosage forms. A cryoprotectant (e.g., trehalose, mannitol) should be added before lyophilization.

Characterization of Nanosuspension Formulation
ParameterMethodTypical Expected Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS) or Laser Diffraction100 - 400 nm, PDI < 0.3
Zeta Potential Laser Doppler Velocimetry> |+/- 20| mV (for good stability)
Crystallinity Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)Should remain in a crystalline state
In Vitro Dissolution Rate USP Apparatus II (Paddle)Significantly faster than the un-processed drug

Protocol for In Vitro Dissolution Study:

  • Use a USP Dissolution Apparatus II (paddle method).

  • The dissolution medium should be selected to ensure sink conditions (e.g., 0.1 N HCl, phosphate buffer with a small percentage of surfactant).

  • Add a known amount of the nanosuspension or the un-processed drug to the dissolution vessel.

  • At predetermined time intervals, withdraw samples and analyze the drug concentration using a validated HPLC or UV-Vis method.

  • Plot the percentage of drug dissolved versus time to compare the dissolution profiles.

Conclusion

The formulation of this compound using advanced drug delivery technologies like liposomal encapsulation and nanosuspensions presents a viable strategy to overcome its inherent poor aqueous solubility. The protocols and characterization methods detailed in these application notes provide a robust framework for the systematic development of formulations with enhanced biopharmaceutical properties. Successful implementation of these strategies can unlock the full therapeutic potential of this and other promising aporphine alkaloids, paving the way for their advancement through preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of aporphine alkaloids, specifically focusing on optimizing the yield of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine. This molecule, a derivative of the aporphine core, is typically synthesized via formylation of the corresponding 1,2,9,10-tetramethoxy-6a,7-dehydroaporphine precursor. The critical step, the Vilsmeier-Haack reaction, is a powerful tool for formylating electron-rich aromatic systems but is highly sensitive to reaction conditions.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the challenges of this synthesis.

Troubleshooting Guide: The Vilsmeier-Haack Formylation Step

This section addresses the most common issues encountered during the formylation of the aporphine precursor.

Q1: I am getting a very low yield or recovering only my starting material. What is going wrong?

Possible Causes & Solutions:

  • Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[3] The aporphine core, while electron-rich, may require specific conditions for the reaction to proceed efficiently.

    • Solution 1: Check Reagent Quality. Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are anhydrous and high-purity. Moisture will rapidly quench the Vilsmeier reagent.[4]

    • Solution 2: Optimize Reaction Temperature. The reaction temperature is critical. Some substrates require higher temperatures to overcome the activation energy barrier. If you are running the reaction at a low temperature (e.g., 0-25 °C) and recovering starting material, a moderate increase to 60-80 °C may be necessary.[1][4] Conversely, if decomposition is observed, the temperature may be too high.

    • Solution 3: Verify Vilsmeier Reagent Formation. The reagent is typically pre-formed by adding POCl₃ slowly to ice-cooled DMF.[5] Allow the reagent to stir and fully form (typically 30 minutes at 0 °C) before adding the aporphine substrate. An incomplete formation leads to a lower concentration of the active electrophile.

  • Inadequate Activation of the Aporphine Substrate: The electronic properties of the starting material dictate its reactivity.

    • Solution: While the four methoxy groups on the precursor are electron-donating, ensure there are no unintended electron-withdrawing groups present from previous synthetic steps. Confirm the structure and purity of your starting material via NMR and mass spectrometry.

Q2: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts or seeing significant decomposition. How can I prevent this?

Possible Causes & Solutions:

  • Excessively Harsh Reaction Conditions: Aporphine alkaloids can be sensitive to strong acids and high temperatures.[6]

    • Solution 1: Lower the Reaction Temperature. High temperatures (e.g., >100 °C) can lead to charring and decomposition.[4] Find the optimal temperature where the reaction proceeds without significant degradation. An initial trial at 70-80 °C is often a good starting point.

    • Solution 2: Optimize Reagent Stoichiometry. An excessive amount of POCl₃ relative to DMF can lead to decomposition.[4] A molar ratio of POCl₃ to DMF between 1:1 and 1:3 is common. Using a large excess of the Vilsmeier reagent can also degrade the substrate. Start with 1.5 to 3.0 equivalents of the pre-formed reagent relative to the aporphine substrate.

    • Solution 3: Control the Work-up Procedure. The hydrolysis of the intermediate iminium salt is highly exothermic. Pouring the reaction mixture onto ice and then slowly neutralizing with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) is critical. A rapid, uncontrolled quench can cause localized heating and degradation.

  • Side Reactions: The Vilsmeier reagent can sometimes promote unwanted side reactions.

    • Solution: While less common on highly electron-rich systems, chlorination can sometimes occur.[5] If chlorinated byproducts are observed, reducing the amount of POCl₃ and lowering the reaction temperature may mitigate this.

Q3: I am having difficulty purifying the final product. What are the best practices?

Possible Causes & Solutions:

  • Incomplete Reaction or Presence of Side Products: A complex crude mixture makes purification challenging.

    • Solution 1: Optimize the Reaction. Before focusing on purification, first optimize the reaction using the advice above to obtain the cleanest possible crude product. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Solution 2: Column Chromatography. Silica gel column chromatography is the most common method for purifying aporphine alkaloids.[6] A gradient elution system, starting with a non-polar solvent (e.g., dichloromethane or chloroform) and gradually increasing the polarity with methanol, is typically effective. For example, a gradient of 0% to 5% methanol in dichloromethane.

    • Solution 3: Recrystallization. If a relatively pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., methanol, ethanol, or chloroform/hexane) can provide a highly pure product.[7]

Frequently Asked Questions (FAQs)

Q1: What exactly is the Vilsmeier reagent and how is it formed? The Vilsmeier reagent is a highly electrophilic chloroiminium salt, typically N,N-dimethyl-chloromethyleneiminium chloride.[8] It is formed in situ from the reaction of a substituted amide, like DMF, with an acid halide, most commonly POCl₃.[1] The reaction involves the nucleophilic attack of the amide oxygen onto the phosphorus of POCl₃, followed by elimination to form the stable, resonance-stabilized iminium cation.[3]

Q2: Can I use other acid chlorides besides POCl₃ to generate the Vilsmeier reagent? Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to generate the Vilsmeier reagent from DMF.[1] However, POCl₃ is the most common, economical, and often most effective choice for formylation reactions.[2] Novel, greener methods for preparing the reagent have also been developed, for instance, using phthaloyl dichloride.[9]

Q3: How critical is the solvent choice for this reaction? The choice of solvent can significantly impact the outcome. Often, an excess of DMF is used as both the reagent precursor and the solvent.[2] In other cases, a non-reactive, polar aprotic solvent like 1,2-dichloroethane (DCE) or acetonitrile may be used, particularly if precise control over the DMF concentration is required.[4] Using an inappropriate solvent like benzene could lead to decomposition.[4]

Q4: Are there any alternatives to the Vilsmeier-Haack reaction for this formylation? While the Vilsmeier-Haack reaction is the most direct method, other formylation techniques exist, such as the Duff reaction (using hexamethylenetetramine in acid) or the Gattermann-Koch reaction (using CO and HCl with a catalyst). However, these methods often require harsher conditions or are less suitable for complex, sensitive substrates like aporphine alkaloids. For electron-rich heterocycles, the Vilsmeier-Haack reaction remains the method of choice due to its relative mildness and efficiency.[2]

Data & Protocols

Table 1: Effect of Reaction Parameters on Vilsmeier-Haack Formylation Yield
ParameterCondition ACondition BCondition CExpected Outcome & Remarks
Temperature 25 °C80 °C120 °CCondition B is often optimal. Condition A may result in low conversion. Condition C risks decomposition of the aporphine core.[4]
POCl₃:DMF Ratio 1 : 51 : 1.25 : 1Condition B is recommended. Condition A may be slow due to lower reagent concentration. Condition C can cause complete decomposition of the starting material.[4]
Reagent Equivalents 1.1 eq2.5 eq5.0 eqCondition B provides a good balance. Condition A may lead to incomplete conversion. Condition C increases the risk of side products and purification difficulty.
Reaction Time 2 hours6 hours24 hoursMonitor by TLC/LC-MS. Optimal time depends on temperature and substrate reactivity. Prolonged reaction times can lead to byproduct formation.
Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.

Step 1: Preparation of the Vilsmeier Reagent

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.2 eq) dropwise via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the resulting colorless to pale-yellow solution to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.[4]

Step 2: Formylation Reaction

  • Dissolve the starting material, 1,2,9,10-tetramethoxy-6a,7-dehydroaporphine (1.0 eq), in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE).

  • Add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.

  • Slowly warm the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH).

  • The crude product may precipitate as a solid. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% → 5% MeOH in DCM).

  • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent.

  • If necessary, recrystallize the purified solid from a suitable solvent to obtain the final product, this compound, as a pure solid.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm its identity and purity.

Visual Diagrams

Reaction Pathway

Vilsmeier_Haack_Reaction Figure 1: Vilsmeier-Haack Formylation Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier + POCl₃, 0 °C POCl3 POCl₃ Iminium_Intermediate Aryl Iminium Salt Intermediate Vilsmeier->Iminium_Intermediate Aporphine Aporphine Precursor (1,2,9,10-tetramethoxy...) Aporphine->Iminium_Intermediate + Vilsmeier Reagent Product 6-Formyl-Aporphine (Final Product) Iminium_Intermediate->Product Aqueous Workup (H₂O)

Caption: Figure 1: Vilsmeier-Haack Formylation Pathway

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield Decomposition Decomposition / Dark Color Start->Decomposition Purification Purification Issues Start->Purification Cause_Reagent Cause: Poor Reagent Quality? (Moisture) LowYield->Cause_Reagent Cause_Temp_Low Cause: Temp Too Low? LowYield->Cause_Temp_Low Cause_Activation Cause: Insufficient Activation? LowYield->Cause_Activation Cause_Temp_High Cause: Temp Too High? Decomposition->Cause_Temp_High Cause_Ratio Cause: Incorrect Stoichiometry? Decomposition->Cause_Ratio Cause_Workup Cause: Harsh Workup? Decomposition->Cause_Workup Sol_Optimize Solution: Optimize reaction first, then use gradient chromatography. Purification->Sol_Optimize Sol_Reagent Solution: Use anhydrous reagents. Cause_Reagent->Sol_Reagent Yes Sol_Temp_Inc Solution: Increase temp to 60-80 °C. Cause_Temp_Low->Sol_Temp_Inc Yes Sol_Verify_SM Solution: Verify starting material purity. Cause_Activation->Sol_Verify_SM Yes Sol_Temp_Dec Solution: Decrease temperature. Cause_Temp_High->Sol_Temp_Dec Yes Sol_Ratio Solution: Optimize POCl₃:DMF ratio (1:1.2). Cause_Ratio->Sol_Ratio Yes Sol_Workup Solution: Pour onto ice, neutralize slowly. Cause_Workup->Sol_Workup Yes

Caption: Figure 2: Troubleshooting Flowchart

References

Technical Support Center: Stability of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this aporphine alkaloid in solution. Given the structural complexity of aporphine alkaloids, understanding their stability profile is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with aporphine alkaloids like this compound in solution?

A1: Aporphine alkaloids can be susceptible to several degradation pathways, particularly in solution.[1][2] Based on the general behavior of related compounds, such as apomorphine, potential stability issues for this compound may include:

  • Oxidation: The tetracyclic core of aporphine alkaloids can be prone to oxidation, which is often accelerated by exposure to air, light, and certain metal ions.[3][4] This can lead to the formation of colored degradation products, such as oxoaporphines.[3]

  • Hydrolysis: The formyl group on the nitrogen atom could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound.

  • Thermal Degradation: High temperatures can accelerate the degradation process.

Q2: I've noticed a color change in my solution of this compound. What could be the cause?

A2: A color change, such as the appearance of a greenish or bluish hue, is a common indicator of degradation in aporphine alkaloid solutions, particularly apomorphine.[4][5] This is often due to auto-oxidation.[4] If you observe a color change, it is highly recommended to prepare fresh solutions and take precautions to minimize exposure to oxygen and light.

Q3: What are the ideal solvent and pH conditions for storing this compound in solution?

Troubleshooting Guide

This section addresses common experimental problems that may be linked to the instability of this compound.

Problem 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions before each experiment.

    • Minimize the time the compound spends in the assay buffer before analysis.

    • Consider adding an antioxidant to the assay medium if compatible with the experimental setup.

    • Perform a time-course experiment to assess the stability of the compound in your specific assay buffer.

Problem 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample as a reference.

    • Compare the chromatograms of fresh and aged solutions to identify potential degradation peaks.

    • If new peaks appear over time, this indicates instability. A forced degradation study can help to identify these degradants.[9][10]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10][11] This protocol provides a framework for assessing the stability of this compound.

Objective:

To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:
  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity solvents for sample preparation (e.g., DMSO, ethanol)

  • HPLC system with a UV or MS detector

Methodology:
  • Prepare a Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Subject to Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 8, 24 hours
Thermal Degradation Solid compound and solution80°C24, 48, 72 hours
Photostability Solid compound and solutionPhotostability chamber (ICH Q1B)Expose to light
  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for aporphine alkaloids would be a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[7]

Data Analysis:
  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Determine the mass balance to ensure that all degradation products are accounted for.

Visualizations

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Degradation (80°C) photo Photostability (ICH Q1B) sampling Sample at Time Points (e.g., 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study.

Troubleshooting Decision Tree for Unexpected HPLC Results

Troubleshooting_HPLC start Unexpected Peaks in HPLC q1 Is the sample freshly prepared? start->q1 fresh_yes Check for contamination (solvent, glassware) q1->fresh_yes Yes fresh_no Aged sample q1->fresh_no No q2 Compare with fresh sample chromatogram fresh_no->q2 new_peaks Indicates degradation. Proceed with forced degradation study. q2->new_peaks New peaks present no_new_peaks Issue may be with HPLC method (e.g., column, mobile phase). q2->no_new_peaks No new peaks

Caption: Decision tree for troubleshooting unexpected HPLC results.

References

Technical Support Center: Dehydroaporphine Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis of dehydroaporphine alkaloids. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize these complex natural products. Here, we will address common challenges encountered during fragmentation analysis, providing not just solutions but the underlying principles to empower your troubleshooting process.

Introduction: The Dehydroaporphine Structure and Its MS Implications

Dehydroaporphines are a class of aporphine alkaloids characterized by an extended aromatic system due to an additional double bond in the C ring. This planarity and aromaticity significantly influence their ionization and fragmentation behavior in the mass spectrometer. Understanding this is key to anticipating and interpreting their mass spectra. A hallmark fragmentation pathway for many cyclic compounds, including some alkaloids, is the retro-Diels-Alder (RDA) reaction, which can provide significant structural information.[1] However, the stability of the dehydroaporphine ring system can sometimes suppress certain fragmentation pathways, leading to analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm not seeing the expected molecular ion, or it's extremely weak. What's going on?

A1: This is a common and often frustrating issue when analyzing natural products.[2] The absence or low intensity of the precursor ion ([M+H]⁺ in positive ion mode) is typically due to high in-source fragmentation or inefficient ionization.

Causality & Field Insights: Dehydroaporphines, despite their aromatic stability, can possess labile functional groups (e.g., hydroxyls, methoxy groups) that are susceptible to cleavage under certain ion source conditions.[3] If the energy in the ion source (voltages, temperatures) is too high, the molecule can fragment before it even reaches the mass analyzer. This phenomenon, known as in-source fragmentation, can be so severe that less than 1% of the parent compound is observed.[2][3]

Troubleshooting Protocol:

  • De-optimize the Ion Source: Systematically reduce the source voltage parameters (e.g., capillary voltage, fragmentor voltage, cone voltage). Lowering these reduces the kinetic energy imparted to the ions, minimizing premature fragmentation.[4]

  • Lower Source Temperatures: High temperatures in the ion source can cause thermal degradation. Reduce the desolvation gas temperature in 25°C increments to find a balance between efficient solvent evaporation and analyte stability.

  • Check for In-Source Fragmentation Products: Look for ions in your full scan spectrum that correspond to expected neutral losses. For example, a loss of water (18 Da) from a hydroxylated dehydroaporphine or methanol (32 Da) from a methoxylated one are common in-source events.[2][5] If these fragments are abundant, it's a strong indicator of excessive in-source energy.

  • Mobile Phase Modification: Ensure your mobile phase promotes stable ionization. For positive mode ESI, a low concentration (0.1%) of formic acid is standard for promoting protonation.

Q2: My MS/MS fragmentation is weak, non-reproducible, or completely absent, even with a strong precursor ion.

A2: This points to issues within the collision cell, either with the collision energy settings or ion transmission. The stability of the protonated dehydroaporphine core can require higher energy to induce fragmentation compared to more flexible molecules.

Causality & Field Insights: Collision-induced dissociation (CID) requires imparting sufficient internal energy to the precursor ion to induce bond cleavage.[6] The optimal collision energy is highly compound-specific.[7] A fixed collision energy might be insufficient for the rigid dehydroaporphine skeleton, while excessive energy can shatter the molecule into small, uninformative fragments or cause the signal to be distributed among many low-intensity channels.

Troubleshooting Workflow Diagram:

Caption: Troubleshooting workflow for weak MS/MS fragmentation.

Detailed Protocol: Collision Energy Optimization

  • Setup: Infuse a solution of your dehydroaporphine standard at a concentration that provides a stable precursor ion signal.

  • Acquisition Method: Create a product ion scan method. Instead of a single collision energy (CE) value, set up a stepped or ramped experiment. For example, acquire spectra at CE values from 10 eV to 80 eV in 2-5 eV increments.[8][9]

  • Analysis: Plot the abundance of the precursor ion and key fragment ions against the collision energy. This "breakdown curve" will show you the energy at which the precursor begins to fragment and the optimal energy for producing your fragments of interest.

  • Selection: A good starting point for routine analysis is the CE value that results in the precursor ion abundance dropping to ~20-30% of its initial intensity.[7] This typically provides a rich spectrum of fragment ions.

Q3: I'm seeing multiple unexpected peaks alongside my [M+H]⁺, such as [M+23]⁺ and [M+39]⁺. What are these and how can I reduce them?

A3: You are observing adduct formation, a common phenomenon in electrospray ionization (ESI).[10] The peaks at [M+23]⁺ and [M+39]⁺ correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively. While sometimes useful, they can complicate spectra and suppress the desired protonated molecule's signal.[11]

Causality & Field Insights: ESI is prone to forming adducts with any cations present in the sample, mobile phase, or leached from glassware.[11] Alkaloids, with their nitrogen atoms, readily protonate, but if alkali metal ions are present in high concentrations, they can outcompete protons for adduction to the molecule. This can be particularly problematic if the proton affinity of your dehydroaporphine is lower than its affinity for sodium.

Data Summary: Common Adducts in Positive ESI

Adduct IonMass Shift (from M)Common Source
[M+H]⁺ +1.0073Acidified mobile phase
[M+Na]⁺ +22.9892Glassware, buffers, contaminants
[M+K]⁺ +38.9632Glassware, contaminants
[M+NH₄]⁺ +18.0338Ammonium-based buffers
[M+ACN+H]⁺ +42.0338Acetonitrile in mobile phase

Mass shifts are based on monoisotopic masses.

Mitigation Protocol:

  • Improve Lab Hygiene: Use high-purity solvents and additives (LC-MS grade). Avoid glass volumetric flasks and vials; opt for polypropylene autosampler vials instead.[11] Wear gloves when handling vials and solvent bottles to prevent transfer of salts from skin.[11]

  • Optimize Mobile Phase: Ensure sufficient proton source by using 0.1% formic acid. In some cases, adding a very low concentration of a volatile ammonium salt (e.g., 1-5 mM ammonium formate) can help by providing a high concentration of competing cations (NH₄⁺) that are less likely to form persistent adducts than Na⁺ or K⁺.

  • Sample Cleanup: If your sample matrix is complex or known to have high salt content, use a solid-phase extraction (SPE) cleanup step prior to LC-MS analysis.[12]

Q4: The characteristic retro-Diels-Alder (RDA) fragment is absent or has low intensity. Why?

A4: The retro-Diels-Alder reaction is a key fragmentation pathway for many cyclic systems, involving the cleavage of two bonds within a six-membered ring to form a diene and a dienophile.[1][13] For dehydroaporphines, this would typically involve the C-ring.

Causality & Field Insights: The stability of the fully aromatic dehydroaporphine core makes the RDA reaction less favorable compared to aporphines that are not fully aromatized. The energy required to break two bonds in the conjugated ring system may be higher than the energy required for other fragmentation pathways, such as the loss of peripheral substituents. Fragmentation is a competitive process; the path of least resistance will dominate.[5]

Fragmentation Pathway Diagram (Hypothetical Dehydroaporphine):

G cluster_0 High Energy Pathway (Often Minor) cluster_1 Low Energy Pathway (Often Major) M [M+H]⁺ (Precursor Ion) RDA Retro-Diels-Alder (Ring Cleavage) M->RDA Requires High CE Loss_CH3 Loss of CH₃ radical (-15 Da) M->Loss_CH3 Low CE Loss_OCH3 Loss of OCH₃ radical (-31 Da) M->Loss_OCH3 Low CE Loss_H2O Loss of H₂O (-18 Da) M->Loss_H2O Low CE RDA_Frag RDA Fragments RDA->RDA_Frag High CE

Caption: Competing fragmentation pathways for dehydroaporphines.

Troubleshooting & Interpretation:

  • Don't Rely Solely on RDA: For dehydroaporphines, focus on the fragmentation of substituents on the aromatic rings. The losses of methyl radicals (CH₃•), methoxy radicals (CH₃O•), or neutral losses like water (H₂O) and methanol (CH₃OH) are often more diagnostic.[5][14]

  • Increase Collision Energy: While it may not be the most abundant pathway, the RDA fragmentation might become more apparent at higher collision energies. Revisit your collision energy optimization (see Q2) and examine the spectra at the higher end of the energy ramp.

  • Consider Isomeric Structure: The substitution pattern on the rings can dramatically influence which fragmentation pathways are favored. A hydroxyl group vicinal to a methoxy group, for instance, readily promotes the loss of methanol.[14]

Q5: How can I differentiate between isomeric dehydroaporphines using MS/MS?

A5: Differentiating isomers by MS is a significant challenge because they have the same mass and often produce many of the same fragment ions.[15] However, the relative intensities of these fragments can be highly reproducible and serve as a "fingerprint" to distinguish between them.

Causality & Field Insights: The position of substituents on the aromatic rings affects the stability of the resulting fragment ions. For example, the loss of a methoxy group from one position might lead to a more stable, resonance-delocalized product ion than the loss from another position. This difference in stability is reflected in the peak intensity in the MS/MS spectrum.

Experimental Protocol for Isomer Differentiation:

  • Chromatographic Separation: The most reliable method is to achieve baseline separation of the isomers using UHPLC. A high-resolution C18 column with a shallow gradient is a good starting point.[16][17]

  • Strictly Controlled MS Conditions: If chromatographic separation is incomplete, you must rely on MS/MS. It is critical that all MS parameters (collision energy, gas pressure, etc.) are kept identical between runs.

  • Acquire High-Quality MS/MS Spectra: Analyze authentic standards for each isomer individually. Acquire high-resolution, high-signal-to-noise MS/MS spectra.

  • Identify Diagnostic Ions: Compare the spectra. Look for:

    • Unique Fragments: Ions present in one isomer's spectrum but absent in the other.

    • Intensity Ratios: Key fragments that are present in both spectra but at significantly different relative abundances. For example, for Isomer A, the ratio of m/z 280 to m/z 296 might be 2:1, while for Isomer B it is 1:5.[18]

  • Ion Mobility Spectrometry (IMS): For a more advanced approach, coupling IMS to your MS system can separate isomers in the gas phase based on their size and shape (collisional cross-section), providing an additional dimension of separation.[15][19]

References

Technical Support Center: Optimization of HPLC Separation for Aporphine Alkaloid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the challenging task of separating aporphine alkaloid isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed to provide practical, in-depth solutions to common and complex issues encountered during method development and troubleshooting.

Introduction: The Challenge of Aporphine Alkaloid Isomer Separation

Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids, many of which exhibit significant pharmacological activities.[1] Their structural similarity, particularly among isomers, presents a considerable analytical challenge. Isomers, such as positional isomers (e.g., dicentrine and its positional isomer) and enantiomers (chiral compounds), often have nearly identical physicochemical properties, making their separation difficult.[2][3] Effective separation is, however, crucial for accurate quantification, pharmacological assessment, and quality control.

This guide provides a structured approach to optimizing HPLC separations for these complex molecules, divided into Frequently Asked Questions (FAQs) for foundational knowledge and a comprehensive Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for column selection when separating aporphine alkaloid isomers?

A1: For general separation of aporphine alkaloids, a reversed-phase C18 column is the most common and effective starting point.[4] High-purity silica with end-capping is preferable to minimize peak tailing caused by interactions with residual silanol groups. For more challenging separations, especially involving positional isomers, consider:

  • RP-select B columns: These have shown success in providing alternative selectivity for aporphine alkaloids.[5][6]

  • Polar-embedded phases: These can offer different selectivity for polar and aromatic compounds, which may aid in resolving positional isomers.[7]

  • Chiral Stationary Phases (CSPs): For separating enantiomers, a CSP is essential. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak and Chiralcel), are widely used and have proven effective for various alkaloids.[3][8][9]

Q2: How critical is mobile phase pH, and what is a good starting pH for aporphine alkaloids?

A2: Mobile phase pH is arguably the most critical parameter for controlling the retention and selectivity of aporphine alkaloids.[10][11] As basic compounds, their ionization state is highly dependent on pH.

  • Expert Recommendation: Start with an acidic mobile phase, typically around pH 3 .[2][5][6] At this pH, the alkaloids are protonated, leading to more consistent interactions with the stationary phase and improved peak shapes.

  • Causality: An acidic pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing secondary interactions that cause peak tailing.[10] For the alkaloids themselves, being in a consistent protonated state ensures predictable retention behavior.

  • Buffers and Additives: To maintain a stable pH, a buffer such as 10-20 mM ammonium acetate is often used.[5][6] Alternatively, adding 0.1% formic acid or acetic acid to the aqueous phase is a common and effective practice.[1][4]

Q3: Which organic modifier should I choose: acetonitrile or methanol?

A3: Both acetonitrile and methanol are suitable organic modifiers for the reversed-phase separation of aporphine alkaloids.

  • Acetonitrile generally provides lower viscosity (leading to lower backpressure) and is often used in gradient elution for MS applications due to its favorable properties in the ion source.[1][5]

  • Methanol can offer different selectivity compared to acetonitrile and may be beneficial in resolving closely eluting peaks.[2]

The choice between them can be a key optimization step. If baseline resolution is not achieved with one, evaluating the other is a standard part of method development.

Q4: What are the best practices for sample preparation to ensure reliable results?

A4: Proper sample preparation is fundamental for reproducible and accurate HPLC analysis.

  • Extraction: A synergistic effect has been noted between chloroform and methanol for enhancing the extraction of aporphine alkaloids from plant matrices.[12]

  • Dissolution: Dissolve the final extract in a solvent that is compatible with the initial mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion, such as fronting.

  • Filtration: Always filter samples through a 0.2 µm or 0.45 µm syringe filter before injection. This removes particulates that can block the column frit, leading to high backpressure and system damage.[13]

Q5: What detection method is most suitable for aporphine alkaloids?

A5: The choice of detector depends on the analytical goal.

  • UV Detection: This is a common and robust method for quantification. Aporphine alkaloids typically have a UV maximum around 270-275 nm . A photodiode array (DAD) detector is advantageous as it can provide spectral information to assess peak purity.[5]

  • Mass Spectrometry (MS): For high sensitivity, high selectivity, and structural confirmation, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the gold standard.[1] It is particularly powerful for identifying compounds in complex matrices and for distinguishing between isomers based on their fragmentation patterns.[1]

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor Resolution Between Isomers (Positional or Enantiomeric)

Q: I'm seeing co-elution or very poor separation of my target isomers. What steps should I take to improve resolution?

A: This is a common challenge. A systematic approach is required to enhance the separation.

Caption: A systematic workflow for troubleshooting poor isomer resolution.

  • For Enantiomers - Verify CSP Selection: The interaction between the analyte and the chiral stationary phase is paramount.[14] If you have no separation, the chosen CSP may be unsuitable. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotic-based) to find one that shows at least partial separation.[9]

  • Optimize Mobile Phase Composition:

    • Organic Modifier Percentage: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For isomers, small changes can have a significant impact on selectivity.

    • pH Adjustment (for positional isomers): While pH 3 is a good starting point, finely tuning the pH can alter the charge distribution on the molecules and their interaction with the stationary phase, potentially resolving positional isomers.[10] Ensure you are operating within the stable pH range of your column.

    • Mobile Phase Additives (for enantiomers): For chiral separations, especially in normal phase, small amounts of additives can be crucial. For basic compounds like aporphine alkaloids, adding a basic competitor like 0.1% diethylamine (DEA) can improve peak shape and sometimes selectivity. For acidic impurities, 0.1% trifluoroacetic acid (TFA) might be beneficial.[15]

  • Adjust Column Temperature: Temperature affects the thermodynamics of analyte-stationary phase interactions.[15]

    • General Rule: Lower temperatures often increase enantioselectivity by enhancing the specific molecular interactions required for chiral recognition.[15]

    • Optimization Protocol: Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C). The optimal temperature will be a balance between resolution, peak shape, and analysis time. Always use a column oven for stable and reproducible temperatures.

  • Modify the Gradient Profile: If using a gradient, a shallower gradient increases the time the analytes spend in the region of the mobile phase composition where they are most likely to separate. This can significantly improve the resolution of closely eluting peaks.

ParameterStarting ConditionOptimized ConditionRationale
Gradient Slope 5-50% B in 10 min15-35% B in 20 minA shallower gradient increases the separation window for closely eluting isomers.
Temperature 30°C20°CLower temperature can enhance chiral recognition mechanisms.[15]
pH 3.0 (0.1% Formic Acid)3.5 (10mM Ammonium Acetate)Fine-tuning pH can alter selectivity between positional isomers.

Table 1: Example of parameter adjustments to improve isomer resolution.

Problem 2: Significant Peak Tailing

Q: My alkaloid peaks are showing significant tailing, which is affecting integration and quantification. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like aporphine alkaloids is most often caused by secondary interactions with the stationary phase or column overload.

Caption: A decision tree for diagnosing and resolving peak tailing issues.

  • Ensure Acidic Mobile Phase: The primary cause of tailing for bases is interaction with acidic silanol groups (Si-OH) on the silica surface. By operating at a low pH (e.g., 3), these silanols are protonated and less likely to interact with the protonated basic analyte.[10]

  • Use a Competing Base (for Chiral Separations): In some cases, especially with certain CSPs, adding a small amount of a competing base like diethylamine (DEA) to the mobile phase can dramatically improve peak shape.[15] The DEA competes with the analyte for the active sites on the stationary phase that cause tailing.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Protocol: Prepare a serial dilution of your sample (e.g., 1:10 and 1:100). Inject the diluted samples. If the peak shape becomes symmetrical at lower concentrations, you were overloading the column. Reduce your sample concentration or injection volume accordingly.

  • Evaluate Column Health: Over time, the stationary phase can degrade, or the inlet frit can become partially blocked. If the problem persists and is recent, the column may be at the end of its life. Replacing it with a new, high-purity, end-capped column is the solution. Using a guard column can help extend the life of your analytical column.[16]

Problem 3: Inconsistent Retention Times

Q: My retention times are drifting between injections or from day to day. How can I improve the reproducibility of my method?

A: Retention time instability is a common problem that undermines the reliability of an analytical method. The cause is often related to the mobile phase, temperature, or column equilibration.

  • Mobile Phase Preparation and Stability:

    • Consistency is Key: Inconsistent mobile phase composition is a primary cause of drift. Prepare mobile phases fresh daily using high-purity (HPLC or MS-grade) solvents and weigh out buffer components accurately.[4]

    • pH Stability: If using a buffer, ensure it has adequate capacity (typically 10-25 mM) and that the target pH is within its effective buffering range (pKa ± 1).

    • Degassing: Thoroughly degas the mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations and retention time shifts.

  • Ensure Proper Column Equilibration:

    • Protocol: Before starting a sequence of injections, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For gradient elution, it is critical to allow the column to fully re-equilibrate to the starting conditions after each run. Insufficient re-equilibration is a very common cause of retention time drift in gradient methods.

  • Control Column Temperature:

    • Use a Column Oven: Fluctuations in ambient lab temperature can affect retention times. A thermostatically controlled column oven is essential for reproducible chromatography. Set the temperature and ensure it is stable before beginning analysis.

  • Check for System Leaks: Even a small leak in the system can lead to a drop in pressure and an increase in retention times. Visually inspect all fittings and connections for any signs of leakage.

Example Protocols

Protocol 1: General Reversed-Phase Separation of Aporphine Alkaloids

This protocol is a robust starting point for separating a mixture of aporphine alkaloids.

ConditionSetting
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate, pH adjusted to 3 with Acetic Acid[5][6]
Mobile Phase B Acetonitrile[5][6]
Gradient Program 10% B to 40% B over 15 minutes[5]
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 270 nm
Protocol 2: UHPLC-MS/MS Method for High-Sensitivity Analysis

This method is suitable for identifying and quantifying aporphine alkaloids in complex matrices.[1]

ConditionSetting
Column UHPLC C18 (e.g., 100 mm x 2.1 mm, 1.9 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient Program 5% B to 70% B over 20 minutes[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40 °C[1]
Detection MS/MS (Mass Spectrometry)[1]

References

"reducing off-target effects of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing and Mitigating Off-Target Effects

Welcome to the technical support center for 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and methodological guidance required to successfully navigate the complexities of your research with this compound.

This guide is structured to address the common and critical challenges researchers face regarding off-target effects. We will move from foundational questions to advanced troubleshooting and detailed experimental protocols, ensuring that every step is grounded in robust scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape

This section addresses foundational questions about the off-target profile of this compound, leveraging knowledge from the broader class of aporphine alkaloids.

Q1: What are off-target effects and why are they a particular concern for aporphine alkaloids?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] For aporphine alkaloids, this is a critical consideration due to their characteristic tetracyclic aromatic core.[2] This planar and rigid structure can facilitate interactions with a variety of biological macromolecules through mechanisms like intercalation into DNA or binding to the ATP-pockets of kinases.[3][4] The cytotoxic oxoaporphine alkaloid liriodenine, for example, is a known inhibitor of topoisomerase II, demonstrating the potential for DNA interaction.[4] Unidentified off-target activities can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity in preclinical models.

Q2: Based on its structure, what are the most probable off-target families for this compound?

A2: The molecular architecture of this dehydroaporphine suggests several protein families that should be prioritized for off-target screening:

  • Protein Kinases: The planar, heterocyclic nature of the aporphine core resembles the adenine region of ATP, making kinases a highly probable off-target class. Many kinase inhibitors are known to have off-target effects on other kinases.[5][6]

  • G-Protein Coupled Receptors (GPCRs): Various aporphine alkaloids have shown affinity for serotonin (5-HT) and dopamine (D1/D2) receptors.[7] The specific methoxy and formyl substitutions on your compound will modulate its binding profile, but screening against a panel of CNS-related GPCRs is advisable.

  • Ion Channels: Liriodenine has been reported to target K+, Ca2+, and Na+ ion channels.[8] These interactions should be investigated, especially if you observe effects on cellular electrophysiology.

  • DNA Topoisomerases: As mentioned, the planar structure allows some aporphines to act as topoisomerase poisons.[4] If your compound exhibits unexpected cytotoxicity, particularly cell cycle arrest, this is a key pathway to investigate.[9]

Q3: How does the "dehydroaporphine" structure influence its potential for off-target effects?

A3: The dehydroaporphine classification indicates a more planar and aromatic system compared to simple aporphines.[3] This increased planarity can enhance its ability to intercalate into DNA or slide into flat binding pockets, such as the ATP-binding site of kinases. This structural feature may increase the likelihood of off-target interactions compared to more flexible analogs. The specific substitutions, such as the N-formyl group, are critical modulators of this activity and are key handles for medicinal chemistry optimization.[3][10]

Section 2: Troubleshooting Guide - Identifying Unforeseen Off-Target Activity

This section provides a systematic workflow for when you observe experimental results that cannot be explained by the known on-target activity of your compound.

Scenario: You are treating a cell line with this compound to inhibit your primary target (e.g., Kinase X). However, you observe significant cytotoxicity at concentrations where Kinase X is only moderately inhibited, or you see modulation of a signaling pathway thought to be independent of Kinase X.

This points to one or more potent off-target interactions. The following workflow is designed to systematically identify them.

Caption: Tiered workflow for identifying off-target effects.

Step-by-Step Troubleshooting:

  • Tier 1: Broad, Unbiased Screening

    • Action: Perform a large-scale biochemical screen. The most efficient strategy is to test your compound at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of targets.[5]

    • Recommended Panels:

      • Kinase Panel: Use a service that offers profiling against >300 kinases. This is the most likely source of off-targets.[5][11][12]

      • GPCR Panel: Screen against a panel of common GPCRs, especially serotonin and dopamine receptors.[7]

      • Safety/Pharmacology Panel: Consider a broad panel that includes common ion channels, transporters, and other enzymes known to cause adverse effects.

    • Rationale: This step casts a wide net to quickly identify potential protein families that interact with your compound, helping to narrow down the list of suspects efficiently.[1]

  • Tier 2: Cellular Target Engagement & Validation

    • Action: From the biochemical screen, you will have a list of "hits." Now, you must confirm that the compound engages these targets in a cellular context.

    • Recommended Assays:

      • Cellular Thermal Shift Assay (CETSA) or NanoBRET™: These methods measure direct target engagement in intact cells or cell lysates, confirming that the compound can access and bind to the putative off-target in a more biologically relevant environment.[13]

      • Phospho-specific Western Blots: If the off-target is a kinase, probe for phosphorylation of its known downstream substrates in treated cells. An effect on substrate phosphorylation provides functional validation.

    • Rationale: A compound that binds a protein in a pure biochemical assay may not necessarily engage it within the complex milieu of a cell.[13] Cellular validation is a critical step to eliminate false positives from primary screens.[14]

  • Tier 3: Definitive Genetic Validation

    • Action: To definitively prove that a specific off-target is responsible for the observed phenotype, you must eliminate that off-target from your cellular system.

    • Recommended Method: Use CRISPR-Cas9 to create a knockout (KO) cell line for the suspected off-target gene.[15][16][17]

    • The Critical Experiment: Treat both the wild-type (WT) and the off-target KO cell lines with your compound. If the unexpected phenotype (e.g., cytotoxicity) is present in the WT cells but absent or significantly reduced in the KO cells, you have definitively identified the off-target responsible.[18]

    • Rationale: This approach provides the highest level of confidence by directly linking the gene for the off-target protein to the phenotype of interest, effectively separating its effects from those of the primary target.[19]

Section 3: Troubleshooting Guide - Strategies to Reduce Off-Target Effects

Once you have identified problematic off-target activities, the focus shifts to improving the selectivity of your compound.

Scenario: Your kinase profiling reveals that this compound inhibits three kinases (Kinase X - on-target, Kinase Y & Z - off-targets) with similar potency, complicating the interpretation of your results.

Caption: Strategies for improving compound selectivity.

Strategy 1: Rational Compound Design via Structure-Activity Relationship (SAR)

  • Approach: SAR is an iterative process of modifying the chemical structure and assessing how these changes affect on-target and off-target activity.[10]

  • Actionable Steps:

    • Synthesize Analogs: Create a small library of analogs by modifying the peripheral functional groups. For your compound, the most obvious points of modification are the N-formyl group and the four methoxy groups.

      • Replace the N-formyl with N-methyl, N-ethyl, or a hydrogen.

      • Systematically remove or change the position of the methoxy groups.

    • Screen Analogs: Screen all new analogs against the on-target (Kinase X) and the identified off-targets (Kinases Y and Z).

    • Analyze Data: Look for trends. For example, you might find that removing the methoxy group at C9 dramatically reduces affinity for Kinase Y while only slightly affecting Kinase X. This provides a clear path toward a more selective compound.

  • Rationale: This is the foundational method in medicinal chemistry for optimizing drug properties. By systematically exploring the chemical space around your core scaffold, you can identify the specific functionalities responsible for off-target binding and eliminate them.[10]

Strategy 2: Dose-Response Optimization

  • Approach: Exploit differences in potency (IC50 or Kd values) between your on-target and off-target interactions.

  • Actionable Steps:

    • Determine Potency: Generate full dose-response curves for your compound against the on-target and key off-targets to get precise IC50 values.

    • Calculate Selectivity Window: If your compound has an IC50 of 100 nM for Kinase X and 1 µM (1000 nM) for Kinase Y, you have a 10-fold selectivity window.

    • Select Optimal Concentration: In your cellular experiments, use the lowest possible concentration that still achieves a significant effect on your primary target. In the example above, using the compound at 100-200 nM would strongly inhibit the on-target while having minimal effect on the off-target.

  • Rationale: Even moderately selective compounds can be used as precise tools if the experiments are conducted within the calculated therapeutic or experimental window.

Strategy 3: Confirm Phenotype with On-Target Validation

  • Approach: Use genetic tools to confirm that the biological effect you are studying is a direct result of inhibiting the intended target, not an off-target.

  • Actionable Steps:

    • Create On-Target KO: Generate a CRISPR-Cas9 knockout cell line for your primary target (Kinase X).

    • Phenotypic Comparison: Treat the WT and Kinase X KO cells with your compound. If the compound causes a phenotype in the WT cells that is already present in the untreated KO cells (a phenocopy), it provides strong evidence that the effect is on-target. Furthermore, the compound should have no additional effect in the KO cells.

Section 4: Key Experimental Protocols

Protocol 1: Biochemical Kinase Selectivity Profiling

This protocol outlines a standard approach for assessing the selectivity of your compound against a large panel of protein kinases.[11][13]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: For an initial broad screen, select a single concentration. A 10 µM final concentration is standard for identifying potential interactions.[5]

  • Kinase Panel Selection: Engage a commercial provider (e.g., Reaction Biology, Eurofins, Promega) that offers a large kinase panel (>300 kinases). Choose a radiometric ([³³P]-ATP) or fluorescence-based assay format. Radiometric assays directly measure substrate phosphorylation and are considered a gold standard.[6][11]

  • Assay Conditions: The assay should be run at an ATP concentration that approximates the Km for each individual kinase. This ensures that the resulting IC50 values reflect the intrinsic affinity of the inhibitor rather than being skewed by competition with ATP.[11]

  • Execution: The compound is incubated with the kinase, a suitable substrate, and ATP. The reaction is allowed to proceed for a set time, then stopped.

  • Data Analysis:

    • The primary screening data is typically reported as "% Inhibition" at the single concentration tested.

    • Identify all kinases inhibited by >70% for follow-up.

    • For these hits, perform 10-point dose-response curves to determine accurate IC50 values.

  • Selectivity Quantification: Quantify selectivity using metrics like the Gini score, where a score of 1 indicates perfect selectivity for a single kinase and 0 indicates equal inhibition of all kinases.[6]

Data Presentation Example:

Kinase Target% Inhibition @ 1 µMIC50 (nM)Target ClassNotes
Kinase X 95%85 On-Target Primary Target
Kinase A15%>10,000Off-TargetNo significant activity
Kinase Y 88%150 Off-Target High-priority for validation
Kinase Z 75%950 Off-Target Moderate-priority
Kinase B5%>10,000Off-TargetNo significant activity

Protocol 2: CRISPR-Cas9 Knockout for On-Target Validation

This protocol provides a streamlined workflow for generating a knockout cell line to validate that a compound's phenotype is mediated by its intended target.

  • gRNA Design: Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of your gene of interest (e.g., Kinase X). Use a validated online design tool (e.g., CHOPCHOP, Synthego Design Tool) to maximize on-target efficiency and minimize predicted off-target cleavage.

  • RNP Assembly: Synthetically procure the sgRNAs and a high-fidelity Cas9 nuclease. Assemble ribonucleoprotein (RNP) complexes by incubating the Cas9 protein with the sgRNA just prior to delivery.

  • Cell Transfection: Deliver the RNP complexes into your cell line using electroporation (recommended for high efficiency) or a lipid-based transfection reagent.

  • Clonal Isolation: After 48-72 hours, dilute the cells to single-cell density and plate into 96-well plates to grow out clonal populations.

  • Clone Screening & Validation:

    • Genomic DNA Analysis: Once colonies are established, extract genomic DNA. Use PCR to amplify the targeted region and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Protein Expression Analysis: Confirm the absence of the target protein in validated KO clones via Western Blot. This is a critical validation step.

  • Phenotypic Assay: Use the validated KO clone and a wild-type control for your key cellular assay. Treat both cell lines with a dose range of this compound and compare the results as described in Section 3.

References

Technical Support Center: Enhancing the Metabolic Stability of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the metabolic stability of this aporphine alkaloid.

Aporphine alkaloids are a significant class of isoquinoline alkaloids with a wide range of pharmacological activities.[1][2] However, their therapeutic potential can be limited by metabolic instability. This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise when working to improve the metabolic stability of this compound.

Q1: My compound shows high clearance in human liver microsomes (HLM). What are the likely metabolic "soft spots" on the this compound scaffold?

A1: High clearance in HLM assays suggests that the compound is susceptible to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4] For the given aporphine structure, the most probable sites of metabolic attack are:

  • O-demethylation: The four methoxy groups are prime targets for O-demethylation by CYP enzymes, particularly CYP3A4 and CYP2D6, which are known to metabolize aporphine alkaloids.[5][6] This process increases the polarity of the molecule, facilitating its excretion.

  • Oxidation of the formyl group: The formyl group at the 6-position can be oxidized to a carboxylic acid. This is a common metabolic pathway for aldehydes.

  • Aromatic hydroxylation: The aromatic rings can undergo hydroxylation, although this is generally a slower process compared to O-demethylation in methoxy-rich structures.[7]

To identify the exact metabolites, a metabolite identification study using high-resolution mass spectrometry (LC-MS/MS) is recommended.[8][9]

Q2: I'm observing significant inter-species differences in the metabolic stability of my compound. Why is this happening and how should I approach it?

A2: Inter-species variability in drug metabolism is a common phenomenon and is primarily due to differences in the expression and activity of CYP enzymes across species.[10] For example, the specific isoforms and their relative abundance in human, rat, mouse, and dog liver microsomes can vary significantly.

Our recommendation:

  • Characterize the metabolic profile in each species: Conduct parallel microsomal stability assays using microsomes from different species (e.g., human, rat, mouse, dog).[11]

  • Identify the responsible CYP isoforms: Use recombinant human CYP enzymes to pinpoint which specific isoforms are responsible for the metabolism of your compound.[5]

  • Select the most relevant animal model: Choose the animal model whose metabolic profile most closely resembles that of humans for your in vivo pharmacokinetic studies. This will improve the predictive value of your preclinical data.

Q3: My attempts to block metabolism by introducing bulky groups near the methoxy moieties have resulted in a complete loss of biological activity. What is the likely cause?

A3: This is a classic challenge in medicinal chemistry known as the "activity-stability trade-off." While introducing bulky groups can sterically hinder the approach of metabolizing enzymes, it can also disrupt the key interactions between the compound and its biological target.

Possible reasons for activity loss:

  • Steric clash: The bulky group may be physically preventing the molecule from fitting into the binding pocket of its target protein.

  • Altered electronics: The modification may have changed the electronic properties of the molecule, which could be crucial for its interaction with the target.

  • Conformational changes: The new substituent might force the molecule into a conformation that is not favorable for binding.

Strategies to consider:

  • Bioisosteric replacement: Instead of simply adding bulky groups, consider replacing labile moieties with bioisosteres that are more resistant to metabolism but retain the necessary electronic and steric properties for activity.[12] For example, replacing a methoxy group with a more stable ether or a fluoroalkoxy group.

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect, without significantly altering the steric or electronic properties of the molecule.[13]

II. Troubleshooting Guide for In Vitro Metabolic Stability Assays

This section provides detailed troubleshooting for common problems encountered during liver microsomal stability assays.

Problem 1: High variability between replicate experiments.

Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Accurate and precise liquid handling is critical for reproducible results in enzyme kinetic assays.
Microsome degradation Thaw microsomes on ice immediately before use and keep them on ice. Avoid repeated freeze-thaw cycles.Microsomes contain sensitive enzymes that can lose activity if not handled properly.[14]
Compound solubility issues Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells (typically <1%). Pre-incubate the compound in the buffer before adding microsomes to check for precipitation.Poor solubility can lead to inaccurate concentrations of the test compound, affecting the apparent rate of metabolism.
Inconsistent incubation times Use a multichannel pipette to start and stop reactions at precise time points.The rate of metabolism is time-dependent, and even small variations in incubation time can lead to significant differences in the results.[15]

Problem 2: The compound appears to be unstable in the absence of NADPH.

Potential Cause Troubleshooting Step Scientific Rationale
Chemical instability Run a control incubation in buffer without microsomes to assess the compound's stability at the experimental pH and temperature.The compound may be inherently unstable under the assay conditions, independent of enzymatic degradation.
Non-specific binding Use a low-binding plate. Include a control with heat-inactivated microsomes to assess non-specific binding.Highly lipophilic compounds can bind to the plastic of the assay plate or to proteins in the microsomal preparation, leading to an apparent loss of the compound.
Metabolism by other enzymes Microsomes contain other enzymes besides CYPs that may not require NADPH, such as esterases or UGTs (if UDPGA is present).[4][16]If the compound has a labile ester group, for instance, it could be hydrolyzed by carboxylesterases present in the microsomes.

Problem 3: The positive control compound is not being metabolized as expected.

Potential Cause Troubleshooting Step Scientific Rationale
Inactive NADPH Prepare the NADPH regenerating system fresh for each experiment.NADPH is a crucial cofactor for CYP enzymes and can degrade over time.[14]
Inactive microsomes Use a new batch of microsomes. Ensure that the microsomes have been stored correctly at -80°C.Improper storage or handling can lead to a loss of enzymatic activity.
Incorrect assay conditions Double-check the pH of the buffer and the incubation temperature.CYP enzymes have optimal pH and temperature ranges for their activity.

III. Experimental Protocols & Workflows

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates (low-binding)

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis[17]

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of the test compound and positive control by diluting the stock solutions in buffer.

    • Prepare the reaction mixture containing microsomes and buffer in the 96-well plate.

  • Pre-incubation:

    • Add the test compound and positive control to the reaction mixture.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18][19]

Workflow for Enhancing Metabolic Stability

The following diagram illustrates a typical workflow for identifying and addressing metabolic liabilities.

G cluster_0 Phase 1: Identification of Metabolic Liabilities cluster_1 Phase 2: Structural Modification cluster_2 Phase 3: Re-evaluation and Optimization A In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) B Metabolite Identification (LC-MS/MS) A->B High Clearance C Data Analysis: - Determine CLint and t½ - Identify 'soft spots' B->C D Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Analysis C->D Identified Liabilities E Design and Synthesize Analogs: - Block metabolic sites - Bioisosteric replacement - Deuteration D->E F Re-test Analogs in Metabolic Stability Assay E->F New Analogs G Assess Biological Activity F->G H Select Candidate with Improved Stability and Potency G->H H->A Iterative Optimization

Caption: A workflow for identifying metabolic liabilities and optimizing for stability.

IV. Data Presentation

Table 1: Hypothetical Metabolic Stability Data for this compound and its Analogs in Human Liver Microsomes
CompoundModificationIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound None1546.2
Analog 1 C1-OCH3 replaced with C1-OCF34515.4
Analog 2 Formyl group reduced to alcohol2527.7
Analog 3 Deuteration of C1 and C2 methoxy groups3519.8

This data is for illustrative purposes only.

V. Concluding Remarks

Enhancing the metabolic stability of a promising compound like this compound is a critical step in the drug development process.[12] A systematic approach that combines in vitro metabolic assays, metabolite identification, and structure-guided medicinal chemistry is essential for success. This guide provides a foundation for troubleshooting common issues and designing effective strategies to improve the pharmacokinetic profile of your aporphine alkaloid candidates.

VI. References

  • Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. (Source: vertexaisearch.cloud.google.com)

  • Application Note: Quantitative Analysis of (-)- Domesticine in Biological Matrices using HPLC - Benchchem. (Source: vertexaisearch.cloud.google.com)

  • Comparison of the in vitro metabolic stability data from cassette... - ResearchGate. (Source: vertexaisearch.cloud.google.com)

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (Source: vertexaisearch.cloud.google.com)

  • The structure of natural aporphine alkaloids with potential to impact metabolic syndrome. (Source: vertexaisearch.cloud.google.com)

  • Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - MDPI. (Source: vertexaisearch.cloud.google.com)

  • Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - ResearchGate. (Source: vertexaisearch.cloud.google.com)

  • Purification and Characterization of Aporphine Alkaloids From Leaves of Nelumbo Nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PubMed. (Source: vertexaisearch.cloud.google.com)

  • Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems - PMC. (Source: vertexaisearch.cloud.google.com)

  • Opportunities in metabolic engineering to facilitate scalable alkaloid production. (Source: vertexaisearch.cloud.google.com)

  • How to Conduct an In Vitro Metabolic Stability Study. (Source: vertexaisearch.cloud.google.com)

  • Metabolic Stability Assay Services - BioIVT. (Source: vertexaisearch.cloud.google.com)

  • Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis - Bentham Science Publisher. (Source: vertexaisearch.cloud.google.com)

  • A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - NIH. (Source: vertexaisearch.cloud.google.com)

  • In Vitro Metabolic Stability - Creative Bioarray. (Source: vertexaisearch.cloud.google.com)

  • Metabolic Stability Assay - Creative Biolabs. (Source: vertexaisearch.cloud.google.com)

  • Accelerating the semisynthesis of alkaloid-based drugs through metabolic engineering. (Source: vertexaisearch.cloud.google.com)

  • Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids - BioKB. (Source: vertexaisearch.cloud.google.com)

  • Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PubMed Central. (Source: vertexaisearch.cloud.google.com)

  • Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. (Source: vertexaisearch.cloud.google.com)

  • Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PubMed. (Source: vertexaisearch.cloud.google.com)

  • This compound - MedchemExpress.com. (Source: vertexaisearch.cloud.google.com)

  • A systematic review of proaporphine alkaloids and a pharmacological update - OUCI. (Source: vertexaisearch.cloud.google.com)

  • Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed. (Source: vertexaisearch.cloud.google.com)

  • Microsomal Stability Assay Protocol - AxisPharm. (Source: vertexaisearch.cloud.google.com)

  • metabolic stability & determining intrinsic drug clearance - YouTube. (Source: vertexaisearch.cloud.google.com)

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (Source: vertexaisearch.cloud.google.com)

  • A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed. (Source: vertexaisearch.cloud.google.com)

  • This compound | C21H21NO5 | CID 133561642. (Source: vertexaisearch.cloud.google.com)

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (Source: vertexaisearch.cloud.google.com)

  • Metabolic Stability Assays - Merck Millipore. (Source: --INVALID-LINK--)

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - MDPI. (Source: vertexaisearch.cloud.google.com)

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC - NIH. (Source: vertexaisearch.cloud.google.com)

  • Aporphine alkaloids annotated by HPLC/ESI‐QToF MS - ResearchGate. (Source: vertexaisearch.cloud.google.com)

  • Three New Aporphine Alkaloids with Glucose Consumption Increase Activity from Cassytha filiformis - MDPI. (Source: vertexaisearch.cloud.google.com)

  • Effects of some antioxidative aporphine derivatives on striatal dopaminergic transmission and on MPTP-induced striatal dopamine depletion in B6CBA mice - PubMed. (Source: vertexaisearch.cloud.google.com)

  • Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC - NIH. (Source: vertexaisearch.cloud.google.com)

  • In vitro metabolism study of buprenorphine: evidence for new metabolic pathways - PubMed. (Source: vertexaisearch.cloud.google.com)

  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - MDPI. (Source: vertexaisearch.cloud.google.com)

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (Source: vertexaisearch.cloud.google.com)

  • Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed. (Source: vertexaisearch.cloud.google.com)

References

Technical Support Center: Addressing Resistance Mechanisms to Aporphine Alkaloids in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the anticancer properties of aporphine alkaloids. This guide is designed to provide in-depth technical assistance and troubleshooting for the common and complex challenges associated with acquired and intrinsic resistance to this promising class of compounds. Aporphine alkaloids, a significant group of isoquinoline alkaloids, have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[1] However, as with many anticancer agents, the development of resistance poses a significant hurdle to their therapeutic efficacy.[3][4]

This resource will delve into the known mechanisms of resistance to aporphine alkaloids and provide practical, question-and-answer-based troubleshooting guides and FAQs to support your experimental endeavors.

Part 1: Foundational Knowledge: Aporphine Alkaloids and Resistance

FAQ 1: What are the primary anticancer mechanisms of action for aporphine alkaloids?

Aporphine alkaloids exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds for investigation.[2][5] Key mechanisms include:

  • Induction of Apoptosis: Many aporphine alkaloids trigger programmed cell death.[1] For instance, boldine has been shown to induce apoptosis in human oral carcinoma and breast cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial membrane potential, and modulating the expression of apoptotic proteins like Bax and Bcl-2.[6][7]

  • Cell Cycle Arrest: Some aporphine alkaloids can halt the cell cycle at specific phases, preventing cancer cell proliferation.[1] Boldine, for example, has been observed to cause cell cycle arrest at the G2/M phase in breast cancer cells.[7]

  • Inhibition of Key Signaling Pathways: Aporphine alkaloids can interfere with signaling pathways crucial for cancer cell survival and growth.[1] Glaucine has been shown to inhibit NF-κB activation, which in turn suppresses the migration and invasion of breast cancer cells.[8] Crebanine has demonstrated the ability to induce apoptosis in glioblastoma multiforme by targeting the PI3K/Akt pathway.[9][10]

  • DNA Interaction and Topoisomerase Inhibition: Some aporphinoids are believed to interact with DNA-manipulating enzymes like polymerases and topoisomerases, leading to DNA damage and cell death.[11] Dicentrine, for example, intercalates DNA and inhibits topoisomerases.[12]

  • Inhibition of Epidermal Growth Factor Receptor (EGFR): Some aporphine alkaloids have been found to inhibit EGFR tyrosine kinase, a key driver in many cancers.[13]

FAQ 2: What are the major known mechanisms of resistance that cancer cells develop against aporphine alkaloids?

While research is ongoing, several key mechanisms of drug resistance are likely to play a role in the diminished efficacy of aporphine alkaloids:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: This is a primary cause of multidrug resistance (MDR) in cancer.[14] ABC transporters, such as P-glycoprotein (P-gp), function as efflux pumps, actively removing cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and effectiveness.[14][15][16] Some aporphine alkaloids themselves are being investigated for their ability to reverse MDR.[17] Glaucine, for instance, has been shown to inhibit P-glycoprotein.[18]

  • Alterations in Target Molecules: Mutations or altered expression of the molecular targets of aporphine alkaloids can prevent the drug from binding effectively. For example, if an aporphine alkaloid targets a specific kinase, mutations in the kinase's binding site could confer resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the one inhibited by the drug.[19] For example, if an aporphine alkaloid inhibits the PI3K/Akt pathway, the cell might upregulate the MAPK/ERK pathway to promote survival. Coactivation of EGFR signaling has been identified as a resistance mechanism to ALK kinase inhibitors.[19]

  • Enhanced DNA Repair Mechanisms: For aporphine alkaloids that induce DNA damage, cancer cells can upregulate their DNA repair machinery to counteract the drug's effects.

  • Alterations in Apoptotic Pathways: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak), making it more difficult for the drug to induce apoptosis.[20]

Part 2: Troubleshooting Guide for Experimental Challenges

This section addresses specific problems you might encounter during your research in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

Question: "I'm performing MTT or similar cytotoxicity assays with an aporphine alkaloid (e.g., Boldine, Glaucine) on my cancer cell line, but the IC50 values are highly variable between experiments. What could be the cause?"

Underlying Principles: Reproducibility in cytotoxicity assays is paramount for accurate assessment of a compound's potency.[20] Factors such as cell health, density, and assay conditions can significantly impact the outcome.[21][22]

Troubleshooting Steps:

  • Standardize Cell Seeding Density:

    • Why: Cell density affects growth rate and drug response.[21][22] Inconsistent initial cell numbers will lead to variable results.

    • Action: Perform a cell growth curve to determine the optimal seeding density that ensures cells remain in the logarithmic growth phase throughout the experiment. Always count cells using a hemocytometer or an automated cell counter before seeding.

  • Verify Cell Line Authenticity and Passage Number:

    • Why: Cell lines can change genetically and phenotypically over time and with increasing passage numbers. Misidentified or contaminated cell lines are a common source of error.

    • Action: Use low-passage cells and periodically re-authenticate your cell line via short tandem repeat (STR) profiling.

  • Control for Solvent Effects:

    • Why: Solvents like DMSO, used to dissolve aporphine alkaloids, can be toxic to cells at higher concentrations.

    • Action: Determine the maximum concentration of your solvent that does not affect cell viability. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.

  • Optimize Incubation Time:

    • Why: The duration of drug exposure is critical. Too short an incubation may not allow for the full cytotoxic effect to manifest, while too long an incubation can lead to nutrient depletion and cell death in control wells.

    • Action: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and aporphine alkaloid.

Experimental Protocol: Optimizing Cell Seeding Density

  • Day 1: Seed your cancer cell line in a 96-well plate at varying densities (e.g., 1,000, 2,500, 5,000, 10,000 cells/well) in triplicate.

  • Days 2, 3, 4, and 5: At 24-hour intervals, perform an MTT or other viability assay on a set of plates for each density.

  • Analysis: Plot cell viability (or absorbance) against time for each seeding density. The optimal density will show a consistent, logarithmic growth phase for the intended duration of your cytotoxicity assay (e.g., 48 or 72 hours).[22]

Issue 2: My Aporphine Alkaloid Fails to Induce Apoptosis in a Resistant Cell Line

Question: "I've developed a resistant cancer cell line that shows a high IC50 to my aporphine alkaloid. When I treat these resistant cells with the compound, I don't observe the expected markers of apoptosis (e.g., caspase activation, Annexin V staining) that I see in the parental, sensitive cell line. What's going on?"

Underlying Principles: The absence of apoptosis in a resistant cell line suggests that the cells have developed mechanisms to evade this cell death pathway.[20] This could involve upregulation of anti-apoptotic proteins or alterations in the signaling cascade leading to apoptosis.

Troubleshooting Steps:

  • Investigate the Expression of Apoptosis-Related Proteins:

    • Why: Resistant cells often overexpress anti-apoptotic proteins like Bcl-2 and Bcl-xL, which prevent the release of cytochrome c from the mitochondria and subsequent caspase activation.

    • Action: Perform Western blot analysis to compare the expression levels of key pro- and anti-apoptotic proteins (Bcl-2, Bcl-xL, Bax, Bak, cleaved caspases-3, -7, -9, and PARP) in your sensitive and resistant cell lines, both with and without drug treatment.

  • Assess Mitochondrial Membrane Potential (MMP):

    • Why: A key event in the intrinsic apoptotic pathway is the disruption of the MMP.[7] Resistant cells may be able to maintain their MMP despite drug treatment.

    • Action: Use a fluorescent dye such as JC-1 or TMRE to measure and compare the MMP in sensitive versus resistant cells after treatment with the aporphine alkaloid.

  • Consider Alternative Cell Death Mechanisms:

    • Why: The aporphine alkaloid might be inducing a different form of cell death, such as necroptosis or autophagy-dependent cell death, in the resistant cells.

    • Action: Look for markers of other cell death pathways. For necroptosis, check for the phosphorylation of MLKL. For autophagy, monitor the conversion of LC3-I to LC3-II via Western blotting.

Experimental Workflow: Investigating Apoptotic Evasion

Caption: Workflow for comparing apoptotic responses in sensitive and resistant cell lines.

Issue 3: Suspected ABC Transporter-Mediated Resistance

Question: "My resistant cell line shows cross-resistance to other structurally unrelated chemotherapeutic drugs. Could this be due to ABC transporter-mediated efflux, and how can I test this?"

Underlying Principles: The overexpression of ABC transporters is a common mechanism of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs.[14][15]

Troubleshooting Steps:

  • Assess ABC Transporter Expression:

    • Why: Increased expression of ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) is a hallmark of MDR.[16][23]

    • Action: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels and Western blotting to measure the protein levels of these transporters in your sensitive and resistant cell lines.

  • Perform a Drug Efflux Assay:

    • Why: This functional assay directly measures the ability of the cells to pump out fluorescent substrates of ABC transporters.

    • Action: Use a fluorescent substrate like Rhodamine 123 (for P-gp) or Calcein-AM. Incubate the sensitive and resistant cells with the dye and measure the intracellular fluorescence over time using flow cytometry or a fluorescence plate reader. Resistant cells will show lower fluorescence due to increased efflux.

  • Use an ABC Transporter Inhibitor:

    • Why: Co-treatment with an inhibitor of ABC transporters should re-sensitize the resistant cells to the aporphine alkaloid if efflux is the primary resistance mechanism.

    • Action: Perform a cytotoxicity assay with your aporphine alkaloid in the resistant cell line, both in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil for P-gp). A significant decrease in the IC50 in the presence of the inhibitor indicates that efflux is a key resistance mechanism.

Data Presentation: Comparing IC50 Values with an ABC Transporter Inhibitor

Cell LineAporphine Alkaloid IC50 (µM)Aporphine Alkaloid + Verapamil IC50 (µM)Resistance Index (RI)
Parental (Sensitive)5.2 ± 0.44.8 ± 0.31.0
Resistant58.6 ± 5.19.3 ± 0.811.3 -> 1.8

Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

Issue 4: Investigating the Role of Bypass Signaling Pathways

Question: "My resistant cell line does not show significant changes in apoptosis or drug efflux. I suspect a bypass signaling pathway might be activated. How can I identify the relevant pathway?"

Underlying Principles: Cancer cells can adapt to targeted therapies by activating alternative survival pathways.[19] Identifying these pathways is crucial for designing effective combination therapies.

Troubleshooting Steps:

  • Phospho-Kinase Array:

    • Why: This antibody-based array allows for a broad screening of the phosphorylation status of numerous key signaling proteins simultaneously.

    • Action: Use a commercially available phospho-kinase array to compare the signaling profiles of your sensitive and resistant cell lines, both at baseline and after treatment with the aporphine alkaloid. Look for kinases that are hyper-activated in the resistant line.

  • Targeted Western Blotting:

    • Why: Once you have identified potential bypass pathways from the array, you can validate these findings using Western blotting.

    • Action: Perform Western blots for key proteins and their phosphorylated (active) forms in the suspected bypass pathways (e.g., p-EGFR, p-Akt, p-ERK) in both cell lines under various treatment conditions.

  • Use of Pathway-Specific Inhibitors:

    • Why: To confirm the functional relevance of the identified bypass pathway, you can use a specific inhibitor to see if it re-sensitizes the resistant cells to the aporphine alkaloid.

    • Action: Treat the resistant cells with a combination of your aporphine alkaloid and a specific inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like Gefitinib or an MEK inhibitor like Trametinib). A synergistic effect, indicated by a significant reduction in cell viability compared to either agent alone, would confirm the role of that pathway in resistance.

Signaling Pathway Diagram: Potential Bypass Mechanism

Bypass_Pathway Aporphine Aporphine Alkaloid PI3K_Akt PI3K/Akt Pathway p-Akt Survival Aporphine->PI3K_Akt Inhibits Cell_Survival Cell_Survival PI3K_Akt:survival->Cell_Survival Cell Survival EGFR EGFR EGFR->PI3K_Akt Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway p-ERK Proliferation EGFR->RAS_RAF_MEK_ERK Activates Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK:proliferation->Cell_Proliferation Cell Proliferation

Caption: Upregulation of EGFR signaling as a bypass mechanism to overcome PI3K/Akt inhibition.

Part 3: Detailed Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of an aporphine alkaloid.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Aporphine alkaloid stock solution (in a suitable solvent like DMSO)

  • Cell culture flasks and plates

  • MTT or other viability assay kit

Procedure:

  • Determine the Initial IC50: Perform a standard cytotoxicity assay to determine the IC50 of the aporphine alkaloid for the parental cell line.[24]

  • Initial Exposure: Culture the parental cells in medium containing the aporphine alkaloid at a concentration of approximately one-fifth to one-tenth of the IC50.[24]

  • Culture and Recovery: Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. Initially, you will observe significant cell death. Allow the surviving cells to recover and reach 70-80% confluency.

  • Stepwise Dose Escalation: Once the cells are growing steadily, subculture them and increase the concentration of the aporphine alkaloid in the medium by a small increment (e.g., 1.5 to 2-fold).

  • Repeat and Stabilize: Repeat the cycle of exposure, recovery, and dose escalation. This process can take several months. The resistant cell line is considered stable when it can proliferate in a drug concentration that is significantly higher (e.g., 10-fold or more of the parental IC50) than what the parental line can tolerate.[24]

  • Validation: Confirm the resistance by performing a cytotoxicity assay and comparing the IC50 of the newly established resistant line to the parental line. The resistant cell line is considered successfully established if the IC50 increases by more than threefold.[25]

  • Clonal Selection (Optional): To ensure a homogeneous resistant cell population, you can perform single-cell cloning by limited dilution.[25]

Protocol 2: Western Blot Analysis for Resistance Markers

This protocol details the steps for detecting the expression of proteins involved in apoptosis and drug efflux.

Materials:

  • Sensitive and resistant cell lines

  • Aporphine alkaloid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-P-gp, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed sensitive and resistant cells and treat them with the aporphine alkaloid at their respective IC50 concentrations for a predetermined time. Harvest the cells and lyse them in ice-cold lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to compare protein expression levels between samples.

References

"minimizing degradation of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine during extraction"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the handling and extraction of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing degradation of this sensitive compound. Our approach moves beyond simple step-by-step instructions to explain the critical chemical principles that govern its stability, ensuring the integrity of your experimental outcomes.

Introduction: Understanding the Molecule's Unique Vulnerabilities

This compound is a unique aporphine alkaloid. Its stability during extraction is compromised by two key structural features:

  • The N-Formyl Group: Unlike many aporphine alkaloids which possess a basic nitrogen, the presence of an electron-withdrawing formyl group renders the nitrogen non-basic, forming an amide linkage. This amide is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the formyl group and yield the corresponding N-noraporphine. Standard acid-base extraction techniques used for other alkaloids are therefore not only inefficient but also highly destructive to this molecule.[1][2]

  • The 6a,7-Dehydro Bond: The conjugated double bond within the dehydroaporphine core makes the molecule susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or certain metal ions.[3]

This guide provides troubleshooting advice and optimized protocols grounded in these chemical realities to help you preserve the structure of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My final extract shows a very low yield of the target compound, but I see a significant peak corresponding to the N-noraporphine derivative in my LC-MS analysis. What is happening?

Answer: This is a classic sign of N-deformylation due to hydrolysis of the amide bond. This degradation is most commonly caused by exposure to inappropriate pH levels during the extraction process.

  • Causality: Standard alkaloid extraction protocols often involve an acid wash to protonate and dissolve basic alkaloids into an aqueous phase, followed by basification to liberate the free base for extraction into an organic solvent.[4][5] For this compound, this procedure is detrimental. The N-formyl group makes the nitrogen non-basic, so it will not protonate in acid. However, both the acidic and subsequent alkaline conditions will catalyze the hydrolysis of the N-formyl group, cleaving it from the molecule.

  • Solution:

    • Maintain pH Neutrality: Avoid any steps involving strong acids or bases. The extraction should be performed using neutral organic solvents. If any aqueous partitioning is necessary, use buffered solutions strictly within a pH range of 6.5-7.5.

    • Solvent Choice: The molecule is more lipophilic and should be treated as a neutral organic compound, not a basic alkaloid. Direct extraction from the source material with moderately polar organic solvents is the preferred method.[6]

    • Temperature Control: Hydrolysis rates increase with temperature. Avoid heating or boiling solvents during extraction. Perform all steps at room temperature or below.

Question 2: My LC-MS analysis shows multiple unknown peaks with masses slightly higher than my target compound, particularly an M+16 peak. What could be the cause?

Answer: The appearance of M+16 (and other) peaks strongly suggests oxidation of the dehydroaporphine core. The extended conjugated system is sensitive to oxidative degradation, which can manifest as hydroxylation or other oxidative modifications.

  • Causality: The dehydroaporphine structure can be oxidized by atmospheric oxygen, a process that can be accelerated by light (photodegradation) or the presence of trace metal contaminants.[7][8] The formation of reactive oxygen species can lead to a variety of degradation products.

  • Solution:

    • Inert Atmosphere: If possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Protection from Light: Protect the sample from light at all stages. Use amber glassware or wrap flasks and vials in aluminum foil.[9] Work in a dimly lit area.

    • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to the extraction solvent. This can help scavenge free radicals and prevent oxidative degradation.[10]

    • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form explosive peroxides which are also powerful oxidizing agents.

Visualizing Key Degradation Pathways

The following diagram illustrates the primary degradation routes for this compound.

cluster_main This compound cluster_products Degradation Products main_compound Target Compound hydrolysis_product N-nor-dehydroaporphine (Hydrolysis Product) main_compound->hydrolysis_product Hydrolysis (Acid/Base Catalyzed) oxidation_product Oxidized Derivatives (e.g., Hydroxylated, Epoxides) main_compound->oxidation_product Oxidation (O₂, Light, Heat)

Caption: Primary degradation pathways of the target compound.

Frequently Asked Questions (FAQs)

Q: What are the optimal solvents for extracting this compound?

A: The goal is to use the least polar solvent that provides effective extraction to minimize co-extraction of highly polar, potentially interfering compounds. A synergistic mixture of chloroform and methanol has shown efficacy in extracting related aporphine alkaloids.[6] Start with solvents of intermediate polarity and optimize based on your specific matrix.

Solvent SystemPolarity IndexBoiling Point (°C)Suitability & Remarks
Dichloromethane (DCM)3.139.6Good: Volatile and effective for many neutral compounds. Ensure it is stabilizer-grade.
Chloroform:Methanol (e.g., 9:1 v/v)Variable~60-65Excellent: Often provides good solubility. Methanol increases polarity to improve extraction efficiency.[6] Use minimal heat for evaporation.
Ethyl Acetate4.477.1Good: A less toxic alternative to chlorinated solvents. Can be effective but may require longer extraction times.
Acetone5.156.0Fair: Can be effective, but its higher polarity may extract more impurities.
Methanol / Ethanol5.1 / 4.364.7 / 78.4Use with Caution: While good solvents, their polarity will extract many other plant constituents.[4] Avoid prolonged heating.

Q: How should I remove the solvent from my extract?

A: Use rotary evaporation under reduced pressure at a low temperature. The water bath temperature should not exceed 30-35°C. This minimizes the risk of thermal degradation. For final small volumes, drying under a gentle stream of nitrogen is recommended over heat.

Q: What are the ideal storage conditions for the crude extract and the purified compound?

A: Both the crude extract and the purified compound should be stored under the following conditions to maximize long-term stability:

  • Temperature: -20°C or lower.

  • Atmosphere: In an amber vial with the headspace flushed with nitrogen or argon.

  • State: As a dry solid or film. Avoid storing in solution for long periods, as solvent interactions can facilitate degradation.[11]

Q: How can I monitor for degradation during my methods development?

A: A stability-indicating HPLC method is essential.[12]

  • Technique: Use a Reverse-Phase HPLC (RP-HPLC) with a C18 column coupled to a UV detector and ideally a mass spectrometer (MS).[13][14]

  • Mobile Phase: A gradient method using acetonitrile and water (with a mild additive like 0.1% formic acid for better peak shape) is a good starting point.[13]

  • Detection: Monitor at multiple wavelengths (e.g., 270 nm, 280 nm, 310 nm) as degradation products may have different absorption maxima. The MS will be critical for identifying degradants by their mass-to-charge ratio.

Recommended Protocol: Optimized Extraction Workflow

This protocol is designed to minimize exposure to harsh conditions.

start 1. Prepare Plant Material (Dried, Powdered) extract 2. Maceration/Sonication (Solvent: DCM or CHCl₃:MeOH) - Room Temperature - Protect from Light start->extract filter 3. Filtration (Remove solid matrix) extract->filter concentrate 4. Solvent Removal (Rotary Evaporation, <35°C) filter->concentrate dry 5. Final Drying (High Vacuum or N₂ Stream) concentrate->dry store 6. Storage (-20°C or below, Inert Gas, Dark) dry->store

Caption: Optimized workflow for minimizing compound degradation.

Step-by-Step Methodology
  • Material Preparation: Ensure the source material (e.g., plant leaves, bark) is thoroughly dried and ground to a fine powder to maximize surface area for extraction.

  • Solvent Extraction:

    • Place the powdered material in an amber flask.

    • Add the chosen extraction solvent (e.g., Chloroform:Methanol 9:1 v/v) at a ratio of 10 mL of solvent per 1 g of material.

    • Macerate with stirring or use an ultrasonic bath for 20-30 minutes at room temperature.[15] Ensure the sonicator bath does not heat up.

    • Repeat the extraction process two more times with fresh solvent, combining the liquid extracts.

  • Filtration: Filter the combined extracts through filter paper or a fritted glass funnel to remove all solid plant material.

  • Concentration:

    • Transfer the filtered extract to a round-bottom flask (wrapped in foil).

    • Concentrate the extract using a rotary evaporator. Crucially, maintain the water bath temperature at or below 35°C.

  • Final Drying: Once the bulk of the solvent is removed, transfer the concentrated extract to a pre-weighed amber vial. Dry it completely to a solid film under a high vacuum or a gentle stream of nitrogen.

  • Storage: Immediately flush the vial with an inert gas (argon or nitrogen), seal tightly, and store at -20°C or below, protected from light.[9]

By adhering to these principles of chemical neutrality, temperature control, and protection from light and oxygen, researchers can significantly improve the yield and purity of this compound, ensuring the integrity of subsequent research.

References

Technical Support Center: A Researcher's Guide to Refining Dosage and Administration Routes for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the bedrock of robust in vivo study design.

Q1: How do I translate an effective in vitro concentration (e.g., IC50) to a starting dose for my in vivo study?

A1: There is no direct, universal formula for converting an in vitro concentration to an in vivo dose. The process is multifactorial, involving an integration of literature review, allometric scaling, and pilot studies.[1]

  • Literature Review: Begin by researching compounds with similar mechanisms of action or chemical structures to identify established in vivo dose ranges.[1]

  • Allometric Scaling: This method extrapolates doses between different species based on body surface area, offering a more refined estimate than simple weight-based conversions.[1]

  • Pilot/Dose-Ranging Studies: Initial, small-scale in vivo experiments are indispensable. These studies, often called dose-ranging or Maximum Tolerated Dose (MTD) studies, are designed to identify a range of doses that are both safe and pharmacologically active.[2][3][4][5][6] The primary goal is to establish the MTD, which is the highest dose that can be administered without unacceptable toxicity.[1][4] This is a critical first step before proceeding to larger efficacy studies.[3]

Q2: What are the key principles of pharmacokinetics (PK) and pharmacodynamics (PD) that I need to consider?

A2: A solid understanding of PK and PD is fundamental to rational drug development.[7][8]

  • Pharmacokinetics (PK): This is the study of "what the body does to the drug."[7] It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME).[9] PK studies are crucial for selecting the appropriate dose and dosing regimen to achieve therapeutic concentrations.[3][10]

  • Pharmacodynamics (PD): This is the study of "what the drug does to the body."[7][10] It describes the relationship between drug concentration at the site of action and the resulting biological effect.[11][12]

Integrating PK and PD data allows for the establishment of a PK/PD relationship, which is essential for optimizing dosing strategies and predicting clinical outcomes.[3][7][8]

Q3: How do I choose the most appropriate route of administration for my compound?

A3: The selection of an administration route is a critical decision that significantly influences a drug's bioavailability—the rate and extent to which the active substance enters the systemic circulation.[1][13][14] The choice depends on the compound's physicochemical properties, the experimental objectives, and the target organ.[1][15][16]

  • Intravenous (IV): This route ensures 100% bioavailability as the compound is directly introduced into the systemic circulation, bypassing absorption barriers.[13] It is often used as a reference in bioavailability studies.[13]

  • Oral (PO): While convenient, oral administration can lead to variable and often lower bioavailability due to factors like first-pass metabolism in the liver.[17]

  • Intraperitoneal (IP): Commonly used in rodent studies, this route offers a larger surface area for absorption than subcutaneous injection.[18] However, absorption can be variable.[1]

  • Subcutaneous (SC): This route provides a slower and more sustained release of the compound compared to IV or IP injections.[19]

A comprehensive understanding of the advantages and disadvantages of each route is essential for successful experimental outcomes.[18]

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo studies.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
No observable effect, even at high doses. Poor Bioavailability: The compound may not be reaching systemic circulation in sufficient concentrations.[1]- Conduct a pharmacokinetic (PK) study to determine the compound's bioavailability via the current administration route.- Consider switching to a route with higher bioavailability (e.g., from oral to intraperitoneal or intravenous).[1]
Formulation Issues: The compound may not be fully dissolved or is unstable in the chosen vehicle.- Verify the solubility and stability of your compound in the vehicle.- Consider using a different, more appropriate vehicle.
Unexpected toxicity or mortality at a predicted "safe" dose. Error in Dose Calculation or Administration: Inaccurate calculations or administration technique can lead to overdose.- Immediately stop the study for the affected dose group.[1]- Double-check all dose calculations and administration procedures.- Reduce the starting dose significantly in the next cohort of animals.[1]
Rapid Bioavailability: The chosen route of administration may lead to a rapid spike in plasma concentration, causing acute toxicity.- Re-evaluate your MTD study design, possibly using a more gradual dose escalation.[1]- Consider a route of administration with slower absorption (e.g., subcutaneous instead of intravenous).
Inconsistent results between animals in the same dose group. Variability in Administration Technique: Inconsistent injection volumes or sites can lead to variable dosing.- Ensure all personnel are thoroughly trained and standardized on administration techniques.- For oral gavage, ensure consistent placement to avoid accidental administration into the lungs.
Biological Variability: Inherent differences between individual animals can contribute to varied responses.- Increase the number of animals per group to improve statistical power.- Ensure the use of a homogenous animal population (e.g., same age, sex, and genetic background).
Short-lived therapeutic effect. Short Half-life: The compound may be rapidly metabolized and cleared from the body.- Conduct a PK study to determine the compound's half-life.[1]- Consider increasing the dosing frequency (e.g., from once to twice daily) or using a continuous infusion method.[1]

Part 3: Key Experimental Protocols

These protocols provide a framework for essential in vivo studies. They should be adapted to the specific compound and research question.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a test compound that can be administered without causing unacceptable toxicity.[1]

Materials:

  • Test compound and appropriate vehicle

  • Animal model (e.g., C57BL/6 mice)[1]

  • Dosing equipment (e.g., syringes, gavage needles)

  • Animal scale

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Dose Selection: Based on in vitro data and literature review, select a starting dose and a series of escalating doses.[1] A common approach is to use a dose-escalation scheme where subsequent dose levels are increased by a constant factor.

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per sex) to each dose group, including a vehicle control group.[1]

  • Administration: Administer the test compound or vehicle according to the chosen route and schedule.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior (e.g., lethargy, hunched posture), and mortality.[1] Body weight should be recorded daily. A loss of more than 15-20% of initial body weight is often considered a humane endpoint.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. For a more detailed analysis, collect major organs for histopathological examination.[1]

  • MTD Determination: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.[1]

Protocol 2: Bioavailability Assessment via a Basic Pharmacokinetic (PK) Study

Objective: To determine the absolute bioavailability of a compound by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration.[13][14]

Materials:

  • Test compound and appropriate vehicle for both oral and IV administration

  • Cannulated animal model (e.g., jugular vein cannulated rats) for ease of blood sampling

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use cannulated animals to allow for serial blood sampling from the same animal.

  • Group Allocation: Divide animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

  • Dosing:

    • IV Group: Administer a known dose of the compound intravenously.

    • PO Group: Administer a known dose of the compound orally via gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the plasma concentration versus time for each route of administration.

    • Calculate the Area Under the Curve (AUC) for both the IV and PO groups.

    • Calculate the absolute bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[13]

Part 4: Data Summaries and Visualizations

Table 1: Comparison of Common Administration Routes in Rodents
Route Typical Bioavailability Absorption Speed Advantages Disadvantages Max Volume (Mouse) Max Volume (Rat)
Intravenous (IV) 100% (by definition)[13]ImmediatePrecise dosing, rapid effectRequires technical skill, potential for embolism~0.2 mL~0.5 mL
Oral (PO) Variable, often lowSlowConvenient, non-invasiveFirst-pass metabolism, degradation in GI tract~0.25 mL~5 mL
Intraperitoneal (IP) High, but variableRapidEasy to perform, large volumesPotential for injection into organs, local irritation~0.5 mL~10 mL
Subcutaneous (SC) High, less than IV/IPSlow to moderateSustained release, easy to performSlower onset of action, potential for local irritation~0.2 mL~5 mL
Intramuscular (IM) HighRapidUniform absorptionSmall muscle mass in rodents, potential for nerve damage~0.05 mL~0.2 mL

Note: Maximum volumes can vary based on institutional guidelines and animal size.[20]

Diagram 1: Workflow for In Vivo Dose Selection

DoseSelectionWorkflow cluster_preclinical Preclinical Assessment cluster_in_vivo_pilot In Vivo Pilot Studies cluster_definitive_study Definitive Efficacy Study InVitro_Data In Vitro Efficacy Data (e.g., IC50, EC50) MTD_Study Maximum Tolerated Dose (MTD) Study InVitro_Data->MTD_Study Estimate Starting Dose Literature_Review Literature Review of Similar Compounds Literature_Review->MTD_Study Inform Dose Range Dose_Ranging_Study Dose-Ranging Efficacy Study MTD_Study->Dose_Ranging_Study Define Safe Upper Limit PK_PD_Study Pharmacokinetic/Pharmacodynamic (PK/PD) Study Dose_Ranging_Study->PK_PD_Study Select Doses for Detailed Characterization Efficacy_Study Full-Scale Efficacy Study PK_PD_Study->Efficacy_Study Optimize Dosing Regimen RouteSelection Start Start: Define Experimental Goal & Compound Properties Systemic_vs_Local Systemic or Local Effect? Start->Systemic_vs_Local Rapid_Onset Rapid Onset Required? Systemic_vs_Local->Rapid_Onset Systemic Topical Topical/Local Systemic_vs_Local->Topical Local Sustained_Release Sustained Release Needed? Rapid_Onset->Sustained_Release No IV Intravenous (IV) Rapid_Onset->IV Yes First_Pass Avoid First-Pass Metabolism? Sustained_Release->First_Pass No SC Subcutaneous (SC) Sustained_Release->SC Yes IP Intraperitoneal (IP) First_Pass->IP Yes Oral Oral (PO) First_Pass->Oral No

References

Validation & Comparative

A Technical Guide to Confirming the Biological Activity of Synthetic vs. Natural 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aporphine Scaffold and the Question of Bioequivalence

Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids known for a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The compound of interest, 6-formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine, isolated from the aerial parts of Aconitum carmichaelii, presents a unique structure within this class.[4]

The central question for any researcher utilizing this compound is the bioequivalence of material sourced from total synthesis versus that isolated from natural origins. While chemically identical in their idealized state, synthetic and natural compounds can exhibit different biological activities due to several factors:

  • Stereochemistry: Natural products are often enantiomerically pure, a result of stereospecific enzymatic synthesis in the host organism. Chemical synthesis, without specific chiral induction, can result in racemic mixtures, where different enantiomers may have varied or even opposing biological effects.[5][6]

  • Impurity Profile: The byproducts and residual reagents from a chemical synthesis are fundamentally different from the co-metabolites that may be present in a natural extract. These impurities, even at trace levels, can influence biological outcomes.

  • Conformational Isomers: The folding and three-dimensional structure of a molecule can be influenced by the isolation or synthesis and purification process, potentially impacting its interaction with biological targets.

This guide provides the experimental logic and detailed protocols to rigorously assess these potential differences.

Experimental Design: A Multi-tiered Approach to Bioactivity Confirmation

A robust comparison of the synthetic and natural compounds requires a multi-pronged approach, moving from broad, non-specific assays to more targeted investigations based on the known activities of related aporphine alkaloids.

Physicochemical Characterization: The Foundational Step

Before any biological assessment, it is critical to confirm the identity and purity of both the synthetic and natural samples. This establishes a baseline for comparing the two.

Recommended Analyses:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify any potential minor components.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Chiral Chromatography: To determine the enantiomeric purity of both samples.

Tier 1: General Cytotoxicity Screening

The initial biological assessment should involve a general cytotoxicity screen across a panel of cancer cell lines. This is a common starting point for evaluating the potential anticancer activity of novel compounds.[7] Aporphine alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines.[1][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Preparation: Prepare stock solutions of both synthetic and natural this compound in DMSO. Create a dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Data Presentation:

Compound SourceCell LineIC50 (µM)
NaturalMCF-7Experimental Data
SyntheticMCF-7Experimental Data
NaturalA549Experimental Data
SyntheticA549Experimental Data
NaturalHepG2Experimental Data
SyntheticHepG2Experimental Data

Table 1: Hypothetical data table for summarizing cytotoxicity results.

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Seed Cells in 96-well Plates prep_compounds Prepare Serial Dilutions of Natural & Synthetic Compounds start->prep_compounds treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 compare Compare Synthetic vs. Natural calc_ic50->compare G Aporphine Aporphine Alkaloid (Natural or Synthetic) GPCR GPCR (e.g., 5-HT2A Receptor) Aporphine->GPCR Binds to G_Protein Gq/11 GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Proliferation, Apoptosis) Ca_Release->Downstream PKC->Downstream

References

"comparing the efficacy of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine with other aporphines"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various aporphine alkaloids, with a particular focus on contextualizing the potential of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine. As a distinct subclass of isoquinoline alkaloids, aporphines have garnered significant interest within the scientific community for their diverse and potent biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their cytotoxic, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Introduction to Aporphine Alkaloids: A Privileged Scaffold in Drug Discovery

Aporphine alkaloids are characterized by a tetracyclic dibenzo[de,g]quinoline core and are widely distributed in the plant kingdom.[1] Their rigid structure provides a unique scaffold for interacting with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2] This guide will delve into a comparative analysis of several key aporphines to inform future research and drug development efforts.

While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential efficacy by examining structurally related aporphines. This compound, isolated from the aerial parts of Aconitum carmichaelii, possesses the characteristic aporphine core with specific formyl and methoxy substitutions that likely modulate its biological activity.[3]

Comparative Efficacy of Aporphine Alkaloids

To provide a clear comparison, the following sections will present quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of prominent aporphine alkaloids.

Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of aporphine alkaloids is a significant area of research. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and interference with key signaling pathways crucial for cancer cell proliferation and survival.[4][5] The following table summarizes the cytotoxic activity (IC50 values) of several aporphine alkaloids against various human cancer cell lines.

AlkaloidCancer Cell LineIC50 Value (µg/mL)Reference
LiriodenineLung (A-549)8.2[6]
Leukemia (K-562)7.8[6]
Cervical (HeLa)7.4[6]
Breast (MDA-MB)8.8[6]
NorushinsunineLung (A-549)7.4[6]
Leukemia (K-562)8.2[6]
Cervical (HeLa)8.8[6]
Breast (MDA-MB)7.9[6]
ReticulineLung (A-549)>10[6]
Leukemia (K-562)>10[6]
Cervical (HeLa)>10[6]
Breast (MDA-MB)>10[6]
LaurotetanineCervical (HeLa)2[7]
N-methylaurotetanineCervical (HeLa)15[7]
NorboldineCervical (HeLa)42[7]
BoldineCervical (HeLa)46[7]
NantenineHuman Hepatocellular Carcinoma (SMMC-7721)70.08 µM[8]
CorytuberineHuman Hepatocellular Carcinoma (SMMC-7721)73.22 µM[8]

Note: The cytotoxicity of this compound has not been extensively reported in comparative studies. Based on the general structure-activity relationships of aporphines, the presence of the formyl group at the nitrogen atom and the tetramethoxy substitution pattern on the aromatic rings are expected to influence its cytotoxic profile.

Antimicrobial Activity

Several aporphine alkaloids have demonstrated notable activity against a range of pathogenic bacteria and fungi. The broth microdilution method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

AlkaloidMicroorganismMIC Value (µg/mL)Reference
LiriodenineBacillus subtilis12.5
Staphylococcus aureus25
Escherichia coli50
Candida albicans6.25
BoldineStaphylococcus aureus100
Escherichia coli>200

Note: The antimicrobial efficacy of this compound is yet to be established through direct experimental evidence. Its activity would likely be influenced by its specific substitutions, affecting its ability to penetrate microbial cell walls and interact with intracellular targets.

Anti-inflammatory Activity

Aporphine alkaloids can modulate inflammatory responses by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10] The inhibitory effects on the production of pro-inflammatory mediators, such as nitric oxide (NO) and superoxide anions, are common endpoints for assessing anti-inflammatory potential.[11][12]

AlkaloidAssayIC50 Value (µM)Reference
Taspine Derivative (SMU-Y6)TLR2 Inhibition0.11[13]
Dactylicapnosine Ain vitro anti-inflammatoryPotent[14]
3-hydroxyhernandonineSuperoxide anion generation4.93[11]
Elastase release4.31[11]

Note: The anti-inflammatory properties of this compound have not been specifically reported. However, the general anti-inflammatory action of the aporphine scaffold suggests that it may also exhibit activity in this area.

Key Signaling Pathways Modulated by Aporphine Alkaloids

The biological activities of aporphine alkaloids are underpinned by their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

anticancer_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Signaling Cascades cluster_cellular_effects Cellular Outcomes Aporphine_Alkaloids Aporphine_Alkaloids PI3K_AKT PI3K/AKT Pathway Aporphine_Alkaloids->PI3K_AKT Inhibition MAPK MAPK Pathway Aporphine_Alkaloids->MAPK Modulation NF_kB NF-κB Pathway Aporphine_Alkaloids->NF_kB Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest PI3K_AKT->Cell_Cycle_Arrest Reduced_Proliferation Reduced_Proliferation PI3K_AKT->Reduced_Proliferation Apoptosis Apoptosis MAPK->Apoptosis NF_kB->Apoptosis

Caption: Key signaling pathways modulated by aporphine alkaloids in cancer cells.

Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the efficacy of aporphine alkaloids.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[15][16][17][18]

mtt_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat cells with aporphine alkaloids Cell_Seeding->Compound_Treatment Incubation_24_72h 3. Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h Add_MTT 4. Add MTT solution (0.5 mg/mL) Incubation_24_72h->Add_MTT Incubate_4h 5. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 7. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 8. Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the aporphine alkaloid in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the aporphine alkaloid. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of aporphine alkaloids against bacteria.[9][19][20][21]

mic_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Serial_Dilution 1. Prepare serial dilutions of aporphine alkaloids Inoculation 3. Inoculate wells with bacteria Serial_Dilution->Inoculation Inoculum_Prep 2. Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation_16_20h 4. Incubate for 16-20 hours at 37°C Inoculation->Incubation_16_20h Visual_Inspection 5. Visually inspect for turbidity Incubation_16_20h->Visual_Inspection Determine_MIC 6. Determine the MIC Visual_Inspection->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aporphine alkaloid in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the aporphine alkaloid that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide provides a comparative overview of the efficacy of several aporphine alkaloids, highlighting their potential as cytotoxic, antimicrobial, and anti-inflammatory agents. While direct experimental data on this compound remains scarce, the information presented for structurally related compounds provides a valuable framework for predicting its potential biological activities.

Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to definitively establish its efficacy and mechanism of action. Comparative studies against well-characterized aporphines like liriodenine and boldine will be crucial for understanding its relative potency and potential therapeutic applications. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will be essential for its development as a potential therapeutic agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Aporphine Alkaloid

6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine is an aporphine alkaloid with a chemical structure that suggests significant therapeutic potential, a class of compounds known for a wide range of pharmacological activities. As with any novel compound in the drug development pipeline, the ability to accurately and reliably quantify the analyte in various matrices is paramount. This guide provides a comprehensive, experience-driven comparison of two workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency, particularly when transitioning between different laboratories or analytical techniques during the lifecycle of a drug development program. While public domain data on the specific analytical cross-validation for this compound is not yet available, this guide will present a robust, hypothetical comparison. This comparison is grounded in established methodologies for structurally analogous aporphine alkaloids and is designed to provide a practical framework for researchers, scientists, and drug development professionals.[1]

The principles and protocols herein are aligned with the rigorous standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach to analytical method validation.[2][3][4][5][6][7]

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analytical task at hand, including the desired sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a robust and cost-effective method widely used in pharmaceutical quality control. It relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the analyte. For aporphine alkaloids, which typically possess chromophores, UV detection is a suitable and reliable quantification method.[8][9][10]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. It couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. This technique allows for the precise measurement of the mass-to-charge ratio of the analyte and its fragments, providing a high degree of confidence in identification and quantification, even at very low concentrations.[11][12][13][14]

The following workflow illustrates the key stages of a comprehensive cross-validation process between these two analytical methods.

Cross_Validation_Workflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method H_Dev Method Development H_Val Full Validation (ICH Q2) H_Dev->H_Val H_Ana Sample Analysis H_Val->H_Ana Cross_Val Cross-Validation Study H_Ana->Cross_Val L_Dev Method Development L_Val Full Validation (ICH Q2) L_Dev->L_Val L_Ana Sample Analysis L_Val->L_Ana L_Ana->Cross_Val Report Comparative Report & Data Reconciliation Cross_Val->Report

Caption: A typical workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.

Data Presentation: A Comparative Analysis

The performance of an analytical method is assessed based on a set of key validation parameters as defined by ICH guidelines.[4][5][15][16][17][18] The table below presents a hypothetical yet realistic comparison of the performance characteristics for the quantification of this compound in human plasma.

Validation ParameterHPLC-UV Method (Hypothetical)LC-MS/MS Method (Hypothetical)Rationale for Performance Difference
Linearity (r²) ≥ 0.995≥ 0.999LC-MS/MS generally exhibits a wider dynamic range and lower noise, leading to a stronger linear correlation.
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLThe inherent sensitivity of mass spectrometric detection allows for the quantification of much lower analyte concentrations.[11]
Accuracy (% Recovery) 90-110%95-105%The high selectivity of LC-MS/MS minimizes interference from matrix components, resulting in more accurate measurements.[11]
Precision (%RSD) ≤ 15%≤ 10%Reduced matrix effects and higher signal-to-noise ratios in LC-MS/MS contribute to better precision.
Selectivity/Specificity ModerateHighHPLC-UV may be susceptible to interference from co-eluting compounds with similar UV absorbance. LC-MS/MS provides specificity through precursor and product ion monitoring.[3]
Matrix Effect Potential for significant effectsCan be minimized with appropriate internal standards and sample preparationCo-eluting endogenous components can suppress or enhance the UV signal. In LC-MS/MS, stable isotope-labeled internal standards can effectively compensate for matrix effects.
Robustness GoodGoodBoth methods, when properly developed, should demonstrate robustness against minor variations in analytical parameters.[3]

Experimental Protocols

The following are detailed, step-by-step protocols for the hypothetical HPLC-UV and LC-MS/MS methods. These protocols are designed to be self-validating, incorporating quality control checks at critical stages.

HPLC-UV Method (Hypothetical)
  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar aporphine alkaloid not present in the sample).

    • Precipitate proteins by adding 600 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 280 nm.

LC-MS/MS Method (Hypothetical)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution.

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of 50% methanol in water.

    • Inject 5 µL into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: [M+H]⁺ > fragment ion 1; [M+H]⁺ > fragment ion 2

      • SIL-IS: [M+H]⁺ > corresponding fragment ion

Cross-Validation Experimental Design

The core of the cross-validation process involves analyzing the same set of quality control (QC) samples and a subset of study samples using both the validated HPLC-UV and LC-MS/MS methods. The results are then statistically compared to ensure concordance.

Cross_Validation_Design QC_Samples Prepare QC Samples (Low, Mid, High) Analyze_HPLC Analyze with HPLC-UV Method QC_Samples->Analyze_HPLC Analyze_LCMS Analyze with LC-MS/MS Method QC_Samples->Analyze_LCMS Study_Samples Select Study Samples (n > 20) Study_Samples->Analyze_HPLC Study_Samples->Analyze_LCMS Data_HPLC HPLC-UV Data Analyze_HPLC->Data_HPLC Data_LCMS LC-MS/MS Data Analyze_LCMS->Data_LCMS Stat_Analysis Statistical Comparison (e.g., Bland-Altman plot, % difference) Data_HPLC->Stat_Analysis Data_LCMS->Stat_Analysis Conclusion Acceptance Criteria Met? Stat_Analysis->Conclusion

Caption: Experimental design for the cross-validation of two analytical methods.

Conclusion and Recommendations

The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins the reliability of data throughout the drug development lifecycle.

  • HPLC-UV stands as a robust and cost-effective method, ideally suited for routine quality control of bulk drug substances and formulated products where high sensitivity is not the primary requirement.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies (pharmacokinetics, metabolism) and for the detection of trace-level impurities.[11][19]

The successful cross-validation of these two methods ensures that data generated by either technique is comparable and reliable, providing flexibility in analytical strategy and confidence in the integrity of the data supporting the development of this promising therapeutic candidate.

References

Bridging the Bench-to-Bedside Gap: A Comparative Guide for the In Vivo Validation of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising in vitro "hit" to a clinically viable therapeutic is fraught with challenges. This guide offers a strategic framework for researchers, scientists, and drug development professionals on designing and executing robust in vivo validation studies. We will focus on the hypothetical novel compound, 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine, a member of the aporphine alkaloid class—a group of natural products renowned for a wide spectrum of biological activities.[1][2][3] While specific data for this formylated aporphine is emerging, its structural class provides a strong rationale for investigating its potential anti-inflammatory and anti-cancer properties. This guide will provide a comparative analysis of established in vivo models and detailed protocols to rigorously test these hypotheses.

The Imperative of In Vivo Validation: Beyond the Petri Dish

In vitro assays are indispensable for high-throughput screening and initial mechanistic studies. However, they lack the complex interplay of biological systems.[4] In vivo models, conversely, provide a more holistic view of a compound's efficacy, safety, pharmacokinetics, and pharmacodynamics within a living organism.[4][5] For a novel aporphine alkaloid, in vivo validation is the critical step to ascertain its true therapeutic potential.

Hypothesized In Vitro Activity Profile of this compound

Aporphine alkaloids have demonstrated a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic activities.[1][2][6][7] Based on this established class activity, we can hypothesize that this compound may exhibit:

  • Anti-inflammatory effects: Potentially through the inhibition of pro-inflammatory mediators.

  • Anticancer activity: Possibly via cytotoxic effects on tumor cells or modulation of cancer-related signaling pathways.

This guide will focus on validating these two key areas.

Comparative In Vivo Models for Efficacy Testing

The selection of an appropriate in vivo model is paramount for obtaining clinically relevant data.[8] Below is a comparison of standard models for evaluating anti-inflammatory and anticancer efficacy.

Activity to Validate In Vivo Model Principle Key Readouts Strengths Limitations
Anti-inflammatory Carrageenan-Induced Paw Edema in RodentsInduction of acute inflammation by injecting carrageenan into the paw.[9]Paw volume/thickness, inflammatory cytokine levels (e.g., TNF-α, IL-6) in tissue or serum.Well-established, reproducible, cost-effective for screening acute inflammation.[5]Does not model chronic inflammation.[10]
Anti-inflammatory Cotton Pellet-Induced Granuloma in RodentsSubcutaneous implantation of cotton pellets to induce chronic inflammation and granuloma formation.[9]Weight of the granulomatous tissue, histological analysis of inflammatory cell infiltration.Models the proliferative phase of chronic inflammation.Technically more demanding than the paw edema model.
Anticancer Human Tumor Xenograft ModelsSubcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice.[11][12]Tumor growth inhibition (TGI), changes in tumor volume and weight, survival benefit.[13]Allows for the study of human tumors; orthotopic models can mimic metastasis.[4][14]Lack of a functional immune system, which can be critical for some cancer therapies.[12]
Anticancer Syngeneic Tumor ModelsImplantation of cancer cell lines derived from the same genetic background as the immunocompetent host animal.[13]TGI, survival benefit, analysis of immune cell infiltration into the tumor.Intact immune system allows for the study of immunomodulatory effects.Limited availability of cell lines for all cancer types.

In Vivo Experimental Protocols

The following are detailed, step-by-step methodologies for the in vivo validation of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to evaluate the acute anti-inflammatory activity of our lead compound.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into four groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III: Test compound (low dose, e.g., 25 mg/kg)

    • Group IV: Test compound (high dose, e.g., 50 mg/kg)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Protocol 2: Human Tumor Xenograft Model in Nude Mice

This protocol will assess the in vivo anticancer efficacy of the compound.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • This compound

  • Positive control: A standard chemotherapeutic agent for the chosen cell line (e.g., cisplatin)

  • Vehicle

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture and Implantation: Culture the chosen human cancer cell line under standard conditions. Inoculate 5 x 10^6 cells suspended in a 1:1 mixture of media and Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group I: Vehicle control

    • Group II: Positive control

    • Group III: Test compound (low dose)

    • Group IV: Test compound (high dose)

  • Treatment: Administer the compounds as per the designed dosing regimen (e.g., daily, every other day) via an appropriate route (p.o., i.p., or intravenous).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size, or if signs of excessive toxicity are observed.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and compare tumor volumes between groups.

Visualization of Experimental Workflows

To further clarify the experimental designs, the following diagrams illustrate the key steps in each protocol.

G cluster_0 Protocol 1: Carrageenan-Induced Paw Edema Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

G cluster_1 Protocol 2: Human Tumor Xenograft Model Cell Implantation Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment Tumor & Weight Measurement Tumor & Weight Measurement Treatment->Tumor & Weight Measurement Endpoint & Analysis Endpoint & Analysis Tumor & Weight Measurement->Endpoint & Analysis

Caption: Workflow for the Human Tumor Xenograft Model.

Comparative Compounds for Benchmarking

For a comprehensive evaluation, it is crucial to include relevant comparators.

Activity Comparator Compound Rationale
Anti-inflammatory IndomethacinA standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control in many inflammation models.
Anti-inflammatory BoldineA well-studied aporphine alkaloid with known anti-inflammatory properties.[1][3]
Anticancer Cisplatin / PaclitaxelStandard-of-care chemotherapeutic agents for many cancer types.
Anticancer NuciferineAn aporphine alkaloid that has demonstrated anticancer and other biological activities.[1][7]

Concluding Remarks

The in vivo validation of a novel compound like this compound is a critical and multifaceted process. By leveraging knowledge of its chemical class and employing well-established, robust in vivo models, researchers can effectively bridge the gap between promising in vitro data and preclinical development. The experimental frameworks provided in this guide offer a solid foundation for the rigorous and objective assessment of this and other novel therapeutic candidates.

References

A Comparative Analysis of the Anticancer Activity of Dehydroaporphine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective anticancer agents, natural products continue to be a rich reservoir of inspiration and discovery. Among these, the dehydroaporphine alkaloids, a distinct subclass of aporphinoids, have emerged as promising candidates warranting rigorous investigation. This guide provides a comprehensive comparative analysis of the anticancer activity of various dehydroaporphine alkaloids, offering researchers, scientists, and drug development professionals a critical overview of their cytotoxic potential, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to Dehydroaporphine Alkaloids

Dehydroaporphine alkaloids are a group of naturally occurring isoquinoline alkaloids characterized by a unique tetracyclic ring system with a dehydrogenated C7 position. This structural feature distinguishes them from other aporphinoids and is believed to contribute to their distinct biological activities.[1][2] For years, various aporphinoid alkaloids have been investigated for their therapeutic potential, with many exhibiting potent cytotoxic effects against a range of cancer cell lines.[3][4] The dehydrogenation at C7, in particular, has been suggested to enhance this anticancer activity, making the dehydroaporphine subclass a focal point of contemporary oncological research.[1][2]

Comparative Cytotoxic Activity of Dehydroaporphine Alkaloids

A critical aspect of evaluating any potential anticancer agent is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for this assessment. Below is a summary of the reported IC50 values for selected dehydroaporphine alkaloids and the closely related oxoaporphine, liriodenine, against a panel of human cancer cell lines.

AlkaloidCancer Cell LineCell TypeIC50 (µM)Citation(s)
Dehydrocorydaline A375Melanoma39.73[1]
MV3Melanoma42.34[1]
Liriodenine CAOV-3Ovarian Cancer37.3 (24h), 26.3 (48h), 23.1 (72h)[3]
SKOV-3Ovarian Cancer68.0 (24h), 61.1 (48h), 46.5 (72h)[3]

Note: Liriodenine is an oxoaporphine, a closely related derivative of dehydroaporphines, and is included here for comparative purposes due to the availability of extensive research on its anticancer properties.

Unraveling the Mechanisms of Action

The anticancer efficacy of dehydroaporphine alkaloids stems from their ability to interfere with critical cellular processes, primarily by inducing programmed cell death (apoptosis) and halting the cell cycle. The specific molecular pathways targeted can vary between different alkaloids, highlighting the importance of detailed mechanistic studies.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several dehydroaporphine alkaloids have been shown to trigger this process through various signaling cascades.

Dehydrocorydaline has demonstrated a multi-pronged approach to inducing apoptosis. In melanoma cells, it has been shown to suppress the MEK1/2-ERK1/2 signaling cascade, a critical pathway for cell proliferation and survival.[1] In breast cancer cells, dehydrocorydaline induces apoptosis by modulating the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and the subsequent activation of caspase-7 and -8, leading to the cleavage of PARP.[5]

Dehydrocorydaline_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dehydrocorydaline Dehydrocorydaline Dehydrocorydaline->MEK inhibition

Caption: Dehydrocorydaline inhibits the MEK/ERK signaling pathway.

Liriodenine, a potent oxoaporphine, triggers the intrinsic, or mitochondrial, pathway of apoptosis.[2][3] This is often initiated by the upregulation of the tumor suppressor protein p53.[6] Activated p53 can then lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[2]

Liriodenine_Intrinsic_Apoptosis_Pathway Liriodenine Liriodenine p53 p53 Liriodenine->p53 upregulates Bcl2 Bcl-2 p53->Bcl2 inhibits Bax Bax p53->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Liriodenine induces apoptosis via the p53-mediated intrinsic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, dehydroaporphine alkaloids can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. Liriodenine, for instance, has been shown to block the cell cycle at the S phase in ovarian cancer cells.[3] This prevents the cells from replicating their DNA, thereby halting their division and growth.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of dehydroaporphine alkaloids.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dehydroaporphine alkaloid for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the dehydroaporphine alkaloid at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the dehydroaporphine alkaloid and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the dehydroaporphine alkaloid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Conclusion and Future Perspectives

The comparative analysis of dehydroaporphine alkaloids reveals their significant potential as anticancer agents. Alkaloids like dehydrocorydaline and the related oxoaporphine liriodenine demonstrate potent cytotoxicity against various cancer cell lines by inducing apoptosis and causing cell cycle arrest through well-defined molecular pathways.

Future research should focus on:

  • Expanding the library of tested dehydroaporphine alkaloids: A broader range of compounds needs to be systematically evaluated to establish comprehensive structure-activity relationships.

  • In vivo studies: Promising candidates should be advanced to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Combination therapies: Investigating the synergistic effects of dehydroaporphine alkaloids with existing chemotherapeutic drugs could lead to more effective and less toxic treatment regimens.

The continued exploration of these fascinating natural products holds great promise for the development of the next generation of cancer therapeutics.

References

A Comparative Safety Assessment of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine and Structurally Related Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aporphine alkaloids, a significant class of isoquinoline alkaloids, are renowned for their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This guide provides a comparative safety evaluation of the novel compound 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine against two well-characterized aporphine alkaloids: Liriodenine and Glaucine. Due to the limited publicly available safety data on the target compound, this guide will focus on a predictive safety profile based on its structural similarity to known aporphine alkaloids and will detail the essential experimental protocols required for a thorough safety assessment. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the preclinical evaluation of novel chemical entities.

Chemical Structures and Known Biological Activities

A comparative analysis of chemical structures is fundamental to predicting the toxicological profile of a novel compound. The aporphine core, a tetracyclic aromatic system, is common to all three compounds.[2] However, variations in substitution patterns and functional groups can significantly influence their biological activity and safety.

This compound is characterized by a formyl group at the 6-position and four methoxy groups on the aromatic rings.[3] While specific biological activity and safety data are not extensively documented in publicly available literature, its structural features suggest potential for biological activity.

Liriodenine , an oxoaporphine alkaloid, possesses a rigid, planar pentacyclic ring system and a methylenedioxy group.[4][5] It is known to exhibit significant cytotoxic effects against a range of cancer cell lines, with its mechanism of action attributed to the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase II.[5][6]

Glaucine is a dehydroaporphine alkaloid with four methoxy groups.[7] It is used as an antitussive in some countries and has demonstrated bronchodilator, neuroleptic, and anti-inflammatory properties.[8] However, it is also associated with side effects such as sedation, fatigue, and hallucinogenic effects.[8][9][10]

Compound Structure Known Biological Activities Reported Side Effects/Toxicity
This compound [Image of this compound structure]Data not readily available.Data not readily available.
Liriodenine [Image of Liriodenine structure]Anticancer, antimicrobial, antiplatelet, cardiovascular effects.[5][6]Toxic if swallowed, in contact with skin, or if inhaled.[4]
Glaucine [Image of Glaucine structure]Antitussive, bronchodilator, neuroleptic, anti-inflammatory.[8]Sedation, fatigue, hallucinations, nausea, vomiting, decreased blood pressure.[8][9][10]

Comparative Safety Profile: Key Toxicological Endpoints

A comprehensive safety evaluation of a novel compound involves assessing its potential for cytotoxicity, genotoxicity, and in vivo toxicity. Based on the known profiles of related aporphine alkaloids, the following endpoints are critical for evaluating this compound.

In Vitro Cytotoxicity

The initial step in safety assessment is to determine the potential of a compound to cause cell death. Aporphine alkaloids, including Liriodenine, have demonstrated dose-dependent cytotoxicity against various cancer cell lines.[11][12] It is also crucial to assess cytotoxicity in non-cancerous cell lines to determine selectivity.

Comparative Data on Cytotoxicity (IC50 values in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)Normal Cell Line (e.g., Vero)
This compound To be determinedTo be determinedTo be determined
Liriodenine 26 µg/mL[12]27 µg/mL[12]Lower cytotoxicity compared to cancer cell lines[11]
Glaucine Data not readily availableData not readily availableData not readily available

Note: IC50 values for Liriodenine are presented as reported in the literature and may vary based on experimental conditions.

Genotoxicity

Genotoxicity assays are essential to identify compounds that can cause DNA or chromosomal damage, which can lead to mutations and cancer. A standard battery of tests is recommended to assess different types of genetic damage.[13][14]

Recommended Genotoxicity Assays

AssayPurpose
Ames Test (Bacterial Reverse Mutation Assay) Detects gene mutations.[15][16]
In Vitro Micronucleus Assay Detects chromosomal damage (clastogenicity and aneugenicity).[15]
In Vitro Chromosomal Aberration Assay Detects structural and numerical chromosomal abnormalities.[15]
In Vivo Micronucleus Assay Confirms in vitro findings in a whole-animal model.

To date, comprehensive genotoxicity data for this compound and a direct comparison with Liriodenine and Glaucine are not available in the public domain.

In Vivo Acute Toxicity

Animal studies are necessary to understand the systemic effects of a compound and to determine a safe starting dose for further studies.

Reported In Vivo Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Observed Effects
This compound To be determinedTo be determinedTo be determinedTo be determined
Liriodenine Data not readily available in provided search results
Glaucine RatOral545 mg/kg[7]Sedation, fatigue.[8]
RatIntraperitoneal143 mg/kg[7]
MouseSubcutaneous430 mg/kg[7]

Experimental Protocols

To ensure the scientific rigor and reproducibility of safety data, standardized and validated protocols must be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.[17][18][19]

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2, and a normal cell line like Vero) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, Liriodenine, and Glaucine) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere add_compounds Add serial dilutions of test compounds adhere->add_compounds incubate_treatment Incubate for 24, 48, 72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Micronucleus Assay

This assay is a widely used method for assessing chromosomal damage.

Protocol:

  • Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, L5178Y, or TK6) and treat with at least three concentrations of the test compound, with and without metabolic activation (S9 mix), for a suitable duration.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells compared to the negative control.

Micronucleus_Assay_Workflow cluster_prep Preparation & Treatment cluster_cytokinesis_block Cytokinesis Block cluster_processing Processing & Staining cluster_analysis Analysis culture_cells Culture mammalian cells treat_cells Treat with test compound (+/- S9) culture_cells->treat_cells add_cyto_b Add Cytochalasin B treat_cells->add_cyto_b incubate_cyto Incubate to accumulate binucleated cells add_cyto_b->incubate_cyto harvest_cells Harvest cells incubate_cyto->harvest_cells stain_nuclei Stain with DNA-specific dye harvest_cells->stain_nuclei score_cells Score micronuclei in binucleated cells stain_nuclei->score_cells stat_analysis Statistical analysis of frequency score_cells->stat_analysis

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

This compound is an aporphine alkaloid, a class of natural products renowned for their diverse and potent pharmacological activities.[1] The target molecule, a derivative of the well-studied alkaloid glaucine, features a dehydroaporphine core structure. This core is of significant interest for its dopamine receptor antagonism and calcium channel blocking properties.[2] The N-formyl group can be a crucial pharmacophore or a synthetic handle for further diversification. While this specific compound has been isolated from natural sources like Aconitum carmichaelii, its synthetic accessibility is paramount for systematic structure-activity relationship (SAR) studies and the development of novel therapeutics.[3][4]

This guide provides an in-depth comparison of two prominent synthetic strategies for accessing the core dehydroaporphine scaffold, which is the synthetic crux of the target molecule. We will analyze the classic Bischler-Napieralski-based approach followed by oxidative cyclization and a more modern photochemical cyclization strategy. The final N-formylation step, a common transformation, will be considered for both routes. Our analysis will focus on key metrics of synthetic efficiency, including step count, overall yield, operational complexity, and reagent accessibility, providing researchers with the critical data needed to select the optimal route for their specific laboratory context and research goals.

Route 1: The Classic Bischler-Napieralski and Oxidative Cyclization Approach

This long-standing and reliable method builds the aporphine skeleton from readily available phenethylamine and phenylacetic acid precursors. The strategy hinges on the formation of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) intermediate, which then undergoes an intramolecular oxidative coupling to forge the characteristic tetracyclic aporphine core.[1][2]

Workflow Overview: Route 1

A 3,4-Dimethoxyphenethylamine + 2,3-Dimethoxyphenylacetic Acid B Amide Formation A->B C Bischler-Napieralski Cyclization (POCl3, P2O5) B->C D Dihydroisoquinoline Intermediate C->D E Reduction (NaBH4) D->E F 1-Benzyl-THIQ Intermediate (Nor-glaucine) E->F G Oxidative Cyclization (e.g., FeCl3) F->G H Glaucine G->H I Dehydrogenation H->I J Dehydroglaucine I->J K N-Formylation (HCOOH) J->K L Target Molecule K->L A Modified Bischler-Napieralski (using halogenated phenylacetic acid) B 1-(Halobenzylidene)-THIQ A->B C Non-oxidative Photocyclization (UV light, base) B->C D Dehydroglaucine C->D E N-Formylation (HCOOH) D->E F Target Molecule E->F

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine, a complex aporphine alkaloid. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical nature.

Aporphine alkaloids are a significant class of isoquinoline alkaloids, with a tetracyclic aromatic core structure.[1][2] Their biological activity is a subject of ongoing research, and like many potent biomolecules, they must be handled with care throughout their lifecycle, including disposal.

Hazard Assessment and Risk Mitigation
  • Chemical Family: As an aporphine alkaloid, it belongs to a class of compounds known for their physiological effects.[1] The tetracyclic nitrogen-containing heterocyclic structure is common in many pharmaceuticals and bioactive molecules.[3][4][5]

  • Functional Groups: The presence of a formyl group (-CHO), methoxy groups (-OCH₃), and a dehydro bond introduces specific chemical properties that must be considered. Formylated compounds can have unique reactivity, and the nitrogenous core implies potential toxicity.

  • Inferred Hazards: Based on the SDS for a related morphinan compound, it is prudent to treat this compound as a toxic solid. The precautionary statements for a similar compound include "Toxic if swallowed" and "Toxic to aquatic life with long lasting effects."

Table 1: Hazard Analysis and Mitigation

Potential Hazard Basis of Concern Mitigation Strategy
Toxicity Aporphine alkaloid structure, nitrogen heterocycle. Related compounds are classified as toxic.Handle with appropriate Personal Protective Equipment (PPE). Avoid inhalation of dust and direct contact.
Environmental Hazard Potential for long-lasting effects on aquatic life, as seen in related compounds.Do not dispose of down the drain. Follow designated chemical waste procedures.
Reactivity The formyl group and dehydro bond could potentially react with strong oxidizing or reducing agents.Segregate from incompatible chemicals.
Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Nitrile gloves should be worn. For extended handling, consider double-gloving.

  • Body Protection: A laboratory coat is essential.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of this compound and associated waste.

3.1. Waste Segregation

Proper segregation of chemical waste at the source is critical to ensure safe handling and disposal.

  • Solid Waste:

    • Place any remaining solid this compound, along with any contaminated consumables (e.g., weighing paper, spatulas, pipette tips), into a designated, clearly labeled hazardous waste container.

    • The container should be a robust, sealable plastic or glass bottle.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.

    • Never pour solutions containing this compound down the drain.

  • Contaminated Glassware:

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone, methanol) three times.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, the glassware can be washed with detergent and water.

3.2. Waste Labeling and Storage

Accurate and detailed labeling is a regulatory requirement and crucial for the safety of all personnel.

  • Label Content: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazard(s) (e.g., "Toxic")

  • Storage:

    • Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible chemicals.

3.3. Final Disposal

The ultimate disposal of the hazardous waste must be conducted by a licensed and approved waste management company.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Transportation: The transportation of this chemical waste should be done in compliance with local and national regulations. For shipping, it would likely be classified under UN 2811, "TOXIC SOLID, ORGANIC, N.O.S."

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a hazardous waste container.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: If swallowed, rinse mouth with water. Immediately call a poison center or doctor.

    • In all cases of exposure, seek medical attention and provide the medical personnel with as much information as possible about the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containers Containment & Labeling cluster_final Final Disposal A Identify Waste Containing 6-Formyl-1,2,9,10-tetramethoxy- 6a,7-dehydroaporphine B Assess Hazards: - Toxic Solid - Environmental Hazard A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Solid Waste? C->D E Liquid Waste? F Contaminated Glassware? D->E No G Collect in Labeled Hazardous Solid Waste Container D->G Yes E->F No H Collect in Labeled Hazardous Liquid Waste Container E->H Yes I Triple Rinse with Solvent F->I Yes K Label Container: - Full Chemical Name - 'Hazardous Waste' - 'Toxic' G->K H->K J Collect Rinsate in Liquid Waste Container I->J J->H L Store in Designated Satellite Accumulation Area K->L M Contact EHS for Waste Pickup L->M N Disposal by Approved Waste Management Facility M->N

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of this compound waste, thereby upholding the highest standards of safety and environmental responsibility.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.